molecular formula C15H14O8 B1674827 Leucodelphinidin CAS No. 491-52-1

Leucodelphinidin

カタログ番号: B1674827
CAS番号: 491-52-1
分子量: 322.27 g/mol
InChIキー: ZEACOKJOQLAYTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Flavan-3,3',4,4',5,5',7-heptol is a flavanol that is 3,4-dihydro-2H-chromene which is substituted at positions 3, 4, 5, and 7 by hydroxy groups, and at position 2 by a 3,4,5-trihydroxyphenyl group. It is a hydroxyflavan, a member of catechols, a glycol, a member of resorcinols, a secondary alcohol and a polyphenol.
Leukoefdin has been reported in Terminalia alata with data available.

特性

IUPAC Name

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEACOKJOQLAYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925924
Record name Leucodelphinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-52-1, 12764-74-8
Record name Leucodelphinidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukoefdin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucodelphinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Leucodelphinidin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leucodelphinidin biosynthesis pathway in plants, a crucial branch of the flavonoid metabolic network leading to the production of proanthocyanidins, also known as condensed tannins. This compound-derived proanthocyanidins are of significant interest due to their roles in plant defense, as well as their potential applications in human health and nutrition as potent antioxidants and bioactive compounds.

This document details the core enzymatic steps, transcriptional regulation, and provides experimental protocols for the study of this pathway, with a focus on quantitative analysis and visualization of the underlying molecular processes.

The Core Biosynthesis Pathway of this compound

This compound is synthesized from the general phenylpropanoid pathway through a series of enzymatic reactions. The key steps specific to the formation of this compound are outlined below. The pathway begins with the conversion of L-phenylalanine and culminates in the formation of this compound, the immediate precursor to delphinidin-based proanthocyanidins.

The core pathway involves the following key enzymes:

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This enzyme is a critical branching point enzyme that introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol (DHK) or naringenin, leading to the formation of dihydromyricetin (DHM). The activity of F3'5'H is essential for the production of delphinidin-type flavonoids.

  • Dihydroflavonol 4-Reductase (DFR): DFR catalyzes the stereospecific reduction of the 4-keto group of dihydroflavonols using NADPH as a cofactor. In the context of this compound biosynthesis, DFR reduces dihydromyricetin (DHM) to form this compound. The substrate specificity of DFR can vary between plant species, influencing the type of flavonoids produced.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS is a 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidation of this compound to the unstable anthocyanidin, delphinidin. This is a key step towards the formation of both anthocyanins and proanthocyanidins.

Leucodelphinidin_Biosynthesis_Pathway DHK Dihydrokaempferol DHM Dihydromyricetin DHK->DHM F3'5'H This compound This compound DHM->this compound DFR Delphinidin Delphinidin This compound->Delphinidin ANS/LDOX

Figure 1: Core enzymatic steps in the this compound biosynthesis pathway.

Quantitative Data on Pathway Components

Precise quantification of enzyme kinetics and metabolite concentrations is essential for understanding and engineering the this compound biosynthesis pathway. The following tables summarize available quantitative data. It is important to note that kinetic parameters can vary significantly depending on the plant species, enzyme isoform, and assay conditions.

Table 1: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)

Plant SpeciesSubstrateKm (µM)Vmaxkcat (s-1)Reference
Vitis viniferaDihydroquercetin252.6 ± 12.2359.7 ± 9.5 µM·min–1-[1]
Fragaria x ananassa (DFR1)Dihydrokaempferol10.3 ± 1.2-0.08 ± 0.003
Fragaria x ananassa (DFR2)Dihydroquercetin18.2 ± 1.2-0.03 ± 0.001
Camellia sinensis (CsDFRa)Dihydromyricetin58.44--[2]
Camellia sinensis (CsDFRc)Dihydromyricetin105.56--[2]
Note: Data for DFR with dihydromyricetin is limited. The provided values for Vitis vinifera are for dihydroquercetin, a structurally similar substrate.

Table 2: Concentration of this compound and Precursors in Plant Tissues

Plant SpeciesTissueCompoundConcentration (µg/g FW)Analytical MethodReference
Vitis vinifera cv. Pinot NoirGrape SkinDihydromyricetinNot specifiedLC-MS/MS[3]
Vitis vinifera cv. Cabernet SauvignonGrape SkinDihydromyricetinNot specifiedLC-MS/MS[3]
Vitis amurensisGrapeDihydrokaempferolPresentLC-MS/MS[4]
Vitis viniferaGrape SkinDelphinidin-3-O-glucoside~82HPLC-DAD-MS[5]
Note: Direct quantitative data for this compound and dihydromyricetin concentrations are scarce in the literature. The provided data indicates their presence, and the protocols in Section 4 can be used for their quantification.

Transcriptional Regulation of the this compound Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. In grapevine (Vitis vinifera), several MYB transcription factors have been identified as key regulators of different branches of the flavonoid pathway.

  • VvMYB5a and VvMYB5b: These transcription factors are involved in the regulation of general flavonoid pathway genes and have been shown to activate the promoters of genes such as F3'5'H.[3][6][7][8] Their activity is modulated by interaction with bHLH partners like VvMYC1.[6]

  • VvMYBPA1 and VvMYBPA2: These MYB factors are known to specifically regulate the proanthocyanidin branch of the flavonoid pathway, including the activation of DFR and ANS gene expression.[9][10][11]

The MBW complex binds to specific cis-regulatory elements in the promoters of target genes to activate their transcription. These elements often include MYB-binding sites (e.g., CNGTTR) and bHLH-binding sites (e.g., CANNTG).[12]

Leucodelphinidin_Regulation Transcriptional Regulation of this compound Biosynthesis cluster_TF MBW Complex cluster_Genes Target Genes VvMYB5a VvMYB5a bHLH bHLH (e.g., VvMYC1) VvMYB5a->bHLH F35H_promoter F3'5'H Promoter VvMYB5a->F35H_promoter activates VvMYB5b VvMYB5b VvMYB5b->bHLH VvMYB5b->F35H_promoter activates VvMYBPA1 VvMYBPA1 VvMYBPA1->bHLH DFR_promoter DFR Promoter VvMYBPA1->DFR_promoter activates ANS_promoter ANS Promoter VvMYBPA1->ANS_promoter activates VvMYBPA2 VvMYBPA2 VvMYBPA2->bHLH VvMYBPA2->DFR_promoter activates VvMYBPA2->ANS_promoter activates WD40 WD40 bHLH->WD40

Figure 2: Transcriptional regulation of key genes in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Dihydroflavonol 4-Reductase (DFR)

This protocol describes the expression of a plant DFR, for example from Vitis vinifera, in Escherichia coli and its subsequent purification.

DFR_Purification_Workflow start Start: DFR cDNA in pET vector transform Transform E. coli (e.g., BL21(DE3)) start->transform culture Grow culture to OD600 ~0.6 transform->culture induce Induce with IPTG culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify purify Purify by Ni-NTA affinity chromatography clarify->purify dialyze Dialyze and concentrate protein purify->dialyze end End: Purified DFR protein dialyze->end

Figure 3: Workflow for heterologous expression and purification of DFR.

Methodology:

  • Vector Construction: The full-length coding sequence of the target DFR gene is cloned into an E. coli expression vector, such as a pET vector with an N-terminal His-tag.[13]

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).[14][15]

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged DFR is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM), and the protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Concentration: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and concentrated using a centrifugal filter device. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assay for Dihydroflavonol 4-Reductase (DFR)

This assay measures the activity of DFR by monitoring the consumption of NADPH at 340 nm.

Reaction Mixture (Final Volume: 200 µL):

  • 100 mM Potassium phosphate buffer (pH 6.5-7.0)

  • 200 µM NADPH

  • 50-200 µM Dihydromyricetin (DHM) (or other dihydroflavonol substrate)

  • 1-5 µg of purified DFR enzyme

Procedure:

  • Prepare the reaction mixture without the enzyme in a cuvette.

  • Incubate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified DFR enzyme and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of NADPH consumption is calculated using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).[9]

In Vitro Enzyme Assay for Anthocyanidin Synthase (ANS)

This assay measures the formation of anthocyanidin from its corresponding leucoanthocyanidin.

Reaction Mixture (Final Volume: 100 µL):

  • 50 mM Tris-HCl (pH 7.5)

  • 2 mM Ascorbate

  • 0.5 mM FeSO4

  • 2 mM 2-Oxoglutarate

  • 100 µM this compound (or other leucoanthocyanidin substrate)

  • 10-50 µg of purified ANS enzyme or crude protein extract

Procedure:

  • Combine the buffer, ascorbate, FeSO4, and 2-oxoglutarate in a microcentrifuge tube.

  • Add the ANS enzyme preparation.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of acidic methanol (1% HCl).

  • Centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at the λmax of the corresponding anthocyanidin (e.g., ~540 nm for delphinidin). The product can also be analyzed by HPLC.[4][16][17]

Quantitative Analysis of this compound and Precursors by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound and its precursors from plant tissues.

Metabolite_Analysis_Workflow start Start: Plant Tissue Sample grind Grind tissue in liquid nitrogen start->grind extract Extract with acidified methanol grind->extract centrifuge1 Centrifuge and collect supernatant extract->centrifuge1 dry Dry extract under nitrogen centrifuge1->dry resuspend Resuspend in mobile phase dry->resuspend filter Filter through 0.22 µm syringe filter resuspend->filter analyze Analyze by HPLC-MS/MS filter->analyze end End: Quantitative Data analyze->end

Figure 4: Workflow for quantitative analysis of flavonoids by HPLC-MS/MS.

Methodology:

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with an appropriate volume (e.g., 1 mL) of extraction solvent (e.g., 80% methanol with 1% formic acid). Vortex and sonicate for 30 minutes.

  • Clarification: Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. Collect the supernatant.

  • Concentration and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

    • MS/MS Detection: Use multiple reaction monitoring (MRM) mode for targeted quantification of dihydromyricetin and this compound, using authentic standards to develop the method and for quantification.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of key genes in the this compound biosynthesis pathway.

Methodology:

  • RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method.

  • DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

    • Primers: Design primers specific to the target genes (F3'5'H, DFR, ANS, etc.) and a stable reference gene (e.g., Actin or Ubiquitin).[18][19][20][21]

    • Reaction Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify the specificity of the amplification.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[22]

Conclusion

The biosynthesis of this compound is a key pathway in the production of delphinidin-based proanthocyanidins, compounds with significant biological activities. This guide has provided a detailed overview of the core enzymatic steps, the complex transcriptional regulation, and robust experimental protocols for the investigation of this pathway. The provided quantitative data, while highlighting areas where more research is needed, offers a solid foundation for researchers. The visualization of the pathways and workflows aims to facilitate a deeper understanding of the molecular mechanisms involved. For professionals in drug development, the provided methodologies can be adapted for the screening and characterization of plant-derived compounds with potential therapeutic applications. Further research focusing on the specific kinetic properties of the enzymes involved and the precise regulatory networks will be crucial for the successful metabolic engineering of this important pathway in various plant and microbial systems.

References

A Technical Guide to Leucodelphinidin: Natural Sources, Biosynthesis, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a flavan-3,4-diol, is a colorless leucoanthocyanidin that serves as a pivotal intermediate in the biosynthesis of condensed tannins (proanthocyanidins) and the delphinidin class of anthocyanins. These downstream compounds are responsible for many of the blue, purple, and red colors in the plant kingdom and possess a wide range of bioactive properties. Understanding the natural sources and biochemistry of this compound is therefore critical for researchers in phytochemistry, pharmacology, and drug development who wish to explore its therapeutic potential or that of its derivatives. This guide provides an in-depth overview of this compound's presence in the plant kingdom, its biosynthetic pathway, and representative methodologies for its analysis.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. It is typically found in the bark, leaves, fruits, and seeds of various plant species. While its presence is qualitatively documented in numerous plants, specific quantitative data on the concentration of this compound is limited in the available scientific literature. This is largely due to its nature as a reactive intermediate, which is often rapidly converted into more stable proanthocyanidins and anthocyanins. The following table summarizes some of the known botanical sources of this compound.

Plant SpeciesCommon NamePart(s) Containing this compoundQuantitative Data (mg/g)
Acacia auriculiformisAuri, Earleaf acaciaNot specifiedNot Reported
Aesculus hippocastanumHorse chestnutBark, Rind, CortexNot Reported[1]
Arachis hypogaeaPeanut, Earth nutSeedsNot Reported
Arbutus unedoStrawberry treeLeafNot Reported
Caesalpinia pulcherrimaPeacock flowerNot specifiedNot Reported
Ceratonia siliquaCarob treeFruit, Seeds[1]Not Reported
Cleistanthus collinusKaradaBarkNot Reported
Eucalyptus pilularisBlackbuttKino (gum)Not Reported
Ficus bengalensisBanyan treeBark[2][3]A derivative was isolated at 200 mg/kg of bark[3][4]
Hamamelis virginianaAmerican witch hazelLeafNot Reported
Hippophae rhamnoidesSea buckthornLeafNot Reported
Humulus lupulusCommon hopLeafNot Reported
Musa acuminata × balbisianaBananaFruitNot Reported
Nelumbo nuciferaSacred lotusLeafNot Reported
Phyllanthus emblicaIndian gooseberryBark, Rind, CortexNot Reported
Pteris vittataChinese brake fernNot specifiedNot Reported[5]
Quercus albaWhite oakBark, Rind, CortexNot Reported
Quercus roburEnglish oakBark, Rind, CortexNot Reported
Rumex hymenosepalusCanaigre dockRootNot Reported
Schinus molleCalifornia peppertreeLeafNot Reported
Vicia fabaFava bean, Broad beanSeedNot Reported
Vitis viniferaCommon grapeSeedsNot Reported

Biosynthesis of this compound

This compound is synthesized via the flavonoid biosynthetic pathway. The process begins with the conversion of dihydromyricetin (also known as ampelopsin) to this compound. This reaction is catalyzed by the enzyme Dihydroflavonol 4-reductase (DFR). This compound then serves as a precursor for two major classes of flavonoids: anthocyanins and proanthocyanidins. It can be oxidized by Anthocyanidin Synthase (ANS) to form the colored anthocyanidin, delphinidin, or reduced by Leucoanthocyanidin Reductase (LAR) to form (+)-gallocatechin, a building block of prodelphinidins.

Leucodelphinidin_Biosynthesis DHM Dihydromyricetin DFR Dihydroflavonol 4-reductase (DFR) DHM->DFR LDP This compound ANS Anthocyanidin Synthase (ANS) LDP->ANS LAR Leucoanthocyanidin Reductase (LAR) LDP->LAR DEL Delphinidin GAL (+)-Gallocatechin PRO Prodelphinidins GAL->PRO Polymerization DFR->LDP ANS->DEL LAR->GAL

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Due to the limited availability of protocols specifically optimized for this compound, the following methodologies represent a generalized approach for the extraction, isolation, and quantification of flavonoids from plant materials. These protocols would require specific optimization and validation for the analysis of this compound.

Extraction of this compound from Plant Material (Representative Protocol)

This protocol is a general method for the extraction of flavonoids and should be adapted based on the specific plant matrix.

  • Plant Material Preparation:

    • Collect fresh plant material (e.g., bark, leaves, seeds).

    • Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh the powdered plant material (e.g., 10 g).

    • Suspend the powder in a solvent. A common solvent for flavonoids is a mixture of methanol or ethanol with water, often acidified to improve stability (e.g., 80% methanol with 0.1% HCl). Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Facilitate extraction using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24-48 hours.

      • Sonication: Place the mixture in an ultrasonic bath for 30-60 minutes.

      • Soxhlet Extraction: Perform continuous extraction for several hours. This method uses elevated temperatures and may not be suitable for thermolabile compounds.

    • Separate the solid material from the extract by filtration or centrifugation.

    • Collect the supernatant (the extract).

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the supernatants from all extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the solvent.

    • The resulting crude extract can be lyophilized for long-term storage or reconstituted in a suitable solvent for further analysis.

Isolation and Purification of this compound (Representative Protocol)

This protocol describes a general approach to isolate flavonoids using column chromatography.

  • Column Chromatography:

    • Prepare a stationary phase, such as silica gel or Sephadex LH-20, in a glass column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions of the eluate.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) to identify fractions containing compounds of interest.

    • Combine fractions that show a similar profile on the TLC plate.

    • Further purification of the combined fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acidified water and methanol or acetonitrile.

Quantification of this compound by HPLC-DAD (Representative Protocol)

This protocol outlines a general method for the quantification of flavonoids.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (or another suitable acid for pH control).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-80% B; followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at a wavelength where flavonoids absorb, typically around 280 nm for flavan-3-ols. A full UV-Vis spectrum from the DAD can aid in identification.

  • Quantification:

    • Prepare a stock solution of a this compound standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Prepare the sample extract by dissolving a known amount in the initial mobile phase and filtering it through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

    • Calculate the concentration of this compound in the sample by using the calibration curve.

Signaling Pathways and Experimental Workflows

Direct experimental evidence for the effects of this compound on specific cellular signaling pathways is currently limited. However, extensive research has been conducted on its downstream product, delphinidin . Delphinidin has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/Akt and MAPK pathways. It is plausible that this compound may exert similar or precursor-related biological activities, but this requires further investigation.

The following diagram illustrates a general experimental workflow for investigating the effects of a plant-derived compound like this compound on cellular signaling pathways.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_cell_culture In Vitro Studies cluster_analysis Downstream Analysis plant Plant Material extract Crude Extract plant->extract Extraction iso Isolated this compound extract->iso Purification (e.g., HPLC) treat Treatment with This compound iso->treat cell Cell Culture (e.g., Cancer cell line) cell->treat prolif Proliferation Assay (e.g., MTT) treat->prolif apop Apoptosis Assay (e.g., Flow Cytometry) treat->apop wb Western Blot (for signaling proteins) treat->wb

Caption: General workflow for studying this compound.

Below is a diagram illustrating the inhibitory effects of delphinidin , the downstream product of this compound, on the PI3K/Akt and MAPK signaling pathways, which are often dysregulated in cancer.

Delphinidin_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Del Delphinidin PI3K PI3K Del->PI3K Inhibition MEK MEK Del->MEK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Prolif_PI3K Cell Proliferation & Survival mTOR->Prolif_PI3K Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Prolif_MAPK Cell Proliferation & Inflammation ERK->Prolif_MAPK

Caption: Delphinidin's inhibitory effects on signaling.

Conclusion

This compound is a widely distributed but understudied phytochemical that holds potential as a precursor to bioactive compounds. While its direct therapeutic effects are not yet well-characterized, its role in the biosynthesis of delphinidin and prodelphinidins makes it a compound of significant interest. Further research is needed to develop standardized methods for its quantification in various plant matrices and to elucidate its specific interactions with cellular signaling pathways. This guide provides a foundational resource for researchers to build upon in their exploration of this compound and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Leucodelphinidin

Introduction

This compound is a colorless, polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids.[1] As a flavan-3,4-diol, it is a key biosynthetic intermediate in the formation of prodelphinidins (a type of condensed tannin) and the colored anthocyanin, delphinidin.[2] Found in a variety of plants, including the bark of Ficus bengalensis and Cleistanthus collinus, this compound and its derivatives are subjects of growing interest due to their potential therapeutic properties, including hypoglycemic and anti-inflammatory activities.[1][3] This document provides a comprehensive overview of the known physical and chemical properties of this compound, relevant experimental protocols, and its role in key biological pathways.

Physical and Chemical Properties

This compound is a relatively unstable molecule that is readily oxidized, particularly under neutral or alkaline conditions, to form the colored delphinidin cation. It is characterized as a slightly water-soluble and very weakly acidic compound.[4]

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₈[5][6]
Molecular Weight 322.27 g/mol [5][6]
IUPAC Name (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol[6]
CAS Number 491-52-1, 12764-74-8 (deprecated)[5]
Appearance Colorless or pale yellow solid
Melting Point 300 °C (with decomposition)[7]
Water Solubility Predicted: 2.53 g/L[4]
Solubility in Organics Soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate.[8]
pKa (Strongest Acidic) Predicted: 8.7[4]
Stability Stable under acidic conditions; unstable in neutral and alkaline pH.
Synonyms Leukoefdin, Leucoefdin, 3,3',4,4',5,5',7-Flavanheptol, (2R,3S,4S)-leucodelphinidin[5][6]

Spectroscopic Data

Detailed experimental spectroscopic data for pure this compound is sparse in the literature. The data below is based on predictions and data from the closely related anthocyanidin, delphinidin, which is the direct oxidation product of this compound.

Spectroscopy Type DataSource(s)
UV-Vis Data for the related compound Delphinidin shows absorption maxima (λmax) at approximately 276 nm and 559 nm in ethanol. The UV-Vis spectrum is highly dependent on pH and solvent.[9]
¹H-NMR & ¹³C-NMR Specific experimental chemical shift data for this compound is not readily available. Characterization of related flavan-3-ols shows signals for H-4 in the region of 4.4-4.8 ppm and for C-4 around 36-38 ppm in ¹H-¹³C HSQC spectra.[10]
Mass Spectrometry Predicted LC-MS/MS spectra are available. Key fragmentation patterns would involve cleavages of the heterocyclic C-ring, characteristic of flavonoids.[4]

Experimental Protocols

Protocol 1: Representative Isolation of this compound from Plant Material

This protocol is a generalized methodology based on procedures used for isolating this compound derivatives and other flavonoids from plant sources like Ficus bengalensis and Cleistanthus collinus.[8][11]

Objective: To extract and purify this compound from dried plant bark.

Methodology:

  • Preparation of Plant Material:

    • Shade-dry the plant bark (e.g., Ficus bengalensis) and pulverize it into a coarse powder.

    • Defat the powder by exhaustive extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for 24 hours to remove lipids and waxes.[8]

    • Air-dry the defatted powder to remove residual solvent.

  • Extraction:

    • Perform a Soxhlet extraction on the defatted powder using a polar solvent such as ethanol or methanol for 8-12 hours.[8]

    • Collect the alcoholic extract and concentrate it under reduced pressure using a rotary evaporator to yield a tarry residue.

  • Initial Purification:

    • Dissolve the residue in a minimal amount of methanol and add it dropwise to a large volume of acidified water (pH ~3, using HCl) to precipitate less polar compounds.

    • Alternatively, chromatograph the residue on a silica gel column.[8]

  • Chromatographic Purification:

    • Dissolve the crude extract in a suitable solvent mixture (e.g., methanol:chloroform).

    • Load the solution onto a silica gel (60-120 mesh) column for flash chromatography.

    • Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol.[8]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining reagent (e.g., vanillin-HCl, which gives a characteristic color for flavan-3,4-diols).

    • Combine fractions containing the compound of interest and concentrate them under reduced pressure.

  • Final Purification & Characterization:

    • Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column if necessary.

    • Characterize the purified compound using Mass Spectrometry, ¹H-NMR, and ¹³C-NMR to confirm its structure and purity.

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to possess significant biological activities. Its mechanisms of action are thought to be similar to other flavonoids, particularly its oxidized form, delphinidin.

Biosynthesis of this compound

This compound is a central intermediate in the flavonoid biosynthetic pathway. It is synthesized from dihydromyricetin by the action of the enzyme Dihydroflavonol 4-reductase (DFR).[1] It then serves as a precursor for the synthesis of condensed tannins.

DHM Dihydromyricetin DFR Dihydroflavonol 4-reductase (DFR) DHM->DFR LDP This compound Pro Prodelphinidins (Condensed Tannins) LDP->Pro Polymerization DFR->LDP cluster_0 Cell Membrane cluster_1 Cytoplasm IR Insulin Receptor IRS IRS-1 IR->IRS Phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Insulin Insulin Insulin->IR LDP This compound Derivative (Proposed Action) LDP->Insulin Stimulates Secretion cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates LDP This compound/ Delphinidin LDP->IKK Inhibits

References

A Technical Guide to Leucodelphinidin: The Bifurcation Point in Proanthocyanidin and Delphinidin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Leucodelphinidin, a colorless flavan-3,4-diol, represents a critical metabolic branch-point in the flavonoid biosynthetic pathway. As the direct product of dihydroflavonol 4-reductase (DFR) acting on dihydromyricetin, its fate is determined by the competitive action of two key enzyme classes: Anthocyanidin Synthase (ANS) and Leucoanthocyanidin Reductase (LAR). The downstream products, delphinidin (a colored anthocyanidin) and proanthocyanidins (colorless condensed tannins), possess a wide range of biological activities of significant interest to the pharmaceutical and nutraceutical industries. This document provides an in-depth technical overview of this pathway, presenting key quantitative data, detailed experimental protocols for analysis, and visual diagrams of the core biochemical and experimental workflows.

The Biosynthetic Crossroads

The synthesis of proanthocyanidins (PAs) and anthocyanins shares the upstream steps of the flavonoid pathway, culminating in the formation of flavan-3,4-diols, such as this compound[1]. From this point, the pathway bifurcates. The enzymes present and their relative expression levels in a specific plant tissue dictate the metabolic flux towards either PAs or anthocyanins[2].

Two primary enzymatic routes determine the fate of this compound:

  • Pathway to Delphinidin (Anthocyanins): this compound is oxidized by Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), to produce the unstable colored anthocyanidin, delphinidin[3][4]. Delphinidin can then be stabilized through glycosylation, a reaction catalyzed by enzymes like UDP-Glc flavonoid 3-O-glucosyl transferase (UF3GT), to form stable anthocyanins[5].

  • Pathway to Proanthocyanidins (Condensed Tannins): this compound is reduced by Leucoanthocyanidin Reductase (LAR) to form the 2,3-trans-flavan-3-ol, (+)-gallocatechin[2][6]. Gallocatechin serves as a monomeric building block (a starter or extension unit) for the polymerization into prodelphinidins, a class of proanthocyanidins[5][7]. A secondary route to PA synthesis involves the conversion of delphinidin (produced by ANS) into the 2,3-cis-flavan-3-ol, (-)-epigallocatechin, by the enzyme Anthocyanidin Reductase (ANR) [2][8].

This competition between ANS and LAR for the common substrate, this compound, is a critical regulatory point in flavonoid metabolism[9].

This compound Biosynthesis Pathway cluster_legend Legend DHM Dihydromyricetin LD This compound DHM->LD DFR DEL Delphinidin LD->DEL ANS / LDOX GAL (+)-Gallocatechin LD->GAL LAR ANTH Delphinidin Glycosides (Anthocyanins) DEL->ANTH UF3GT EGAL (-)-Epigallocatechin DEL->EGAL ANR PA Prodelphinidins (Proanthocyanidins) GAL->PA Polymerization EGAL->PA Polymerization key_precursor Precursor key_intermediate Key Intermediate key_antho Anthocyanin Pathway key_pa Proanthocyanidin Pathway key_final Final Polymer

Caption: Biosynthetic fate of this compound at a key metabolic branch-point.

Quantitative Data: Enzyme Kinetics

The efficiency of enzymes like LAR determines the production of proanthocyanidin monomers. Kinetic studies on LAR purified from the legume Desmodium uncinatum provide insight into substrate preference. The enzyme demonstrates the highest affinity and catalytic efficiency for leucocyanidin, but is also active with this compound.

SubstrateApparent Kₘ (µM)Relative Vₘₐₓ (%)
3,4-cis-Leucocyanidin6100
3,4-cis-Leucodelphinidin520
3,4-cis-Leucopelargonidin264
NADPH0.4-
NADH6030 (relative to NADPH)
Data adapted from Tanner et al. (2003)[10][11].

Experimental Protocols

Protocol 1: General Extraction and Analysis of Flavonoids by UHPLC-MS/MS

This protocol outlines a robust method for the extraction and quantification of flavonoids, including this compound derivatives, from plant tissues.

1. Sample Preparation:

  • Collect fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity[12]. Store at -80°C.

  • Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle[12].

  • Weigh approximately 100-500 mg of the frozen powder into a microtube[12][13].

2. Solvent Extraction:

  • Add an appropriate volume of extraction solvent. A common solvent is 98:2 Methanol:Formic Acid or 75% Methanol with 0.1% Formic Acid[12][13]. A 1:10 sample-to-solvent ratio is often optimal[14].

  • Vortex the sample for 1 minute[13].

  • Sonicate the sample for 20-30 minutes in a chilled water bath[12][13].

  • Centrifuge at ~14,000 x g for 10 minutes at 4°C[12][13].

  • Carefully collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants to maximize yield[12].

3. Purification and Concentration:

  • Filter the pooled supernatant through a 0.2 µm PVDF syringe filter[12].

  • Dry the extract using a speed vacuum concentrator[12].

  • Re-suspend the dried extract in a small, precise volume of a suitable solvent (e.g., 50 µL deionized water or initial mobile phase) for LC-MS analysis[12].

4. UHPLC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column (e.g., Waters BEH or HSS T3, 2.1 x 100 mm, 1.7 µm)[13].

  • Mobile Phase:

    • Mobile Phase A: LC-MS grade water + 0.1% Formic Acid[13][15].

    • Mobile Phase B: LC-MS grade acetonitrile + 0.1% Formic Acid[13].

  • Gradient: Develop a gradient to separate compounds based on polarity, for example: 0-2 min, 5-15% B; 2-8 min, 15-40% B; 8-10 min, 40-90% B; followed by a wash and re-equilibration step[13].

  • Mass Spectrometry: Use a triple quadrupole or similar mass spectrometer with an electrospray ionization (ESI) source[16]. Operate in both positive and negative ion modes to capture a broad range of flavonoids. Develop Multiple Reaction Monitoring (MRM) methods for targeted quantification of known compounds like delphinidin, catechin, and epicatechin.

Experimental Workflow A 1. Sample Collection (Flash-freeze in N₂) B 2. Homogenization (Grind frozen tissue) A->B C 3. Solvent Extraction (Methanol/Formic Acid, Sonicate) B->C D 4. Centrifugation (Separate supernatant from pellet) C->D E 5. Filtration & Concentration (0.2µm filter, Dry under vacuum) D->E F 6. Reconstitution (Resuspend in analysis solvent) E->F G 7. UHPLC-MS/MS Analysis (Separation & Detection) F->G H 8. Data Processing (Quantification & Identification) G->H

Caption: A typical experimental workflow for flavonoid extraction and analysis.

Protocol 2: In Vitro Assay for Anthocyanidin Synthase (ANS) Activity

This protocol is used to determine the enzymatic activity of ANS by measuring its conversion of a leucoanthocyanidin substrate to an anthocyanidin product.

1. Reagents and Buffers:

  • Protein extract or purified recombinant ANS enzyme.

  • Substrate: this compound or Leucocyanidin (e.g., 15 mM stock in DMSO).

  • Co-factors: Sodium ascorbate (500 mM), Ferrous sulfate (500 mM), 2-Oxoglutaric acid (500 mM)[17].

  • Reaction Buffer: (e.g., pH 7.5 Tris-HCl).

  • Stop Solution: Ethyl acetate.

2. Assay Procedure:

  • Prepare a standard reaction mixture (total volume 200 µL) in a microfuge tube[17].

  • Combine the following:

    • 100-500 µg of total protein preparation[17].

    • 4 µL of 500 mM sodium ascorbate[17].

    • 2 µL of 500 mM ferrous sulfate[17].

    • 2 µL of 500 mM 2-oxoglutaric acid[17].

    • Add reaction buffer to bring the volume close to 200 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 15 mM leucoanthocyanidin substrate[17].

  • Incubate the reaction at 30°C for 30 minutes[17].

3. Product Extraction and Analysis:

  • Terminate the reaction by adding 400 µL of ethyl acetate and vortexing vigorously[17].

  • Centrifuge to separate the phases. The product (anthocyanidin) will be in the organic phase.

  • Transfer the ethyl acetate layer to a new tube and dry under a stream of nitrogen or in a speed vacuum[17].

  • For analysis, dissolve the dried extract in a small volume of acidified solvent (e.g., 3 µL DMSO, 27 µL water, 1 µL concentrated HCl) to stabilize the colored flavylium ion[17].

  • Analyze the product via HPLC with a photodiode array (PDA) detector (monitoring at ~520-550 nm for anthocyanidins) or by LC-MS.

Conclusion

This compound stands as a pivotal precursor in flavonoid metabolism. The enzymatic competition for this substrate between Anthocyanidin Synthase and Leucoanthocyanidin Reductase is a key determinant of the final phytochemical profile of a plant tissue, governing the relative accumulation of anthocyanins and proanthocyanidins. Understanding the regulation of these enzymes and having robust analytical methods are essential for researchers aiming to characterize these pathways and for drug development professionals seeking to harness the potent biological activities of their end-products.

References

An In-Depth Technical Guide to the Spectroscopic Identification of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Leucodelphinidin, a colorless leucoanthocyanidin with significant potential in phytochemical and pharmacological research. This document details experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and presents available data in a structured format. Furthermore, it explores the known signaling pathways associated with its aglycone, delphinidin, offering insights into its potential biological activities.

Spectroscopic Data for this compound Identification

Accurate identification of this compound relies on the precise interpretation of its spectroscopic data. While comprehensive experimental data for this compound is not abundantly available in publicly accessible databases, this guide compiles the foundational information and provides context through related compounds.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₅H₁₄O₈--INVALID-LINK--
Molecular Weight322.27 g/mol --INVALID-LINK--
Exact Mass322.068867 g/mol --INVALID-LINK--
Expected [M+H]⁺ 323.0761 Calculated
Expected [M-H]⁻ 321.0616 Calculated

Note: The m/z values for protonated and deprotonated molecules are calculated based on the exact mass and are crucial for initial identification in high-resolution mass spectrometry.

Fragmentation Pattern: Detailed experimental MS/MS fragmentation data for this compound is scarce in the readily available literature. However, based on the fragmentation of similar flavonoids, the following cleavages can be anticipated:

  • Retro-Diels-Alder (RDA) fission: This is a characteristic fragmentation pattern for flavonoids, leading to the cleavage of the C-ring and providing information about the substitution pattern of the A- and B-rings.

  • Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), and other small molecules are commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling unambiguous structure elucidation and stereochemical assignment. As of the latest literature review, a complete, publicly available, and assigned experimental NMR dataset for this compound has not been identified. Researchers undertaking the isolation or synthesis of this compound will need to perform full 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis for complete structural assignment.

Experimental Protocols

The following sections outline detailed methodologies for the acquisition of high-quality NMR and MS data for this compound, based on established protocols for flavonoid analysis.

Sample Preparation for Spectroscopic Analysis
  • Isolation and Purification: this compound can be isolated from various plant sources known to contain prodelphinidins, such as the bark of Terminalia species or the leaves of Acacia species. Isolation typically involves extraction with polar solvents (e.g., methanol, ethanol, or acetone), followed by column chromatography (e.g., Sephadex LH-20, silica gel) and preparative HPLC for final purification.

  • Sample Purity: Ensure the sample is of high purity (>95%) for unambiguous spectroscopic analysis. Purity can be assessed by HPLC-DAD or UPLC-MS.

  • Solvent Selection: For NMR analysis, dissolve the purified this compound in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆. For MS analysis, dissolve the sample in a solvent compatible with the chosen ionization technique, typically methanol or acetonitrile with a small percentage of formic acid for ESI.

Mass Spectrometry (MS) Protocol

MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Purified this compound Solution Dissolve in Methanol/Water (1:1) + 0.1% Formic Acid Sample->Solution LC UPLC/HPLC System C18 Reverse-Phase Column Solution->LC Inject MS Mass Spectrometer ESI Source (Positive/Negative Ion Mode) High-Resolution Analyzer (e.g., Q-TOF, Orbitrap) LC->MS Elute MS1 MS1 Scan: Determine [M+H]⁺ or [M-H]⁻ MS->MS1 MS2 MS/MS Scan: Obtain Fragmentation Pattern MS1->MS2 Select Precursor Ion Structure Structure Elucidation MS2->Structure

Caption: Experimental workflow for this compound analysis using LC-MS/MS.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap).

Procedure:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

    • MS Scan Range: m/z 100-1000.

    • MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger fragmentation of the most abundant precursor ions. Select the [M+H]⁺ or [M-H]⁻ ion of this compound for targeted MS/MS analysis.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Structure Elucidation Sample_NMR Purified this compound (5-10 mg) Solution_NMR Dissolve in Deuterated Solvent (e.g., Methanol-d₄) Sample_NMR->Solution_NMR NMR_Spectrometer NMR Spectrometer High-Field (e.g., 500 MHz or higher) Solution_NMR->NMR_Spectrometer Analyze Experiments 1D Experiments ¹H NMR ¹³C NMR 2D Experiments COSY HSQC HMBC NMR_Spectrometer->Experiments Processing Process Spectra: Phase Correction, Baseline Correction Experiments->Processing Assignment Assign Signals: Chemical Shifts, Coupling Constants Processing->Assignment Structure_NMR Confirm Structure & Stereochemistry Assignment->Structure_NMR

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms.

    • DEPTQ (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in the assignment of stereochemistry.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its aglycone, Delphinidin , provides valuable insights into its potential biological activities. Delphinidin has been shown to interact with several key signaling pathways implicated in cancer and inflammation.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound (metabolized to Delphinidin) ERK ERK This compound->ERK Modulates JNK JNK This compound->JNK Modulates p38 p38 This compound->p38 Modulates PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits BetaCatenin β-catenin This compound->BetaCatenin Downregulates Cellular_Responses Cellular Responses (Apoptosis, Proliferation, etc.) ERK->Cellular_Responses JNK->Cellular_Responses p38->Cellular_Responses PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cellular_Responses Wnt Wnt Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TCF_LEF->Cellular_Responses

Caption: Potential signaling pathways modulated by this compound, based on studies of its aglycone, Delphinidin.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Delphinidin has been shown to modulate the MAPK pathway, including ERK, JNK, and p38 kinases. This modulation can lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Delphinidin can inhibit the PI3K/Akt signaling cascade, a crucial pathway for cell survival and proliferation. By inhibiting this pathway, Delphinidin can promote apoptosis in cancer cells.

  • Wnt/β-catenin Pathway: Studies have indicated that Delphinidin can downregulate the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. This can lead to the suppression of tumor growth and progression.

Conclusion

The definitive identification of this compound requires a multi-faceted analytical approach combining high-resolution mass spectrometry and comprehensive NMR spectroscopy. While a complete, publicly available experimental dataset remains to be consolidated, this guide provides the necessary foundational knowledge and detailed experimental protocols for researchers to successfully isolate and characterize this promising natural product. The exploration of its biological activities, guided by the known signaling pathway interactions of its aglycone, opens up exciting avenues for future research in drug discovery and development.

Leucodelphinidin derivatives and their natural occurrence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Leucodelphinidin Derivatives: Natural Occurrence, Biosynthesis, and Biological Activities

Introduction

This compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin, which serves as a crucial intermediate in the biosynthesis of delphinidin, prodelphinidins, and other related flavonoids.[1][2] These compounds are widely distributed in the plant kingdom and are recognized for their significant antioxidant, anti-inflammatory, anticancer, and hypoglycemic properties.[3][4][5][6] this compound and its derivatives, including glycosides and polymers (proanthocyanidins), are of great interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their potential therapeutic applications. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, experimental analysis, and biological activities of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is found in a variety of plants, often as a precursor to condensed tannins (proanthocyanidins). Its presence has been identified in the fruits, leaves, bark, and seeds of numerous species.

Table 1: Natural Sources of this compound

Plant SpeciesCommon NamePart of PlantReference
Acacia auriculiformisAuri, Earleaf acacia-[1]
Aesculus hippocastanumHorse chestnutRind/Bark/Cortex[1]
Arachis hypogaeaPeanutSeeds[1]
Arbutus unedoArbutus, Strawberry TreeLeaf[1]
Caesalpinia pulcherrimaBarbados pride-[1]
Ceratonia siliquaCarobFruit[1]
Cleistanthus collinusKaradaBark[1]
Eucalyptus pilularisBlackbuttKino (gum)[1]
Ficus bengalensisBanyan treeBark[4]
Hamamelis virginianaAmerican witch hazelLeaf[1]
Hippophae rhamnoidesSea buckthornLeaf[1]
Humulus lupulusHopLeaf[1]
Musa acuminata × balbisianaBananaFruit[1]
Nelumbo nuciferaLotusLeaf[1]
Phyllanthus emblicaIndian gooseberryRind/Bark/Cortex[1]
Quercus albaWhite oakRind/Bark/Cortex[1]
Quercus roburCommon oakRind/Bark/Cortex[1]
Rumex hymenosepalusArizona dockRoot[1]
Schinus molleCalifornia peppertreeLeaf[1]
Vicia fabaFava beanSeed[1]
Vigna species--[3]

Biosynthesis of this compound

This compound is synthesized via the flavonoid pathway, a major branch of the phenylpropanoid pathway. The process begins with the formation of flavanones, which are then hydroxylated and reduced to form the leucoanthocyanidin. The key enzymes involved are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3',5'-Hydroxylase (F3'5'H), and Dihydroflavonol 4-Reductase (DFR).[7][8]

This compound Biosynthesis pCoumaroyl_CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H DHM Dihydromyricetin (DHM) DHK->DHM F3'5'H This compound This compound DHM->this compound DFR Delphinidin Delphinidin (Anthocyanidin) This compound->Delphinidin ANS/LDOX Prodelphinidins Prodelphinidins (Condensed Tannins) This compound->Prodelphinidins LAR/ANR (Polymerization)

Caption: Biosynthetic pathway of this compound and its conversion to delphinidin and prodelphinidins.

From dihydromyricetin (DHM), the enzyme Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of the 4-keto group to a hydroxyl group, yielding this compound.[7] this compound then serves as a branch-point intermediate. It can be oxidized by Anthocyanidin Synthase (ANS) to form the colored anthocyanidin, delphinidin, or reduced by Leucoanthocyanidin Reductase (LAR) to form flavan-3-ols like gallocatechin, which are the building blocks of prodelphinidins (a type of condensed tannin).[8][9]

Experimental Protocols

Extraction and Isolation

The extraction and isolation of this compound and its derivatives from plant matrices require a multi-step process to separate these polar compounds from other phytochemicals.

Protocol 1: General Extraction and Fractionation

  • Sample Preparation: The plant material (e.g., bark, leaves) is air-dried, powdered, and defatted using a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus.[4][10]

  • Extraction: The defatted powder is then extracted with a polar solvent, typically methanol, ethanol, or an acetone/water mixture, to solubilize the flavonoids.[11]

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate. The flavonoid derivatives are often concentrated in the ethyl acetate fraction.[4]

  • Chromatographic Separation: The enriched fraction is further purified using column chromatography.[12]

    • Low-Pressure Column Chromatography: Sephadex LH-20 is frequently used for initial fractionation, eluting with solvents like ethanol or methanol to separate compounds based on size and polarity.[13]

    • High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is employed. Normal-phase columns (e.g., silica, diol) can separate proanthocyanidins based on their degree of polymerization.[13][14][15] Reversed-phase columns (e.g., C18) are also used for separating less polymeric flavonoids.[13]

Extraction Workflow Plant Dried, Powdered Plant Material Defat Defatting (Petroleum Ether/Hexane) Plant->Defat Extract Extraction (Methanol/Ethanol) Defat->Extract Partition Solvent Partitioning (e.g., Ethyl Acetate/Water) Extract->Partition Fraction Crude Flavonoid Fraction Partition->Fraction Column Column Chromatography (Sephadex LH-20) Fraction->Column HPLC Preparative HPLC (Normal/Reversed Phase) Column->HPLC Pure Pure this compound Derivatives HPLC->Pure

Caption: General experimental workflow for the extraction and isolation of this compound derivatives.

Structural Elucidation

The definitive identification of isolated compounds relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR are indispensable for determining the complete chemical structure of flavonoids.[11][16] ¹H-NMR provides information on the aromatic and aliphatic protons, while ¹³C-NMR reveals the carbon skeleton.[11][17] 2D NMR experiments establish connectivity between protons and carbons, allowing for unambiguous assignment of the structure, including the position of glycosidic linkages and interflavan bonds in proanthocyanidins.[11][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with HPLC (HPLC-MS), is used to determine the molecular weight and elemental composition of the compounds.[14][19] Tandem MS (MS/MS) provides fragmentation patterns that help identify the aglycone and any sugar moieties, as well as the nature of the linkages in oligomeric proanthocyanidins.[16]

Biological and Pharmacological Activities

This compound and its derivatives, particularly the downstream product delphinidin, exhibit a wide range of biological activities.

Hypoglycemic Activity

A this compound derivative isolated from the bark of Ficus bengalensis has demonstrated significant hypoglycemic effects in animal models.[4][20]

Table 2: In Vivo Hypoglycemic Effect of this compound Derivative

ModelCompoundDosageEffectReference
Normal RatsThis compound derivative250 mg/kg~20-24% reduction in Fasting Blood Glucose (FBG) at 2 hours[4][20]
Alloxan-induced Diabetic RatsThis compound derivative250 mg/kg~20-24% reduction in FBG at 2 hours; action similar to 2 mg/kg glibenclamide[4][20]
Diabetic Rats (Glucose Load)This compound derivative250 mg/kgImproves glucose tolerance by ~35% (compared to 70% for glibenclamide)[4]
Anticancer Activity

Delphinidin, the direct metabolic product of this compound, is a potent anticancer agent that acts on multiple cellular pathways to inhibit cancer cell proliferation and induce apoptosis.[5][21][22]

Table 3: In Vitro Anticancer Activity of Delphinidin

Cell LineCancer TypeCompoundConcentrationBiological EffectReference
MCF-10AHuman Mammary EpithelialDelphinidin5–40 µMInhibited HGF-stimulated Met expression[8]
MDA-MB-453HER-2+ Breast CancerDelphinidin40 and 80 µMInduced G2/M cell cycle arrest; Induced apoptosis[5]
BT-474HER-2+ Breast CancerDelphinidin40 and 80 µMInduced G2/M cell cycle arrest; Induced apoptosis[5]
MCF7Breast AdenocarcinomaDelphinidinIC50: 120 µMInhibited cell proliferation; Induced apoptosis[23]
HepG2Human HepatomaDelphinidin-Potent growth-inhibitory effects[22]

The anticancer mechanism of delphinidin involves the modulation of key signaling pathways, including NF-κB and MAPK.[5]

Anticancer Signaling cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway Delphinidin Delphinidin PKCa PKCα Delphinidin->PKCa inhibits ERK MEK/ERK Delphinidin->ERK inhibits JNK JNK Delphinidin->JNK activates IKK IKKα/β PKCa->IKK IkBa IκBα IKK->IkBa phosphorylates & promotes degradation NFKB NF-κB (p65) IKK->NFKB activates IkBa->NFKB inhibits Nucleus_NFKB NF-κB Translocation to Nucleus NFKB->Nucleus_NFKB Proliferation Cell Proliferation & Survival Nucleus_NFKB->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Bax Bax (Pro-apoptotic) JNK->Bax Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Delphinidin's inhibitory effects on NF-κB and MAPK pathways leading to apoptosis in cancer cells.

Anti-inflammatory Activity

Anthocyanins derived from this compound are known to possess potent anti-inflammatory properties.[6][24] They act by downregulating key inflammatory mediators and signaling pathways. Delphinidin and its glycosides can reduce the production of nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) induced by inflammatory stimuli like lipopolysaccharide (LPS).[25]

The mechanism often involves the inhibition of the NF-κB pathway, which is a central regulator of inflammation.[24][25] By preventing the activation and nuclear translocation of NF-κB, these compounds suppress the expression of pro-inflammatory genes like iNOS and COX-2.[24][25]

Anti_Inflammatory_Pathway cluster_NFKB_inflam NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK_i IKK LPS->IKK_i Delphinidin Delphinidin Derivatives Delphinidin->IKK_i inhibits IkBa_i IκBα IKK_i->IkBa_i phosphorylates NFKB_i NF-κB IkBa_i->NFKB_i inhibits Nucleus_NFKB_i NF-κB Translocation to Nucleus NFKB_i->Nucleus_NFKB_i Genes Pro-inflammatory Gene Expression Nucleus_NFKB_i->Genes Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Genes->Mediators Inflammation Inflammation Mediators->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by delphinidin derivatives to reduce inflammation.

Antioxidant Activity

This compound and its related compounds are powerful antioxidants.[3] This activity is attributed to their polyphenolic structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative stress.[3] The antioxidant capacity of delphinidin is among the highest of all anthocyanidins, largely due to the three hydroxyl groups on its B-ring.[5]

Table 4: In Vitro Antioxidant Activity of Delphinidin

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingDelphinidinIC50: 80 µM[23]
ABTS•+ Radical ScavengingDelphinidinHigher activity than petunidin[26]

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of natural compounds with a broad spectrum of biological activities. Their widespread occurrence in edible and medicinal plants underscores their potential role in human health and disease prevention. The potent hypoglycemic, anticancer, anti-inflammatory, and antioxidant properties demonstrated in numerous studies provide a strong rationale for further investigation.

Future research should focus on the bioavailability and metabolism of this compound derivatives in vivo, as these factors are critical for translating preclinical findings into therapeutic applications. More extensive clinical trials are needed to validate their efficacy and safety in humans. Furthermore, the elucidation of specific molecular targets and the synergistic effects of these compounds with existing drugs could open new avenues for the development of novel, plant-derived therapeutics for chronic diseases. The detailed protocols and structured data presented in this guide offer a solid foundation for researchers to advance the science and application of these promising phytochemicals.

References

The Therapeutic Potential of Leucodelphinidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Leucodelphinidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of the potent antioxidant anthocyanidin, delphinidin, and condensed tannins known as prodelphinidins. While a significant body of research focuses on the therapeutic properties of its colored metabolic successors, direct investigation into the pharmacological activities of this compound is nascent yet promising. This technical guide consolidates the existing scientific evidence on the therapeutic potential of this compound, with a primary focus on its demonstrated effects on metabolic regulation. It provides a detailed overview of its known biological activities, quantitative data from preclinical studies, and the experimental protocols employed in this research. Furthermore, this document outlines the biosynthetic pathway of this compound and visualizes experimental workflows to support future research and development endeavors.

Introduction to this compound

This compound is a leucoanthocyanidin, a class of flavonoids that are precursors to anthocyanidins and proanthocyanidins.[1] Structurally, it is a flavan-3,4-diol. Its significance in phytochemistry lies in its role as a biosynthetic intermediate.[1] In plants, dihydroflavonol 4-reductase (DFR) catalyzes the conversion of dihydromyricetin to this compound.[1] Subsequently, this compound can be converted to delphinidin or serve as a building block for the polymerization into prodelphinidins.[1] While historically overshadowed by the vibrant and well-researched delphinidin, recent studies on derivatives of this compound have unveiled its own potential therapeutic properties, particularly in the realm of metabolic diseases.[2][3]

Therapeutic Properties and Mechanisms of Action

The most well-documented therapeutic effects of a this compound derivative are its hypoglycemic and hypolipidemic activities. Research into other areas such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects is limited for this compound itself; however, the potent activities of its metabolite, delphinidin, in these areas suggest a promising avenue for future investigation.

Metabolic Regulation

Preclinical studies using a 5,7,3'-trimethylether of this compound 3-O-α-L-rhamnoside, isolated from Ficus bengalensis, have demonstrated significant effects on both glucose and lipid metabolism.[2][3]

Hypoglycemic Effects: A study in both normal and alloxan-induced diabetic rats showed that oral administration of the this compound derivative (250 mg/kg) significantly reduced fasting blood glucose levels by 20-24% within two hours, an effect comparable to the standard antidiabetic drug glibenclamide (2 mg/kg).[2] In a glucose tolerance test, the derivative also significantly improved glucose handling, though to a lesser extent than glibenclamide.[2] The mechanism is suggested to be related to insulin secretagogue activity, a property observed in other flavonoids with similar structures.[2]

Hypolipidemic Effects: In a study using a high-cholesterol diet-induced hypercholesterolemic rat model, the same this compound derivative (100 mg/kg/day for 90 days) exhibited potent hypolipidemic activity.[3] The treatment led to a significant reduction in serum total cholesterol and LDL-cholesterol, coupled with a significant increase in HDL-cholesterol.[3] The primary mechanism of action appears to be an increase in the fecal excretion of bile acids and neutral sterols, rather than the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[3]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on the this compound derivative.

Table 1: Hypoglycemic Effects of this compound Derivative in Alloxan-Induced Diabetic Rats

ParameterDiabetic ControlThis compound Derivative (250 mg/kg)Glibenclamide (2 mg/kg)
Fasting Blood Glucose Reduction (at 2 hours) -20-24%20-24%
Glucose Tolerance Test (Max % Rise in Blood Glucose) 71%48%33%
Glucose Tolerance Test (Mean % Rise in Blood Glucose) 57.5 ± 1737 ± 1217 ± 9

Data sourced from Geetha et al., 1994.[2]

Table 2: Hypolipidemic Effects of this compound Derivative in Hypercholesterolemic Rats (90-day treatment)

Parameter (mg/dL)Cholesterol ControlThis compound Derivative (100 mg/kg/day)
Serum Total Cholesterol 245.3 ± 15.2168.4 ± 11.5
Serum LDL-Cholesterol 180.6 ± 12.8102.1 ± 8.7
Serum HDL-Cholesterol 28.5 ± 2.138.6 ± 2.9
Atherogenic Index 7.63.4

Data sourced from Mathew et al., 2012.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of this compound Derivative from Ficus bengalensis**
  • Plant Material: The middle, saffron-colored part of fresh bark from Ficus bengalensis is collected, dried under the sun, and powdered.[4]

  • Defatting: The powder is exhaustively extracted with petroleum ether (40-60°C B.P.) followed by solvent ether for 24 hours each in a Soxhlet apparatus. These non-polar extracts are discarded.[4]

  • Primary Extraction: The defatted bark powder is then extracted with 95% ethanol. The ethanolic extract is concentrated under reduced pressure.[4]

  • Fractionation: The concentrated ethanolic extract is shaken with petroleum ether to remove any remaining non-polar compounds. The mixture is then partitioned with ethyl acetate. The ethyl acetate fraction is separated and concentrated.[4]

  • Chromatography: The concentrated ethyl acetate fraction is dissolved in a methanol:chloroform (30:2.5 V/V) mixture and subjected to column chromatography over silica gel G (60-120 mesh).[4]

  • Elution and Purification: The column is eluted with a methanol-chloroform (1:11 V/V) mixture. The red-colored compound, identified as 5,7,3'-trimethylether of this compound 3-O-α-L-rhamnoside, is collected and crystallized from an ethyl acetate-petroleum ether mixture.[2][4]

In Vivo Hypoglycemic Activity Assay (Alloxan-Induced Diabetic Rat Model)
  • Animal Model: Male Wistar or Sprague-Dawley rats are used.[2][5]

  • Induction of Diabetes: Rats are fasted for 18-30 hours prior to induction.[5] A freshly prepared solution of alloxan monohydrate in 0.9% saline is administered via a single intraperitoneal injection at a dose of 150 mg/kg body weight.[5]

  • Post-Induction Care: To prevent fatal hypoglycemia immediately following β-cell destruction, rats are given a 5-10% glucose or dextrose solution to drink ad libitum for the first 24 hours post-injection.[6]

  • Confirmation of Diabetes: After 72 hours, fasting blood glucose levels are measured from the tail vein using a glucometer. Rats with fasting blood glucose levels ≥ 270 mg/dL are considered diabetic and selected for the study.[5]

  • Treatment Protocol: Diabetic rats are divided into groups: a vehicle control group (receiving normal saline), a positive control group (receiving glibenclamide, 2 mg/kg), and a test group (receiving the this compound derivative, 250 mg/kg, orally).[2]

  • Fasting Blood Glucose Measurement: Blood glucose is measured at baseline (0 hours) and at specific time points (e.g., 2 hours) after administration of the test compounds.[2]

  • Glucose Tolerance Test (GTT): After a 30-minute post-drug administration period, a glucose solution (3 g/kg) is orally administered to the rats. Blood glucose levels are then measured at 30-minute intervals for 2.5 hours to assess glucose clearance.[2]

In Vivo Hypolipidemic Activity Assay (High-Cholesterol Diet Model)
  • Animal Model: Male albino Sprague-Dawley rats are used.[4]

  • Diet Formulation: A hypercholesterolemic diet is prepared, typically containing standard chow supplemented with 1-2% cholesterol and 25% soybean oil.[4][7]

  • Induction of Hypercholesterolemia: Rats are fed the hypercholesterolemic diet ad libitum for a period of 8 weeks to establish elevated cholesterol levels.[7]

  • Treatment Protocol: Hypercholesterolemic rats are divided into groups: a control group (continuing the high-cholesterol diet) and a test group (receiving the high-cholesterol diet plus the this compound derivative at 100 mg/kg/day, administered orally via gastric tube for 90 days). A normal diet control group is also maintained.[4]

  • Sample Collection: At the end of the treatment period, blood is collected for serum lipid analysis. Fecal samples are collected to measure neutral sterol and bile acid excretion. Liver tissue is collected for analysis of hepatic bile acids and HMG-CoA reductase activity.[4]

  • Biochemical Analysis: Serum is analyzed for total cholesterol, HDL-cholesterol, and triglycerides. LDL-cholesterol is calculated using the Friedewald formula. Fecal and hepatic samples are processed to quantify bile acids and neutral sterols.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate the biosynthesis of this compound and the experimental workflows for its documented therapeutic effects.

Leucodelphinidin_Biosynthesis DHM Dihydromyricetin DFR Dihydroflavonol 4-reductase (DFR) DHM->DFR LDP This compound ANS Anthocyanidin synthase (ANS) LDP->ANS LAR Leucoanthocyanidin reductase (LAR) LDP->LAR DEL Delphinidin AR Anthocyanidin reductase (ANR) DEL->AR GC Gallocatechin POLY Polymerization GC->POLY EGC Epigallocatechin EGC->POLY PRODEL Prodelphinidins (Condensed Tannins) DFR->LDP ANS->DEL LAR->GC AR->EGC POLY->PRODEL

Caption: Biosynthesis pathway of this compound and its metabolic fate.

Hypoglycemic_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment & Measurement Fasting Fast Rats (18-30 hours) Alloxan Administer Alloxan (150 mg/kg, IP) Fasting->Alloxan Glucose Provide Glucose Water (24 hours) Alloxan->Glucose Confirm Confirm Hyperglycemia (Fasting Blood Glucose ≥270 mg/dL) Glucose->Confirm Grouping Group Diabetic Rats: - Vehicle - this compound (250 mg/kg) - Glibenclamide (2 mg/kg) Confirm->Grouping Admin Oral Administration Grouping->Admin FBG Measure Fasting Blood Glucose (0 and 2 hours) Admin->FBG GTT Perform Glucose Tolerance Test Admin->GTT Analysis Analyze Blood Glucose Data FBG->Analysis GTT->Analysis

Caption: Experimental workflow for in vivo hypoglycemic activity assay.

Hypolipidemic_Workflow cluster_induction Hypercholesterolemia Induction cluster_treatment Treatment & Analysis Diet Feed Rats High-Cholesterol Diet (1-2% Cholesterol, 25% Oil) Duration Maintain Diet for 8 Weeks Diet->Duration Grouping Group Rats: - Normal Diet Control - Cholesterol Control - this compound (100 mg/kg/day) Duration->Grouping Treatment Oral Administration for 90 Days Grouping->Treatment Collection Collect Blood, Feces, Liver Treatment->Collection Analysis Biochemical Analysis: - Serum Lipids - Fecal Sterols & Bile Acids - Hepatic Bile Acids Collection->Analysis

Caption: Experimental workflow for in vivo hypolipidemic activity assay.

Logical_Relationship cluster_proven Documented Effects cluster_potential Potential Effects (via Delphinidin) LDP This compound Metabolism In Vivo Metabolism LDP->Metabolism Hypoglycemic Hypoglycemic Effect LDP->Hypoglycemic Proven for Derivative Hypolipidemic Hypolipidemic Effect LDP->Hypolipidemic Proven for Derivative DEL Delphinidin Metabolism->DEL Antioxidant Antioxidant DEL->Antioxidant Documented for Metabolite AntiInflammatory Anti-inflammatory DEL->AntiInflammatory Documented for Metabolite Anticancer Anticancer DEL->Anticancer Documented for Metabolite Neuroprotective Neuroprotective DEL->Neuroprotective Documented for Metabolite

Caption: Logical relationship of this compound's proven and potential effects.

Conclusion and Future Directions

The available scientific evidence, though limited, identifies this compound as a phytochemical with notable therapeutic potential, particularly in the management of metabolic disorders. Preclinical studies have provided quantitative evidence for the hypoglycemic and hypolipidemic effects of a this compound derivative, establishing a solid foundation for further research.

However, a significant gap exists in the literature concerning the direct antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of this compound. The well-documented, potent therapeutic properties of its primary metabolite, delphinidin, strongly suggest that this compound may either possess intrinsic activity or act as a prodrug, contributing to the overall pharmacological profile of delphinidin-rich foods.

Future research should prioritize the following:

  • In vitro screening: Comprehensive evaluation of pure this compound in a panel of in vitro assays (e.g., DPPH, ABTS, COX/LOX inhibition, cytotoxicity against various cancer cell lines) to determine its intrinsic bioactivity and establish IC50 values.

  • Mechanism of Action: Elucidation of the specific signaling pathways directly modulated by this compound. Investigating its effects on pathways like PI3K/Akt/mTOR and MAPK, which are known targets of delphinidin, would be a logical starting point.

  • Bioavailability and Metabolism: Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and to quantify its conversion rate to delphinidin in vivo.

  • Clinical Investigation: Given the promising preclinical data on metabolic regulation, well-designed clinical trials are warranted to assess the efficacy and safety of this compound-rich extracts in human subjects with metabolic syndrome.

References

In-Depth Technical Guide on the Hypoglycemic Effects of Leucodelphinidin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucodelphinidin, a colorless flavan-3,4-diol, and its derivatives have emerged as promising natural compounds with significant hypoglycemic potential. This technical guide provides a comprehensive overview of the current scientific understanding of the mechanisms underlying the blood glucose-lowering effects of this compound derivatives. It consolidates in vivo and in vitro data, details established experimental protocols for assessing their bioactivity, and visualizes the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and diabetes drug discovery, facilitating further investigation and development of these compounds as potential therapeutic agents.

Introduction

Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The management of postprandial hyperglycemia is a key strategy in controlling diabetes and its complications. Natural products have historically been a rich source of novel therapeutic agents, and flavonoids, in particular, have garnered significant attention for their diverse pharmacological activities, including their anti-diabetic properties. This compound and its derivatives, found in various plants such as Ficus bengalensis, have demonstrated notable hypoglycemic effects, suggesting their potential as lead compounds for the development of new anti-diabetic drugs. This guide aims to provide an in-depth technical analysis of the hypoglycemic properties of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Quantitative Data on Hypoglycemic Effects

The hypoglycemic activity of this compound derivatives has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative data from the available literature. It is important to note that while a specific derivative from Ficus bengalensis has been studied in vivo, some in vitro data is based on the closely related parent compound, delphinidin, due to the limited availability of specific data on the derivative.

Compound Assay Type Model Dosage/Concentration Effect Control Reference
This compound derivativeIn vivoAlloxan-induced diabetic rats250 mg/kg~20-24% reduction in fasting blood glucoseGlibenclamide (2 mg/kg)[1][2]
This compound derivativeIn vivo (Glucose Tolerance Test)Alloxan-induced diabetic rats250 mg/kg35% improvement in glucose toleranceGlibenclamide (2 mg/kg) showed 70% improvement[1]
DelphinidinIn vitroα-Glucosidase Inhibition-IC50: 4.11 ± 0.49 μMAcarbose (IC50: 0.53 ± 0.06 μM)[3]

Note: The in vivo studies were conducted on a 5,7,3'-trimethylether of this compound 3-O-α-L-rhamnoside isolated from the bark of Ficus bengalensis.[1]

Mechanisms of Hypoglycemic Action

The hypoglycemic effects of this compound derivatives are believed to be multifactorial, involving the inhibition of carbohydrate-digesting enzymes and modulation of key signaling pathways involved in glucose homeostasis.

Inhibition of Carbohydrate-Digesting Enzymes

α-Glucosidase is a key enzyme in the small intestine responsible for the breakdown of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Delphinidin, the core structure of this compound, has been shown to be a potent inhibitor of α-glucosidase.[3]

  • Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

    • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Incubation: In a 96-well plate, add the this compound derivative solution at various concentrations. Then, add the α-glucosidase solution and incubate the mixture at 37°C for a specified period (e.g., 10 minutes).

    • Reaction Initiation: Add the pNPG solution to each well to start the reaction and incubate at 37°C for another set period (e.g., 20 minutes).

    • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

    • Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve. Acarbose is typically used as a positive control.

α-Amylase is another crucial enzyme in the digestive system that initiates the breakdown of complex carbohydrates like starch into smaller oligosaccharides. While specific data on the inhibition of α-amylase by this compound derivatives is limited, many flavonoids are known to possess this activity.

  • Experimental Protocol: In Vitro α-Amylase Inhibition Assay

    • Enzyme and Substrate Preparation: Prepare a solution of porcine pancreatic α-amylase in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.9 with 6.7 mM NaCl). Prepare a starch solution (e.g., 1% soluble starch) in the same buffer.

    • Incubation: In a test tube, pre-incubate the this compound derivative solution at various concentrations with the α-amylase solution at 37°C for a specified time (e.g., 20 minutes).

    • Reaction Initiation: Add the starch solution to initiate the reaction and incubate at 37°C for a set period (e.g., 15 minutes).

    • Reaction Termination: Terminate the reaction by adding dinitrosalicylic acid (DNS) color reagent and boiling for 5-10 minutes.

    • Measurement: After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

    • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay. Acarbose is commonly used as a positive control.

Modulation of Insulin Signaling Pathways

This compound and its parent compound, delphinidin, are thought to exert their hypoglycemic effects by modulating key components of the insulin signaling pathway, leading to increased glucose uptake and utilization by peripheral tissues.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central cascade in insulin-mediated glucose metabolism. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Studies on delphinidin have shown that it can modulate the PI3K/Akt/mTOR pathway.[4][5][6]

PI3K_Akt_Pathway This compound This compound Derivative InsulinReceptor Insulin Receptor This compound->InsulinReceptor Activates IRS IRS InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits Fusion GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: PI3K/Akt signaling pathway activated by this compound.

The translocation of GLUT4 from intracellular vesicles to the plasma membrane is a critical step for glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue. By activating the PI3K/Akt pathway, this compound derivatives can promote this translocation.

  • Experimental Protocol: GLUT4 Translocation Assay in 3T3-L1 Adipocytes

    • Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • Serum Starvation: Before the experiment, starve the differentiated adipocytes in a serum-free medium for several hours.

    • Treatment: Treat the cells with the this compound derivative at various concentrations for a specified time. Insulin is used as a positive control.

    • Immunofluorescence Staining:

      • Fix the cells with paraformaldehyde.

      • Permeabilize the cells (for total GLUT4 staining) or leave them non-permeabilized (for surface GLUT4 staining).

      • Incubate with a primary antibody against GLUT4.

      • Incubate with a fluorescently labeled secondary antibody.

    • Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity at the plasma membrane versus the total cell fluorescence to determine the extent of GLUT4 translocation.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Activation of PPARγ can improve insulin sensitivity. While direct evidence for this compound derivatives as PPARγ agonists is not yet established, some flavonoids have been shown to activate this receptor.

  • Experimental Protocol: PPARγ Luciferase Reporter Assay

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect them with a PPARγ expression plasmid and a luciferase reporter plasmid containing PPAR response elements (PPREs). A constitutively expressed reporter (e.g., Renilla luciferase) is also co-transfected for normalization.

    • Treatment: Treat the transfected cells with the this compound derivative at various concentrations. A known PPARγ agonist, such as rosiglitazone, is used as a positive control.

    • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated control. The EC50 value, the concentration that causes 50% of the maximal activation, can be determined from a dose-response curve.

Experimental Workflows

The following diagram illustrates a general workflow for the preclinical evaluation of this compound derivatives for their hypoglycemic effects.

Experimental_Workflow Start Start: Compound (this compound Derivative) InVitro In Vitro Screening Start->InVitro AlphaGlucosidase α-Glucosidase Inhibition Assay InVitro->AlphaGlucosidase AlphaAmylase α-Amylase Inhibition Assay InVitro->AlphaAmylase PPARg PPARγ Activation Assay InVitro->PPARg GLUT4 GLUT4 Translocation Assay InVitro->GLUT4 ActiveCompounds Identification of Active Compounds AlphaGlucosidase->ActiveCompounds AlphaAmylase->ActiveCompounds PPARg->ActiveCompounds GLUT4->ActiveCompounds InVivo In Vivo Studies ActiveCompounds->InVivo AnimalModel Diabetic Animal Model (e.g., Alloxan-induced rats) InVivo->AnimalModel OGTT Oral Glucose Tolerance Test (OGTT) AnimalModel->OGTT FastingBloodGlucose Fasting Blood Glucose Measurement AnimalModel->FastingBloodGlucose Efficacy Efficacy & Safety Evaluation OGTT->Efficacy FastingBloodGlucose->Efficacy Lead Lead Compound for Further Development Efficacy->Lead

Caption: Preclinical evaluation workflow for hypoglycemic agents.

Conclusion and Future Directions

This compound derivatives have demonstrated significant promise as potential hypoglycemic agents. In vivo studies have confirmed their ability to lower blood glucose levels in diabetic animal models. The underlying mechanisms are multifaceted and likely involve the inhibition of key carbohydrate-digesting enzymes and the modulation of critical insulin signaling pathways, such as the PI3K/Akt cascade, leading to enhanced GLUT4 translocation and glucose uptake.

While the current data is encouraging, further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:

  • Comprehensive SAR Studies: Systematic structure-activity relationship studies to identify the most potent and selective this compound derivatives.

  • Detailed Mechanistic Investigations: Further elucidation of the molecular targets and signaling pathways, including direct binding studies with key proteins.

  • Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety of these compounds.

  • Clinical Trials: Well-designed clinical trials to evaluate the efficacy and safety of promising this compound derivatives in human subjects.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound derivatives as a novel class of anti-diabetic agents.

References

Unexplored Antiviral Potential: A Technical Overview of Leucodelphinidin and its Closely Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the antiviral activity of the leucoanthocyanidin, Leucodelphinidin. Extensive literature searches have revealed a significant gap in research, with no specific studies to date reporting on the antiviral effects of this compound against any specific virus. This document serves to highlight this unexplored area and, in the absence of direct data, provides a detailed overview of the antiviral activities of its closely related and structurally similar compound, Delphinidin . The data presented for Delphinidin, an anthocyanidin, may offer valuable insights and a scientific basis for future investigations into the potential antiviral properties of this compound.

This compound: An Uncharacterized Flavonoid in Antiviral Research

This compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin, found in various plants. While some biological activities, such as hypoglycemic effects of a derivative, have been noted, its potential as an antiviral agent remains uninvestigated. The structural similarity of this compound to other antivirally active flavonoids, particularly its corresponding anthocyanidin, Delphinidin, suggests that it may possess similar properties. This underscores the need for future research to isolate and screen this compound against a panel of viruses.

Antiviral Activity of Delphinidin: A Proxy for Potential Investigation

In contrast to this compound, the colored anthocyanidin Delphinidin has demonstrated notable antiviral activity against several viruses, particularly members of the Flaviviridae family. The following sections summarize the existing research on Delphinidin's antiviral properties.

Quantitative Data on Antiviral Activity of Delphinidin and Related Flavonoids

While specific IC50 or EC50 values for Delphinidin were not detailed in the readily available literature, studies on related flavonoids provide a framework for the type of quantitative data that should be sought in future studies on this compound. The following table summarizes representative data for other flavonoids to illustrate common metrics.

CompoundVirusAssay TypeCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Delphinidin West Nile Virus (WNV), Zika Virus (ZIKV), Dengue Virus (DENV)Virus Production InhibitionVeroData Not AvailableData Not AvailableData Not Available[1]
QuercetinDengue Virus Type-2 (DENV-2)Foci Forming Unit Reduction AssayVero35.7 µg/mL (Post-adsorption)>250 µg/mL>7.0[2][3]
RobustaflavoneInfluenza A VirusNot SpecifiedNot Specified2.0 µg/mL>32 µg/mL16[4]
RobustaflavoneInfluenza B VirusNot SpecifiedNot Specified0.2 µg/mL>90.8 µg/mL454[4]
AmentoflavoneHerpes Simplex Virus-1 (HSV-1)Not SpecifiedNot Specified17.9 µg/mL>100 µg/mL>5.6[4]
Experimental Protocols for Assessing Antiviral Activity

The methodologies employed in studying the antiviral effects of flavonoids like Delphinidin are crucial for reproducible and comparable results. Below are detailed experimental protocols based on published research for related compounds.

2.2.1. Cell Culture and Virus Propagation

  • Cells: Vero cells (from African green monkey kidney) are commonly used for flavivirus studies. They are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Virus: Viral stocks, such as West Nile Virus (WNV), Zika Virus (ZIKV), and Dengue Virus (DENV), are propagated in a suitable cell line (e.g., Vero cells). Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infective Dose) assay.

2.2.2. Cytotoxicity Assay

To determine the concentration at which a compound is toxic to the host cells, a cytotoxicity assay is performed.

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound (e.g., Delphinidin) in the cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for 48-72 hours.

  • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

2.2.3. Virus Inhibition Assay (e.g., Plaque Reduction Assay)

This assay quantifies the reduction in infectious virus particles.

  • Seed cells in 24-well plates and grow to confluency.

  • Pre-incubate the virus with various concentrations of the test compound for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture for 1-2 hours.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) with or without the test compound.

  • Incubate for several days until plaques (zones of cell death) are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the plaques and calculate the 50% effective concentration (EC50) or inhibitory concentration (IC50).

2.2.4. Time-of-Addition Assay

To determine the stage of the viral life cycle affected by the compound.

  • Attachment: Cells are chilled to 4°C, and the virus is added along with the compound. After incubation, the cells are washed, and infection proceeds at 37°C.

  • Entry: The virus is allowed to attach to chilled cells. The cells are then shifted to 37°C, and the compound is added for a short period (e.g., 2 hours).

  • Post-entry: The compound is added to the cells after the virus has been allowed to enter.

Proposed Mechanism of Action and Signaling Pathways for Delphinidin

Research suggests that Delphinidin exerts its antiviral effect primarily through a direct virucidal mechanism , targeting the virus particle itself and inhibiting the early stages of the viral life cycle, namely attachment and entry into the host cell.[1] This mode of action implies an interaction with the viral envelope proteins, which are crucial for receptor binding and membrane fusion.

Visualizing the Proposed Antiviral Mechanism of Delphinidin

The following diagram illustrates the proposed mechanism of Delphinidin against flaviviruses.

Antiviral_Mechanism_of_Delphinidin Proposed Antiviral Mechanism of Delphinidin cluster_virus Flavivirus Particle Virus Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment E_protein Envelope Proteins Host_Cell Host Cell Receptor->Host_Cell 2. Entry Delphinidin Delphinidin Delphinidin->E_protein Direct Interaction (Virucidal Effect)

Caption: Proposed virucidal mechanism of Delphinidin against flaviviruses.

Experimental Workflow for Antiviral Screening

The logical flow of experiments to assess the antiviral potential of a novel compound like this compound is depicted below.

Antiviral_Screening_Workflow start Start: Identify Test Compound (e.g., this compound) cytotoxicity Cytotoxicity Assay (Determine CC50) start->cytotoxicity antiviral_screen Primary Antiviral Screen (e.g., Plaque Reduction Assay) cytotoxicity->antiviral_screen dose_response Dose-Response Study (Determine EC50/IC50) antiviral_screen->dose_response in_vivo In Vivo Efficacy and Toxicity Studies antiviral_screen->in_vivo If promising dose_response->antiviral_screen Refine concentration mechanism Mechanism of Action Studies (e.g., Time-of-Addition Assay) dose_response->mechanism mechanism->in_vivo end Lead Compound for Drug Development in_vivo->end

Caption: A typical workflow for screening natural compounds for antiviral activity.

Future Directions and Conclusion

The absence of research on the antiviral properties of this compound presents a clear opportunity for novel drug discovery. Based on the demonstrated activity of its close structural relative, Delphinidin, it is plausible that this compound could exhibit broad-spectrum antiviral effects.

Recommendations for future research include:

  • Isolation and Purification: Development of efficient methods for isolating and purifying this compound from natural sources.

  • In Vitro Screening: Comprehensive screening of this compound against a diverse panel of viruses, including but not limited to influenza viruses, herpesviruses, retroviruses like HIV, and flaviviruses.

  • Mechanism of Action Studies: If antiviral activity is detected, detailed mechanistic studies should be conducted to identify the viral or host targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to optimize antiviral potency and reduce cytotoxicity.

References

The Enzymatic Bridge: A Technical Guide to the Conversion of Dihydroflavonols to Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of dihydroflavonols to leucodelphinidin, a critical step in the biosynthesis of proanthocyanidins and anthocyanins. This guide details the core enzymatic reaction, places it within the broader context of the flavonoid biosynthetic pathway, presents quantitative data on enzyme activity, and provides detailed experimental protocols for researchers in the field.

Introduction to the Core Reaction

The transformation of dihydroflavonols into their corresponding leucoanthocyanidins is a pivotal reduction reaction in flavonoid biosynthesis. Specifically, the conversion to this compound involves the enzyme Dihydroflavonol 4-reductase (DFR) . This enzyme, classified under EC 1.1.1.219, catalyzes the NADPH-dependent reduction of the 4-keto group of a dihydroflavonol to a hydroxyl group.[1][2][3]

The primary substrate for the synthesis of this compound is dihydromyricetin (DHM) . The reaction can be summarized as follows:

Dihydromyricetin + NADPH + H⁺ → this compound + NADP⁺[4]

This compound is a colorless leucoanthocyanidin that serves as a precursor for the synthesis of delphinidin-type anthocyanins, which are responsible for blue and purple colors in many plants, as well as prodelphinidins, a type of condensed tannin.[1][5][6] The substrate specificity of the DFR enzyme is a key determinant of the types of anthocyanins that a plant can produce.[2][3]

The Flavonoid Biosynthetic Pathway Context

The conversion of dihydromyricetin to this compound is an integral part of the larger flavonoid biosynthetic pathway. This pathway begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic steps to produce a wide array of flavonoid compounds.

The following diagram illustrates the core biosynthetic pathway leading to this compound and its subsequent products.

Flavonoid_Pathway cluster_enzymes Enzymes PC p-Coumaroyl-CoA + 3x Malonyl-CoA NC Naringenin Chalcone PC->NC CHS N Naringenin NC->N CHI DHK Dihydrokaempferol (DHK) N->DHK F3H DHQ Dihydroquercetin (DHQ) DHK->DHQ F3'H LPD Leucopelargonidin DHK->LPD DFR DHM Dihydromyricetin (DHM) DHQ->DHM F3'5'H LCD Leucocyanidin DHQ->LCD DFR LDD This compound DHM->LDD DFR ANS_LDOX_PD Pelargonidin LPD->ANS_LDOX_PD ANS/LDOX ANS_LDOX_CD Cyanidin LCD->ANS_LDOX_CD ANS/LDOX Proanthocyanidins Proanthocyanidins LCD->Proanthocyanidins LAR/ANR ANS_LDOX_DD Delphinidin LDD->ANS_LDOX_DD ANS/LDOX LDD->Proanthocyanidins LAR/ANR CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase F3H F3H: Flavanone 3-Hydroxylase F3_H F3'H: Flavonoid 3'-Hydroxylase F3_5_H F3'5'H: Flavonoid 3',5'-Hydroxylase DFR DFR: Dihydroflavonol 4-Reductase ANS_LDOX ANS/LDOX: Anthocyanidin Synthase/Leucoanthocyanidin Dioxygenase LAR_ANR LAR/ANR: Leucoanthocyanidin Reductase/Anthocyanidin Reductase

Caption: Biosynthetic pathway leading to this compound.

Quantitative Data on DFR Substrate Specificity

The substrate specificity of DFR enzymes varies significantly across different plant species and even between different isoforms within the same species. This specificity is a major factor in determining the anthocyanin profile of a plant. Dihydromyricetin (DHM) is the specific precursor for this compound. The following table summarizes the relative activities of DFR enzymes from various sources with different dihydroflavonol substrates.

Enzyme SourceSubstrate: Dihydromyricetin (DHM)Substrate: Dihydroquercetin (DHQ)Substrate: Dihydrokaempferol (DHK)Reference
Freesia hybrida (FhDFR1)+++--[2]
Freesia hybrida (FhDFR2)++++-[2]
Freesia hybrida (FhDFR3)+++--[2]
Muscari aucheri (MaDFR)+++ (Preferred Substrate)+++[7]
Chrysanthemum morifolium (CmDFR-RM)+/- (Very scarce production)+++++[8]
Chrysanthemum morifolium (CmDFR-OB)+/- (Very scarce production)+++[8]
Ophiorrhiza japonica (OjDFR1)+++++-[9]

Note: The relative activity is indicated by '+' signs, where '+++' represents the highest activity and '-' indicates no detectable activity. This is a qualitative representation based on the cited literature. For precise kinetic parameters, refer to the original publications.

Experimental Protocols

This section provides a detailed methodology for the in vitro assay of Dihydroflavonol 4-reductase activity, specifically for the conversion of dihydromyricetin to this compound.

Recombinant DFR Enzyme Expression and Purification

A common method for obtaining active DFR enzyme is through heterologous expression in E. coli.

DFR_Expression_Workflow Cloning Clone DFR cDNA into Expression Vector (e.g., pET) Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Culture Transformed E. coli Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Lyse Cells (e.g., Sonication) Harvest->Lysis Purification Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) Lysis->Purification Verification Verify Protein by SDS-PAGE Purification->Verification

Caption: Workflow for DFR enzyme expression and purification.

Protocol:

  • Cloning: The full-length coding sequence of the DFR gene is cloned into a suitable bacterial expression vector, such as pET-32a or pGEX.

  • Transformation: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).

  • Culture and Induction: The transformed cells are grown in LB medium to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.2-1 mM and incubating for several hours at a lower temperature (e.g., 16-28°C) to enhance protein solubility.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or a French press. The recombinant protein, often tagged with His or GST, is then purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Verification: The purity and size of the recombinant DFR protein are confirmed by SDS-PAGE analysis.

In Vitro DFR Enzyme Assay

This assay measures the conversion of dihydroflavonols to their corresponding leucoanthocyanidins.

Reaction Mixture:

A typical 500 µL reaction mixture contains:

  • 100 mM Tris-HCl buffer (pH 7.0) or potassium phosphate buffer (pH 6.8-7.5)

  • 2 mM NADPH

  • 10-50 µg of purified recombinant DFR protein

  • 0.5-1 mM of the dihydroflavonol substrate (Dihydromyricetin, Dihydroquercetin, or Dihydrokaempferol, typically dissolved in DMSO or methanol)

Procedure:

  • The reaction is initiated by adding the enzyme to the mixture.

  • The reaction is incubated at 30°C for 30-60 minutes.

  • The reaction is stopped by adding an equal volume of ethyl acetate and vortexing.

  • The ethyl acetate phase, containing the leucoanthocyanidin product, is collected and evaporated to dryness.

Product Detection and Analysis

Leucoanthocyanidins are unstable and are typically converted to their corresponding colored anthocyanidins for detection.

  • The dried residue from the enzyme assay is resuspended in a butanol-HCl solution (95:5, v/v).

  • The mixture is heated at 95-100°C for 60-90 minutes to convert the leucoanthocyanidin to the colored anthocyanidin (this compound is converted to delphinidin).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 550 nm for delphinidin).

  • For more detailed analysis and quantification, the products are analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[9][10] The products are identified by comparing their retention times and UV-Vis spectra with authentic standards.

The following diagram outlines the general workflow for the DFR enzyme assay and product analysis.

DFR_Assay_Workflow Reaction_Setup Set up Reaction Mixture: Buffer, NADPH, Substrate, Enzyme Incubation Incubate at 30°C Reaction_Setup->Incubation Extraction Stop Reaction and Extract with Ethyl Acetate Incubation->Extraction Conversion Evaporate and Convert to Anthocyanidin (Butanol-HCl, Heat) Extraction->Conversion Analysis Analyze by Spectrophotometry or HPLC Conversion->Analysis

Caption: Workflow for DFR in vitro enzyme assay.

Conclusion

The enzymatic conversion of dihydroflavonols to this compound by Dihydroflavonol 4-reductase is a cornerstone of flavonoid biosynthesis, directly influencing the color and protective compounds in plants. Understanding the nuances of this reaction, including enzyme kinetics and substrate specificity, is crucial for researchers in plant biology, natural product chemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this important enzymatic transformation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Leucodelphinidin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin is a colorless flavan-3,4-diol, a type of leucoanthocyanidin, that serves as a monomeric unit for the formation of prodelphinidins, a class of proanthocyanidins or condensed tannins. These polyphenolic compounds are widely distributed in the plant kingdom and are recognized for their significant antioxidant and potential therapeutic properties, including hypoglycemic effects.[1] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant materials, intended for use in research and drug development.

Data Presentation

The efficiency of this compound and proanthocyanidin extraction is highly dependent on the plant source, the solvent system used, and the extraction methodology. Below is a summary of quantitative data from various studies to provide a comparative overview.

Plant MaterialExtraction MethodSolvent SystemTemp. (°C)TimeYieldReference
Ficus bengalensis (Bark)Soxhlet followed by Column ChromatographyPet. Ether, Ether, Methanol:Chloroform (1:11)Reflux24h each solvent200 mg/kg (of a derivative)[2][3]
Grape SeedsUltrasonic-Assisted47% Ethanol in Water60°C53 min~35 mg/g (Proanthocyanidins)[1][4]
Grape SeedsMaceration70:30 Ethanol:Water40-50°C4 cycles of 1hNot specified[5]
Pine BarkUltrasonic-AssistedWater45-50°C30-40 minNot specified[6]
Pine NeedlesHot Water-HexaneHot Water then Hexane80°C12h eachHigh purity proanthocyanidins
Legume Seeds (e.g., Adzuki Beans)Solvent Extraction80% Acetone in WaterNot specifiedNot specifiedHigh proanthocyanidin content[3]

Experimental Protocols

This section outlines a generalized yet detailed protocol for the extraction and purification of this compound from plant material, based on established methodologies.

Part 1: Extraction
  • Plant Material Preparation:

    • Collect the desired plant material (e.g., bark, seeds, leaves).

    • Air-dry or freeze-dry the material to a constant weight to prevent enzymatic degradation.

    • Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Defatting (Optional but Recommended):

    • For plant materials with high lipid content, a defatting step is crucial.

    • Place the powdered plant material in a Soxhlet apparatus.

    • Extract with a non-polar solvent like petroleum ether or hexane for 12-24 hours to remove lipids and waxes.[2][3]

    • Discard the solvent and air-dry the defatted plant material.

  • Primary Extraction:

    • Transfer the defatted plant powder to a flask.

    • Add an aqueous organic solvent. Common choices include:

      • 70-80% Acetone in water

      • 70-80% Methanol in water

      • 70-80% Ethanol in water

      • Acidification with a small amount of acid (e.g., 0.1% HCl or formic acid) can improve the stability and extraction of proanthocyanidins.[2]

    • The typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).

    • Employ one of the following methods:

      • Maceration: Agitate the mixture at room temperature for 24-48 hours.

      • Soxhlet Extraction: Extract for 12-24 hours at the solvent's reflux temperature.

      • Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-60°C).[1][4][6]

      • Microwave-Assisted Extraction (MAE): A more advanced method that can significantly reduce extraction time.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth or filter paper to remove solid plant debris.

    • Centrifuge the filtrate at approximately 4000 rpm for 20 minutes to pellet finer particles.

    • Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid thermal degradation.

Part 2: Purification by Column Chromatography
  • Column Preparation:

    • Use a stationary phase appropriate for polyphenol separation, such as Silica Gel G (60-120 mesh) or Sephadex LH-20.[2][3]

    • Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.

    • Adsorb this mixture onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents. A common system for silica gel is a mixture of a non-polar and a polar solvent, gradually increasing the polarity. For example, a gradient of chloroform to methanol.[2][3]

    • A specific reported elution solvent for a this compound derivative is methanol-chloroform (1:11 v/v).[2][3]

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis and Pooling:

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

    • Pool the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Part 3: Quantitative Analysis by HPLC-DAD
  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Detection: Monitor the eluate at a wavelength of around 280 nm for flavan-3-ols.

  • Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration in the extracted samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

experimental_workflow start Start prep Plant Material Preparation (Drying and Grinding) start->prep end_node Pure this compound quantify Quantification (HPLC-DAD) end_node->quantify For Analysis defat Defatting with Non-Polar Solvent (e.g., Hexane) prep->defat Optional extract Primary Extraction (e.g., 70% Acetone) prep->extract defat->extract filter_concentrate Filtration & Concentration extract->filter_concentrate purify Column Chromatography (Silica Gel) filter_concentrate->purify Crude Extract analyze Fraction Analysis (TLC) purify->analyze pool_evap Pooling & Evaporation analyze->pool_evap Pure Fractions pool_evap->end_node

Caption: Generalized workflow for the extraction and purification of this compound.

Caption: Antioxidant signaling pathway potentially modulated by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucodelphinidin, a colorless leucoanthocyanidin, is a key intermediate in the biosynthesis of delphinidin and prodelphinidins, which are potent antioxidants with significant interest in the pharmaceutical and nutraceutical industries. Accurate and reliable quantification of this compound is essential for understanding its biosynthetic pathways, assessing its potential therapeutic effects, and for quality control in related drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The described protocol utilizes a reversed-phase C18 column with a gradient elution program and UV detection. Additionally, this document provides protocols for sample preparation and summarizes the method's performance characteristics.

Introduction

Leucodelphinidins are flavonoids that serve as precursors to anthocyanins, the pigments responsible for many of the red, purple, and blue colors in plants.[1] As an intermediate in the flavonoid biosynthetic pathway, this compound is converted from dihydromyricetin.[2] Due to their inherent instability and rapid conversion to other compounds, the analysis of Leucodelphinidins can be challenging. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various components in a mixture, making it well-suited for the analysis of complex plant extracts containing this compound.[3][4] This document provides a detailed methodology for the analysis of this compound, which is critical for researchers in natural product chemistry, pharmacology, and drug discovery.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis.[3][5] The following protocol is a general guideline for the extraction of this compound from plant material.

Protocol for Extraction from Plant Material:

  • Homogenization: Weigh a precise amount of the plant material (e.g., 1 gram of fresh tissue or 100 mg of dried powder). Homogenize the sample in a suitable solvent.

  • Extraction: Add 10 mL of acidified methanol (1% HCl in methanol) to the homogenized sample.

  • Sonication/Vortexing: Sonicate the mixture for 30 minutes in an ultrasonic bath or vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional): Repeat the extraction process with the remaining pellet to maximize recovery.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen gas at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[6]

HPLC Method

The following HPLC method is based on common practices for the analysis of related flavonoids and anthocyanins.[7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]
Mobile Phase A 5% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Program 0-5 min: 10% B; 5-15 min: 10-30% B; 15-25 min: 30-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (for colorless flavonoids)

Standard Preparation:

  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve a concentration range suitable for generating a calibration curve (e.g., 1-100 µg/mL).

Quantitative Data

The following table summarizes typical performance characteristics for the HPLC analysis of related anthocyanidins, such as Delphinidin. These values can be used as a benchmark for the validation of the this compound method.

ParameterExpected ValueReference
Linearity Range (µg/mL) 0.5 - 50[6]
Correlation Coefficient (r²) > 0.995[8][9]
Limit of Detection (LOD) (mg/kg) 0.08[8][9]
Limit of Quantification (LOQ) (mg/kg) 0.26[8][9]
Precision (%RSD) < 10%[9]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Plant Material Homogenization Homogenization in Acidified Methanol Sample->Homogenization Extraction Sonication/Vortexing Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Supernatant Collection Centrifugation->Collection Evaporation Solvent Evaporation Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are not extensively studied, its close structural relative, Delphinidin, has been shown to modulate several key cellular signaling pathways. This diagram illustrates the potential influence of this compound based on the known activities of Delphinidin.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects This compound This compound (as Delphinidin) ERK ERK This compound->ERK Inhibition JNK JNK This compound->JNK Activation NFkB NF-κB This compound->NFkB Inhibition Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest

Caption: Potential signaling pathways modulated by this compound, based on Delphinidin data.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using HPLC. The described method, including sample preparation and chromatographic conditions, offers a reliable approach for the quantification of this important flavonoid. The provided quantitative benchmarks and workflow diagrams serve as valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further method validation is recommended to establish specific performance characteristics for this compound in various sample matrices.

References

Application Note: Optimizing Mobile Phase for the Separation of Leucodelphinidin in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a colorless leucoanthocyanidin, is a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins in many plant species. As a member of the flavonoid family, it possesses significant antioxidant properties and is of increasing interest in the fields of phytochemistry, pharmacology, and drug development. Accurate and efficient separation and quantification of this compound are crucial for its study and utilization. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The composition of the mobile phase is a critical factor in achieving optimal separation of this compound from a complex sample matrix. This application note provides detailed protocols and guidance for optimizing the mobile phase for the successful HPLC separation of this compound.

Principles of Separation

The separation of this compound by Reversed-Phase HPLC (RP-HPLC) is primarily based on its polarity. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. By modulating the composition of the mobile phase, the retention and elution of this compound and other sample components can be precisely controlled. Key mobile phase parameters to optimize include:

  • Organic Solvent Composition: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile often provides better peak shape and lower viscosity, leading to higher efficiency.

  • Aqueous Phase and pH: An acidified aqueous phase is essential for the stability of this compound and to ensure sharp, symmetrical peaks by suppressing the ionization of silanol groups on the stationary phase. Formic acid, trifluoroacetic acid (TFA), or phosphoric acid are common acidic modifiers.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to achieve a good separation of compounds with a wide range of polarities, which is common in plant extracts.

Experimental Protocols

The following protocols provide a starting point for developing an optimized HPLC method for this compound separation. It is important to note that the optimal conditions may vary depending on the sample matrix, HPLC system, and the specific column used.

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and water, to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

Sample Preparation (from Plant Material):

  • Homogenize a known weight of the plant material (e.g., leaves, bark, or fruit).

  • Extract the compounds using an appropriate solvent, such as acidified methanol (e.g., methanol with 0.1% HCl v/v).

  • Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection into the HPLC system to prevent column clogging.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column is recommended. Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

  • Detection Wavelength: this compound does not have a strong chromophore in the UV-Vis region. Detection is often performed at a lower wavelength, such as 280 nm, where many flavonoids exhibit absorbance.

  • Column Temperature: Maintaining a constant column temperature, for example, at 30°C, is crucial for reproducible retention times.

  • Injection Volume: Typically 10-20 µL.

Mobile Phase Optimization Protocol

This protocol outlines a systematic approach to optimizing the mobile phase composition.

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with a linear gradient from 5% to 95% B over 40 minutes.

    • Flow Rate: 1.0 mL/min

    • Analysis: Inject a standard solution of this compound and a sample extract to observe the retention time and the separation from other components.

  • Optimization of the Gradient Slope:

    • Based on the scouting run, if peaks are clustered, a shallower gradient over that region can improve resolution.

    • If the analysis time is too long, a steeper gradient can be employed after the elution of the target analyte.

  • Evaluation of Different Acidic Modifiers:

    • Prepare Mobile Phase A with 0.1% TFA or 0.05% Phosphoric Acid in water.

    • Repeat the analysis using the optimized gradient from step 2.

    • Compare the peak shape, retention time, and resolution of this compound with each modifier.

  • Comparison of Organic Solvents:

    • Replace Acetonitrile (Mobile Phase B) with Methanol.

    • Re-optimize the gradient program as methanol has a different elution strength.

    • Compare the selectivity and resolution of the separation.

Data Presentation

The following tables provide representative data for the separation of delphinidin-3-O-glucoside, a structurally similar compound to this compound, under different HPLC conditions. This data can serve as a guide for the expected effects of mobile phase modifications on the separation of this compound.

Table 1: Effect of Acidic Modifier on Retention Time and Peak Asymmetry of Delphinidin-3-O-glucoside.

Acidic Modifier (0.1% in Water)Retention Time (min)Peak Asymmetry (As)
Formic Acid15.21.1
Trifluoroacetic Acid (TFA)15.81.0

Note: Data is illustrative and based on typical performance for similar compounds.

Table 2: Example Gradient Programs for the Separation of Anthocyanins and Related Flavonoids.

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
Method 1: Standard Gradient
0955
40595
45595
50955
Method 2: Optimized Gradient for Early Eluting Peaks
0955
208020
40595
45595
50955

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for mobile phase optimization.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H This compound This compound Dihydromyricetin->this compound DFR Delphinidin Delphinidin This compound->Delphinidin ANS Anthocyanins Anthocyanins Delphinidin->Anthocyanins GT

Caption: Biosynthetic pathway leading to this compound and Anthocyanins.

HPLC_Optimization_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation Standard_Preparation Prepare this compound Standard Scouting_Gradient Run Initial Scouting Gradient (e.g., 5-95% Acetonitrile) Standard_Preparation->Scouting_Gradient Sample_Preparation Prepare Sample Extract Sample_Preparation->Scouting_Gradient Evaluate_Results Evaluate Peak Shape, Resolution, and Retention Time Scouting_Gradient->Evaluate_Results Optimize_Gradient Optimize Gradient Slope and Time Evaluate_Results->Optimize_Gradient Analyze Chromatogram Test_Modifiers Test Different Acidic Modifiers (Formic Acid, TFA) Optimize_Gradient->Test_Modifiers Test_Solvents Test Different Organic Solvents (Acetonitrile vs. Methanol) Test_Modifiers->Test_Solvents Final_Method Final Optimized Method Test_Solvents->Final_Method Method_Validation Perform Method Validation (Linearity, Precision, Accuracy) Final_Method->Method_Validation

Caption: Experimental workflow for optimizing the HPLC mobile phase for this compound.

Troubleshooting

Problem: Poor peak shape (tailing or fronting)

  • Possible Cause: Inappropriate mobile phase pH.

  • Solution: Ensure the mobile phase is sufficiently acidic (pH 2-3) to keep this compound in a single form and suppress silanol interactions. Try a different acid modifier.

Problem: Poor resolution between this compound and other components.

  • Possible Cause: Gradient is too steep.

  • Solution: Employ a shallower gradient around the elution time of the peaks of interest. Consider changing the organic solvent to alter selectivity.

Problem: Unstable baseline.

  • Possible Cause: Mobile phase not properly degassed or mixed.

  • Solution: Degas the mobile phases before use. Ensure proper mixing if using an online gradient mixer.

Conclusion

The optimization of the mobile phase is a critical step in the development of a robust and reliable HPLC method for the separation and quantification of this compound. By systematically evaluating the organic solvent, acidic modifier, and gradient program, researchers can achieve excellent chromatographic performance. The protocols and data presented in this application note provide a solid foundation for the successful analysis of this compound in various sample matrices, aiding in its further study and application in research and drug development.

Solid-Phase Extraction for Leucodelphinidin Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a colorless leucoanthocyanidin and a member of the flavonoid family, is a precursor in the biosynthesis of delphinidin, a prominent anthocyanin responsible for blue and purple pigmentation in many plants. Found in various plant tissues, this compound and its derivatives are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their potential biological activities, including antioxidant and anti-inflammatory properties. The effective isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent development as a therapeutic agent. Solid-phase extraction (SPE) offers a robust and efficient method for the selective purification of this compound from complex plant extracts. This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction of this compound.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing the sample through a solid adsorbent (the stationary phase), which retains the analyte of interest. Interfering compounds are washed away, and the purified analyte is then eluted with an appropriate solvent. The selectivity of SPE is determined by the choice of the stationary phase and the elution solvents, which are selected based on the physicochemical properties of the analyte and the matrix components. For this compound, a polar compound, reversed-phase SPE is a commonly employed strategy, where a nonpolar stationary phase retains the analyte, and elution is achieved with a less polar solvent.

Application Notes

Source of this compound: this compound can be found in a variety of plants, including the bark of Acacia auriculiformis and Cleistanthus collinus, and the gum of Eucalyptus pilularis.[1]

Selection of SPE Sorbent: The choice of sorbent is critical for the successful purification of this compound. Due to its polar nature, reversed-phase sorbents are generally effective. Common choices include:

  • C18 (Octadecylsilyl-silica): A widely used nonpolar sorbent suitable for the retention of a broad range of hydrophobic and moderately polar compounds.

  • Polymeric Sorbents (e.g., Polystyrene-divinylbenzene): These offer higher surface area and stability over a wider pH range compared to silica-based sorbents, making them suitable for a variety of flavonoid compounds.

  • Sephadex LH-20: A lipophilic gel filtration medium that separates compounds based on both size and polarity. It is particularly effective for the fractionation of polyphenolic compounds.

Optimization of SPE Parameters: To achieve optimal recovery and purity, several parameters of the SPE protocol should be optimized:

  • Sample Pre-treatment: The crude plant extract should be filtered or centrifuged to remove particulate matter that could clog the SPE cartridge. The pH of the sample may need adjustment to ensure the analyte is in a neutral form for efficient retention on a reversed-phase sorbent.

  • Conditioning Solvent: The sorbent must be activated and equilibrated with a solvent that is miscible with the sample solvent. For reversed-phase SPE, this typically involves conditioning with methanol followed by water.

  • Loading Flow Rate: A slow and steady flow rate during sample loading ensures adequate interaction between the analyte and the sorbent, maximizing retention.

  • Washing Solvent: The wash step is crucial for removing impurities. The solvent should be strong enough to elute weakly retained interferences without eluting the this compound. A common strategy is to use a solvent with a slightly lower elution strength than the final elution solvent.

  • Elution Solvent: The elution solvent should be strong enough to desorb the this compound from the sorbent completely. Methanol or acetonitrile, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve the solubility and stability of the analyte, are commonly used.

Quantitative Data Summary

While specific quantitative data for the solid-phase extraction of this compound is limited in the literature, the following tables summarize representative data for the purification of structurally similar proanthocyanidins and catechins using SPE. This data can serve as a benchmark for the expected performance of an optimized SPE protocol for this compound.

Table 1: Comparison of SPE Sorbents for Proanthocyanidin Purification

SorbentSample MatrixPurity (%)Recovery (%)Reference
AB-8 Macroporous ResinGrape Seed ExtractUp to 94-[2]
Sephadex LH-20Grape Seed Extract-53.91[2]
C18Ginkgo Biloba Extract-Quercetin: 106-107, Kaempferol: 103-109[3]
Molecularly Imprinted PolymerGreen Tea Extract-Epigallocatechin: 73.2, Catechin: 91.7[4]

Table 2: Recovery of Catechins using Molecularly Imprinted Polymer SPE

AnalyteRecovery (%)
(-)-Epigallocatechin73.2
(+)-Catechin91.7
(-)-Epicatechin80.5
(-)-Epigallocatechin gallate86.9
Data from Tian et al. (2012)[4]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol provides a general procedure for the purification of this compound from a plant extract using a C18 SPE cartridge. Optimization may be required depending on the specific plant matrix and the desired purity.

Materials:

  • Crude plant extract containing this compound

  • SPE cartridges (e.g., C18, 500 mg bed weight)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or acetic acid)

  • Deionized water

  • Collection vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: a. Dissolve the crude plant extract in a minimal amount of methanol or a methanol/water mixture. b. Centrifuge the solution at 10,000 x g for 10 minutes to pellet any insoluble material. c. Carefully collect the supernatant. d. Dilute the supernatant with deionized water to a final methanol concentration of less than 10% to ensure efficient retention on the C18 sorbent. e. Adjust the pH of the sample to approximately 6.0-7.0 with dilute acid or base if necessary.

  • SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on the vacuum manifold. b. Pass 5 mL of methanol through each cartridge to activate the stationary phase. Do not allow the sorbent to dry. c. Pass 5 mL of deionized water through each cartridge to equilibrate the sorbent.

  • Sample Loading: a. Load the prepared sample onto the conditioned cartridge at a slow, controlled flow rate (approximately 1-2 mL/min). b. Collect the flow-through to check for any unbound this compound if desired.

  • Washing: a. Wash the cartridge with 5 mL of deionized water to remove polar impurities such as sugars and organic acids. b. Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar impurities. Discard the washings.

  • Elution: a. Place clean collection vials under the cartridges. b. Elute the retained this compound with 5 mL of methanol or acetonitrile. To enhance recovery, a small amount of acid can be added to the elution solvent (e.g., 0.1% formic acid in methanol). c. Collect the eluate.

  • Post-Elution Processing: a. The collected eluate can be concentrated under a stream of nitrogen or by rotary evaporation. b. The purified this compound can be analyzed by methods such as HPLC, LC-MS, or NMR for quantification and structural confirmation.

Visualizations

This compound Biosynthetic Pathway

Leucodelphinidin_Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Aromadendrin) Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin (Ampelopsin) Dihydrokaempferol->Dihydromyricetin F3'5'H This compound This compound Dihydromyricetin->this compound DFR Delphinidin Delphinidin This compound->Delphinidin ANS/LDOX Gallocatechin (+)-Gallocatechin This compound->Gallocatechin LAR

Caption: Biosynthetic pathway of this compound and its conversion to Delphinidin and Gallocatechin.

Experimental Workflow for this compound SPE Purification

SPE_Workflow Start Crude Plant Extract Preparation Sample Preparation (Filtration/Centrifugation, Dilution, pH Adjustment) Start->Preparation Loading Sample Loading Preparation->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Conditioned Cartridge Washing Washing (Water, Weak Organic Solvent) Loading->Washing Elution Elution (Methanol/Acetonitrile +/- Acid) Washing->Elution Waste Waste (Impurities) Washing->Waste Purified Purified this compound Elution->Purified Analysis Analysis (HPLC, LC-MS, NMR) Purified->Analysis

Caption: General experimental workflow for the solid-phase extraction of this compound.

References

Synthesis of Leucodelphinidin: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of leucodelphinidin, a colorless leucoanthocyanidin with significant potential in phytochemical research and drug development. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug discovery. The protocol outlines a two-step chemical synthesis starting from the readily available precursor, dihydromyricetin, followed by a detailed purification procedure.

Introduction

This compound is a flavan-3,4-diol, a type of flavonoid found in various plants. It serves as a crucial intermediate in the biosynthesis of delphinidin, a common plant pigment, and proanthocyanidins, also known as condensed tannins. Due to its antioxidant, anti-inflammatory, and potential hypoglycemic properties, this compound is a molecule of high interest for pharmacological studies. This protocol details a reproducible method for its synthesis in a laboratory setting, enabling further investigation into its biological activities.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the reduction of dihydromyricetin followed by acid-catalyzed epimerization.

Step 1: Reduction of Dihydromyricetin to Flavan-3,4-trans-diol

The initial step involves the reduction of the carbonyl group of dihydromyricetin using sodium borohydride (NaBH₄) to yield the corresponding flavan-3,4-trans-diol.

Step 2: Acid-Catalyzed Epimerization to this compound (Flavan-3,4-cis-diol)

The trans-diol is then subjected to acidic conditions to induce epimerization at the C4 position, resulting in the desired 3,4-cis configuration of this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material(+)-Dihydromyricetin
Reducing AgentSodium Borohydride (NaBH₄)[1]
Epimerization CatalystAcid (e.g., HCl)[1]
Purification MethodReversed-Phase HPLC[1]
Analytical TechniquesNMR Spectroscopy, ESI-MS/MS[1]

Note: Specific yields and reaction conditions can vary and should be optimized for each experimental setup.

Experimental Protocols

Materials and Reagents:

  • (+)-Dihydromyricetin

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water (deionized)

  • Solvents for HPLC (e.g., acetonitrile, water, formic acid)

  • Solid phase extraction (SPE) cartridges (C18)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18 or phenyl-reversed phase)

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of this compound

  • Reduction of Dihydromyricetin:

    • Dissolve (+)-dihydromyricetin in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) to the stirred solution. The molar ratio of NaBH₄ to dihydromyricetin should be optimized, typically starting with a slight excess of the reducing agent.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the excess NaBH₄ by the careful addition of dilute hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude flavan-3,4-trans-diol.

  • Acid-Catalyzed Epimerization:

    • Dissolve the crude flavan-3,4-trans-diol in an appropriate solvent (e.g., aqueous methanol).

    • Add a catalytic amount of hydrochloric acid.

    • Stir the reaction mixture at room temperature. The reaction time should be optimized by monitoring the formation of the 3,4-cis isomer (this compound) by HPLC.[1]

    • Once equilibrium is reached or the desired conversion is achieved, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

    • Remove the organic solvent under reduced pressure.

Protocol 2: Purification of this compound

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude this compound mixture in a minimal amount of a suitable solvent.

    • Load the solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and highly polar impurities.

    • Elute the flavonoids with methanol or acetonitrile.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Concentrate the eluate from the SPE step.

    • Purify the this compound from the mixture using a preparative reversed-phase HPLC system.[1]

    • Column: C18 or Phenyl-reversed phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is typically used. The gradient should be optimized to achieve good separation of the 3,4-cis and 3,4-trans isomers.

    • Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm).

    • Collect the fractions corresponding to the this compound peak.

  • Final Product Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain a white powder.

    • Confirm the structure and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.[1]

Signaling Pathways and Experimental Workflow

Biosynthetic Pathway of this compound

The biosynthesis of this compound from dihydromyricetin is a key step in the flavonoid pathway in plants. This reaction is catalyzed by the enzyme Dihydroflavonol 4-reductase (DFR).[2]

Biosynthesis Dihydromyricetin Dihydromyricetin This compound This compound Dihydromyricetin->this compound Dihydroflavonol 4-reductase (DFR) NADPH -> NADP+

Caption: Biosynthesis of this compound from Dihydromyricetin.

Metabolic Fate of this compound

This compound can be further metabolized in plants to produce other important flavonoids such as gallocatechin and epigallocatechin, which are precursors to proanthocyanidins.

Metabolism This compound This compound Gallocatechin Gallocatechin This compound->Gallocatechin Leucoanthocyanidin Reductase (LAR) Epigallocatechin Epigallocatechin This compound->Epigallocatechin Anthocyanidin Synthase (ANS) Leucoanthocyanidin Dioxygenase (LDOX) Proanthocyanidins Proanthocyanidins Gallocatechin->Proanthocyanidins Polymerization Epigallocatechin->Proanthocyanidins Polymerization

Caption: Metabolic pathways of this compound.

Experimental Workflow for this compound Synthesis and Purification

The overall workflow from starting material to purified product is summarized below.

Workflow Start Dihydromyricetin Reduction NaBH4 Reduction Start->Reduction Epimerization Acid Epimerization Reduction->Epimerization SPE Solid-Phase Extraction Epimerization->SPE HPLC Preparative HPLC SPE->HPLC Characterization NMR & Mass Spectrometry HPLC->Characterization End Pure this compound Characterization->End

Caption: Workflow for this compound Synthesis.

References

In Vitro Antioxidant Capacity of Leucodelphinidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless plant metabolite recognized for its potential health benefits, which are largely attributed to its strong antioxidant properties.[1] As an intermediate in the biosynthesis of anthocyanidins, this compound possesses a chemical structure conducive to scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1][2] This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant capacity of this compound using common and reliable assays: DPPH, ABTS, FRAP, and ORAC. Understanding the antioxidant potential of this compound is a critical step in the exploration of its therapeutic applications.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table provides a representative framework for presenting antioxidant capacity data. The values for the related compound, Delphinidin, are included for illustrative purposes to offer an expected range of activity. Researchers are encouraged to use this template to record their experimental findings for this compound.

AssayParameterThis compound (Expected Range)Delphinidin (Reference Values)Standard (e.g., Trolox, Ascorbic Acid)
DPPH IC50 (µM)Data Not Available~3.74 - 5.25IC50 values vary by standard
ABTS TEAC (Trolox Equivalents)Data Not AvailableHigher than Trolox1.0
FRAP FRAP Value (µmol Fe(II)/µmol)Data Not AvailableHigh reducing capacityDependent on standard curve
ORAC ORAC Value (µmol TE/µmol)Data Not Available~3.5 times stronger than Trolox1.0

Experimental Protocols

The following are detailed protocols for the most common in vitro antioxidant capacity assays. These protocols are designed to be robust and reproducible for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[3] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare this compound stock solution C Prepare serial dilutions of this compound A->C B Prepare DPPH working solution (e.g., 0.1 mM in methanol) E Add this compound dilutions to microplate wells C->E D Prepare positive control (e.g., Ascorbic Acid, Trolox) D->E F Add DPPH solution to each well E->F G Incubate in the dark (e.g., 30 minutes at room temperature) F->G H Measure absorbance at 517 nm G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in a dark bottle.

    • Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Pipette 100 µL of various concentrations of this compound and the positive control into a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured. [3] Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare ABTS and potassium persulfate stock solutions B Generate ABTS radical cation (ABTS•+) solution (incubate in dark) A->B C Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm B->C D Prepare this compound serial dilutions F Add this compound and Trolox solutions to microplate wells D->F E Prepare Trolox standard solutions E->F G Add diluted ABTS•+ solution to each well F->G H Incubate at room temperature (e.g., 6 minutes) G->H I Measure absorbance at 734 nm H->I J Calculate % inhibition I->J K Determine Trolox Equivalent Antioxidant Capacity (TEAC) J->K

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Trolox Solutions: Prepare serial dilutions of this compound and the standard, Trolox.

  • Assay Procedure:

    • Add 20 µL of the this compound dilutions or Trolox standards to the wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Shake the plate and incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Create a standard curve by plotting the % inhibition versus the concentration of Trolox.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its % inhibition to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per µmol of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm. [3] Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare FRAP reagent (acetate buffer, TPTZ, FeCl3) B Warm FRAP reagent to 37°C A->B C Prepare this compound serial dilutions E Add this compound and FeSO4 standards to microplate wells C->E D Prepare FeSO4 standard solutions D->E F Add FRAP reagent to each well E->F G Incubate at 37°C (e.g., 4-30 minutes) F->G H Measure absorbance at 593 nm G->H I Construct FeSO4 standard curve H->I J Determine FRAP value of this compound I->J

Caption: Workflow for the FRAP assay.

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • This compound and Standard Solutions: Prepare serial dilutions of this compound and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • Add 20 µL of the this compound dilutions or FeSO₄ standards to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Calculate the FRAP value of this compound from the standard curve and express the results as µmol of Fe(II) equivalents per µmol of this compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative damage induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare this compound serial dilutions E Add this compound, Trolox, and fluorescein to microplate wells A->E B Prepare Trolox standard solutions B->E C Prepare fluorescein working solution C->E D Prepare AAPH solution (radical generator) F Pre-incubate at 37°C E->F G Initiate reaction by adding AAPH F->G H Measure fluorescence decay kinetically (e.g., every minute for 1-2 hours) G->H I Calculate Area Under the Curve (AUC) H->I J Determine ORAC value relative to Trolox I->J

Caption: Workflow for the ORAC assay.

Methodology:

  • Reagent Preparation:

    • This compound and Trolox Solutions: Prepare serial dilutions of this compound and the standard, Trolox, in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Fluorescein Solution: Prepare a working solution of fluorescein in the same buffer.

    • AAPH Solution: Prepare a fresh solution of AAPH in the buffer just before use.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the this compound dilutions or Trolox standards.

    • Add 150 µL of the fluorescein solution to each well.

    • Pre-incubate the plate at 37°C for at least 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the plate reader's injector.

    • Immediately begin kinetic reading of fluorescence (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for 60-120 minutes.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve and express the results as µmol of Trolox equivalents per µmol of this compound.

Potential Signaling Pathway Modulation

While direct evidence for this compound is limited, many flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Nrf2-ARE Signaling Pathway:

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (potentially including this compound), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binding Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GCL) ARE->Genes Transcription Activation

Caption: The Nrf2-ARE antioxidant signaling pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to systematically evaluate the in vitro antioxidant capacity of this compound. While specific quantitative data for this compound remains to be fully elucidated, the established methodologies for DPPH, ABTS, FRAP, and ORAC assays provide a robust framework for its characterization. Furthermore, the potential modulation of the Nrf2-ARE pathway suggests that this compound's protective effects may extend beyond direct radical scavenging to the upregulation of endogenous antioxidant defenses. Further research is warranted to quantify the antioxidant activity of this compound and to explore its mechanisms of action in cellular models, which will be crucial for the development of novel therapeutic strategies based on this promising natural compound.

References

Application Notes and Protocols for Determining Leucodelphinidin's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Leucodelphinidin's anti-inflammatory properties. The protocols detailed herein are designed to facilitate the screening and characterization of this compound and its aglycone, Delphinidin, as potential anti-inflammatory agents.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a colorless flavan-3,4-diol, a type of flavonoid found in various plants. Its aglycone form, Delphinidin, is an anthocyanidin that imparts blue and red pigments to flowers and fruits and has been the subject of numerous studies for its antioxidant and anti-inflammatory activities.[1][2] Delphinidin has been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and to inhibit the expression and activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] These properties make this compound a promising candidate for the development of novel anti-inflammatory therapeutics.

The following protocols describe a panel of cell-based assays to systematically investigate the anti-inflammatory effects of this compound. These assays are designed to be conducted in a high-throughput format, making them suitable for drug discovery and development pipelines.

Data Summary: Anti-inflammatory Activity of Delphinidin

The following table summarizes the reported inhibitory concentrations (IC50) of Delphinidin in various anti-inflammatory assays. It is important to note that this data pertains to Delphinidin, the aglycone of this compound, and serves as a reference for expected activity.

Assay TargetCell LineStimulantIC50 (µM)Reference
COX-2 Expression RAW 264.7 MacrophagesLPSNot specified, potent inhibition[3]
Nitric Oxide (NO) Production RAW 264.7 MacrophagesLPSNot specified, significant reduction[4]
TNF-α Production MacrophagesLPSNot specified, significant reduction[4]
IL-6 Production MacrophagesLPSNot specified, significant reduction[4]
Cell Proliferation (HL-60) HL-60-40 (48h)[1][5]
Carbonyl Reductases (human) --16[1]

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight seed->incubate1 pretreat Pre-treat with this compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 griess Add Griess Reagent to supernatant incubate2->griess measure Measure absorbance at 540 nm griess->measure

Workflow for the Nitric Oxide (NO) Production Assay.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[6]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[6]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow:

Cytokine_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_elisa ELISA seed Seed RAW 264.7 cells treat Treat with this compound & LPS seed->treat incubate Incubate treat->incubate collect Collect supernatant incubate->collect elisa Perform TNF-α and IL-6 ELISA collect->elisa read Read absorbance elisa->read

Workflow for the Pro-inflammatory Cytokine Production Assay.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • LPS

  • This compound

  • TNF-α and IL-6 ELISA Kits

  • 96-well cell culture plates

Protocol:

  • Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.

  • After the 24-hour incubation period, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Determine the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.

COX-2 and iNOS Expression Analysis by Western Blot

This protocol assesses the effect of this compound on the protein expression levels of the pro-inflammatory enzymes COX-2 and iNOS.

Workflow:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection culture Culture & Treat Cells lyse Lyse Cells & Quantify Protein culture->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (COX-2, iNOS, β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL & Image secondary_ab->detect

Workflow for COX-2 and iNOS Western Blot Analysis.

Materials:

  • RAW 264.7 cells

  • LPS and this compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat RAW 264.7 cells with this compound and LPS as previously described.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the expression of COX-2 and iNOS to the loading control.

NF-κB and MAPK Signaling Pathway Analysis

This protocol investigates the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins via Western blot.

Signaling Pathways:

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS_NFkB LPS IKK IKK LPS_NFkB->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes_NFkB Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes_NFkB activates LPS_MAPK LPS MAPKKK MAPKKK LPS_MAPK->MAPKKK activates MAPKK MAPKK (MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Pro_inflammatory_genes_MAPK Pro-inflammatory Gene Expression (COX-2) AP1->Pro_inflammatory_genes_MAPK activates This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits

References

Application Notes and Protocols for Assessing the Enzymatic Inhibition by Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin is a colorless leucoanthocyanidin, a type of flavonoid, that serves as a precursor in the biosynthesis of prodelphinidins, which are condensed tannins.[1][2] Found in various plants, a derivative of this compound isolated from Ficus bengalensis has demonstrated hypoglycemic effects in animal studies, suggesting its potential as a modulator of carbohydrate-metabolizing enzymes.[2][3] This document provides detailed application notes and protocols for assessing the enzymatic inhibition potential of this compound against key enzymes relevant to metabolic and other diseases. While direct in vitro inhibitory data for this compound is limited, the provided protocols for related flavonoids can be adapted for its evaluation.

Potential Enzyme Targets for this compound

Based on the observed hypoglycemic effects of a this compound derivative and the known activities of structurally similar flavonoids, the following enzymes are primary targets for inhibition assessment:

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, providing a therapeutic strategy for managing type 2 diabetes. The hypoglycemic activity of a this compound derivative strongly suggests it may inhibit these enzymes.[2][3]

  • Tyrosinase: This enzyme is crucial for melanin biosynthesis, and its inhibition is of interest in the cosmetic and dermatological fields for treating hyperpigmentation. Prodelphinidins, which are polymers of this compound, have been investigated for their effects on tyrosinase.

  • Xanthine Oxidase: As a key enzyme in purine metabolism that produces uric acid, its inhibition is a target for treating gout and hyperuricemia.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease.

Data Presentation: Inhibitory Activities of this compound and Related Flavonoids

Due to the limited availability of direct IC50 values for this compound, the following table includes data for the closely related anthocyanidin, Delphinidin, to provide a comparative reference. It is hypothesized that this compound may exhibit similar inhibitory patterns.

Enzyme TargetTest CompoundIC50 Value (µM)Source Organism of EnzymeReference
α-Glucosidase Delphinidin4.11 ± 0.49Saccharomyces cerevisiae[4]
α-Amylase Data Not Available---
Tyrosinase Data Not Available---
Xanthine Oxidase Data Not Available---
Acetylcholinesterase Data Not Available---

Note: The IC50 value for Delphinidin against α-glucosidase suggests that this compound may also be a potent inhibitor of this enzyme. Further experimental validation is required.

Experimental Protocols

The following are detailed protocols for assessing the enzymatic inhibition of this compound. These protocols are based on established methods for other flavonoids and can be adapted for this compound.

Protocol 1: α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well microplate, add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Add 50 µL of the this compound dilutions to the respective wells. For the control, add 50 µL of phosphate buffer. For the positive control, add 50 µL of Acarbose solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: α-Amylase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.9)

  • Dinitrosalicylic acid (DNS) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and serial dilutions in phosphate buffer.

  • In a 96-well microplate, add 50 µL of α-amylase solution (2 U/mL in phosphate buffer) to each well.

  • Add 50 µL of the this compound dilutions to the respective wells. For the control, add 50 µL of phosphate buffer. For the positive control, add 50 µL of Acarbose solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of starch solution to each well and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of DNS reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and serial dilutions in phosphate buffer.

  • In a 96-well microplate, add 40 µL of tyrosinase solution (100 U/mL in phosphate buffer) to each well.

  • Add 80 µL of the this compound dilutions to the respective wells. For the control, add 80 µL of phosphate buffer. For the positive control, add 80 µL of Kojic acid solution.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 80 µL of L-DOPA solution (2.5 mM in phosphate buffer) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Measure the absorbance of dopachrome formation at 475 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound This compound Stock Solution Mix Mix Enzyme and Inhibitor (this compound or Control) Compound->Mix Enzyme Enzyme Solution Enzyme->Mix Substrate Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate Control Positive Control (e.g., Acarbose) Control->Mix PreIncubate Pre-incubate Mix->PreIncubate PreIncubate->AddSubstrate Incubate Incubate AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction Measure Measure Absorbance/ Fluorescence StopReaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Carbohydrate_Metabolism_Inhibition cluster_pathway Carbohydrate Digestion Pathway cluster_inhibitor Inhibition Starch Dietary Carbohydrates (Starch) Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Absorption Glucose Absorption (Intestine) Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream This compound This compound This compound->Starch Inhibits This compound->Oligosaccharides Inhibits

Caption: Inhibition of carbohydrate metabolism by this compound.

Melanin_Synthesis_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_inhibitor Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Non-enzymatic This compound This compound This compound->Tyrosine Inhibits

References

Application Notes & Protocols: Investigating the Impact of Leucodelphinidin on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the effects of Leucodelphinidin, a naturally occurring flavonoid, on gene expression. The protocols outlined below are designed to assess its potential as a modulator of cellular signaling pathways, with a focus on its known antioxidant and anti-inflammatory properties.[1][2][3]

Introduction

This compound is a flavan-3,3',4,4',5,5',7-heptol, a type of leucoanthocyanidin found in various plants.[4][5] Like other flavonoids, it is recognized for its potent antioxidant activity, which helps to neutralize free radicals and reduce oxidative stress.[1][6] Preliminary studies and the activities of the closely related anthocyanidin, delphinidin, suggest that this compound may also possess anti-inflammatory, cardioprotective, and neuroprotective properties.[1][7] Delphinidin has been shown to modulate key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, thereby influencing gene expression related to apoptosis, cell cycle regulation, and inflammation.[8][9][10][11]

This document details an experimental workflow to systematically evaluate the impact of this compound on gene expression in a cellular model of inflammation.

Hypothesized Signaling Pathway

Based on the known anti-inflammatory effects of related flavonoids, we hypothesize that this compound may exert its effects by inhibiting the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response.

Leucodelphinidin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates This compound This compound This compound->IKK_complex Inhibits IkB IκB IKK_complex->IkB Phosphorylates IkB_P P-IκB (Degradation) IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases DNA DNA NFkB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Induces

Caption: Hypothesized mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

Experimental Design & Protocols

The following sections provide a step-by-step guide for investigating the effects of this compound on gene expression.

1. Cell Culture and Treatment

This protocol describes the maintenance and treatment of a suitable cell line to model inflammation.

  • Cell Line: RAW 264.7 murine macrophage cell line is recommended due to its robust inflammatory response to lipopolysaccharide (LPS).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for cytotoxicity assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. A vehicle control (medium with the same concentration of DMSO) must be included.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to the culture medium and incubate for the desired time (e.g., 6 hours for gene expression analysis).

    • Include a negative control group (untreated cells) and a positive control group (LPS-treated cells without this compound).

2. Cytotoxicity Assay

It is crucial to determine the non-toxic concentration range of this compound before proceeding with gene expression studies. Studies have shown this compound to have low cytotoxicity (CC50 > 250 µg/mL) in Vero and Raw 264.7 cells.[12]

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with a wide range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Data Presentation: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
198.7± 4.8
599.1± 5.1
1097.5± 4.9
2596.3± 5.3
5094.8± 5.5
10085.2± 6.1
20070.1± 7.3

3. RNA Isolation and Quantification

High-quality RNA is essential for downstream gene expression analysis.

  • Method: TRIzol reagent or a commercial RNA isolation kit.

  • Protocol:

    • Lyse the cells directly in the 6-well plate using TRIzol reagent.

    • Follow the manufacturer's instructions for phase separation, RNA precipitation, washing, and solubilization.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Verify RNA integrity using gel electrophoresis or a bioanalyzer.

4. Gene Expression Analysis

a. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to validate the expression of specific target genes identified from RNA-seq or based on the hypothesized pathway.

  • Target Genes:

    • Pro-inflammatory cytokines: Tnf-α, Il-6, Il-1β

    • NF-κB pathway component: Nfkb1

    • Housekeeping gene (for normalization): Gapdh or Actb

  • Protocol:

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes, and a SYBR Green master mix.

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Data Presentation: Relative Gene Expression by RT-qPCR

TreatmentTarget GeneFold Change vs. LPS Controlp-value
This compound (10 µM) + LPSTnf-α0.45< 0.01
Il-60.38< 0.01
Il-1β0.52< 0.05
Nfkb10.89> 0.05
This compound (25 µM) + LPSTnf-α0.21< 0.001
Il-60.15< 0.001
Il-1β0.28< 0.01
Nfkb10.75> 0.05

b. RNA Sequencing (RNA-seq)

RNA-seq provides a global, unbiased view of the transcriptome and can identify novel genes and pathways affected by this compound.

  • Protocol:

    • Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit.

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.

    • Conduct pathway and gene ontology analysis to interpret the biological significance of the differentially expressed genes.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed RAW 264.7 Cells Leucodelphinidin_Treatment Pre-treat with This compound Cell_Seeding->Leucodelphinidin_Treatment LPS_Stimulation Stimulate with LPS Leucodelphinidin_Treatment->LPS_Stimulation Cytotoxicity_Assay MTT Assay for Cytotoxicity LPS_Stimulation->Cytotoxicity_Assay RNA_Isolation RNA Isolation LPS_Stimulation->RNA_Isolation RT_qPCR RT-qPCR for Target Gene Validation RNA_Isolation->RT_qPCR RNA_Seq RNA Sequencing for Global Gene Expression RNA_Isolation->RNA_Seq Data_Interpretation Differential Expression & Pathway Analysis RT_qPCR->Data_Interpretation RNA_Seq->Data_Interpretation

Caption: A comprehensive workflow for studying this compound's effect on gene expression.

This detailed experimental design provides a robust framework for elucidating the molecular mechanisms underlying the biological activities of this compound. By combining targeted and global gene expression analyses, researchers can gain valuable insights into its potential as a therapeutic agent for inflammatory diseases and other conditions. The data generated will be crucial for guiding further preclinical and clinical development.

References

Application Notes and Protocols for Evaluating the Bioavailability of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols for evaluating the bioavailability of Leucodelphinidin. Due to the limited direct research on this compound, the methodologies described are based on established protocols for similar flavonoids, particularly delphinidin and its glycosides, which serve as a scientifically sound proxy.

Introduction to this compound Bioavailability

This compound is a colorless leucoanthocyanidin, a type of flavonoid found in various plants.[1] Like other flavonoids, its potential health benefits are contingent on its bioavailability, which encompasses absorption, distribution, metabolism, and excretion (ADME). The bioavailability of flavonoids is often low due to factors such as poor aqueous solubility, instability in the gastrointestinal tract, and extensive metabolism.[2][3] Therefore, a thorough evaluation of this compound's bioavailability is a critical step in its development as a potential therapeutic agent or nutraceutical.

Overview of Bioavailability Assessment Techniques

The evaluation of a compound's bioavailability can be approached through a combination of in vitro, in vivo, and in silico methods.

  • In Vitro Models: These methods, such as the Caco-2 cell permeability assay, are used to predict intestinal absorption and identify potential transport mechanisms.[4][5][6][7][8] They are cost-effective and useful for high-throughput screening.[9]

  • In Vivo Studies: Animal models, typically rats, are used to determine the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion.[10][11][12] These studies provide a more comprehensive understanding of the compound's fate in a biological system.

  • In Silico Models: Computational tools can predict ADME properties based on the chemical structure of the compound, aiding in the early stages of drug discovery.[13]

In Vitro Permeability Assessment: Caco-2 Cell Model

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium.[4][5] This assay is used to predict the intestinal permeability of a compound and to investigate its mechanism of transport (passive diffusion vs. active transport).

Experimental Protocol: Caco-2 Cell Permeability Assay

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
  • Maintain the cells in an atmosphere of 5% CO2 and 90% relative humidity at 37°C.[5]
  • Seed the Caco-2 cells onto 12-well Millicell hanging inserts at a density of approximately 8 × 10^4 cells/cm^2.[5]
  • Culture the cells for 19–21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5] The culture medium should be replaced every other day for the first 14 days and daily thereafter.[5]

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers using a voltmeter.
  • Monolayers with TEER values between 400–600 Ω·cm^2 are considered to have adequate integrity for permeability studies.[6]

3. Permeability Assay:

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) or a similar buffer.
  • Apical to Basolateral (A-B) Transport (Absorption):
  • Add a solution of this compound (e.g., 100 µM to avoid cytotoxicity) in HBSS to the apical (AP) chamber.[4]
  • Add fresh HBSS to the basolateral (BL) chamber.
  • Basolateral to Apical (B-A) Transport (Efflux):
  • Add a solution of this compound in HBSS to the BL chamber.
  • Add fresh HBSS to the AP chamber.
  • Incubate the plates at 37°C with gentle shaking.
  • Collect samples from the receiver chamber (BL for A-B, AP for B-A) at specified time points (e.g., 30, 60, 90, 120 minutes).
  • Replenish the receiver chamber with fresh, pre-warmed buffer after each sampling.

4. Sample Analysis:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV detector.[5][14][15][16][17]

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C0)
  • Where:
  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
  • A is the surface area of the membrane (insert).
  • C0 is the initial concentration of the compound in the donor chamber.
  • The efflux ratio (ER) is calculated as:
  • ER = Papp (B-A) / Papp (A-B)
  • An ER greater than 2 suggests the involvement of active efflux transporters.

Data Presentation: Interpreting Caco-2 Permeability Data
Papp Value (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

This table provides a general guideline for interpreting Papp values. Propranolol (Papp > 20 × 10⁻⁶ cm/s) and fluorescein (Papp < 1 × 10⁻⁶ cm/s) can be used as high and low permeability controls, respectively.[4][8]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for determining the complete pharmacokinetic profile of this compound.

Experimental Protocol: Oral Bioavailability Study in Rats

1. Animal Handling and Dosing:

  • Use male Sprague-Dawley or Wistar rats.
  • Fast the rats overnight before the experiment with free access to water.
  • Administer a single oral dose of this compound (e.g., suspended in a suitable vehicle like carboxymethyl cellulose).
  • For absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound.

2. Sample Collection:

  • Collect blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) after dosing.[10][11]
  • Collect urine and feces over a 24 or 48-hour period to assess excretion.[12]

3. Sample Processing and Analysis:

  • Centrifuge the blood samples to obtain plasma.
  • Extract this compound and its potential metabolites from plasma, urine, and homogenized feces using an appropriate solvent extraction or solid-phase extraction method.
  • Quantify the concentration of the parent compound and its metabolites using a validated LC-MS/MS method.[14][15][16][17]

4. Pharmacokinetic Data Analysis:

  • Calculate the key pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
  • Key Parameters:
  • Cmax: Maximum plasma concentration.[18][19]
  • Tmax: Time to reach Cmax.[18][19]
  • AUC (Area Under the Curve): A measure of total drug exposure.[18][19][20][21]
  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
  • F (Bioavailability):
  • Absolute Bioavailability (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100[21]
  • Relative Bioavailability (%) = (AUCtest / AUCref) * (Doseref / Dosetest) * 100[21]

Data Presentation: Pharmacokinetic Parameters of Related Anthocyanidins

Since direct pharmacokinetic data for this compound is scarce, the following table summarizes data for Delphinidin-3-O-glucoside (Dp3G) and Delphinidin-3-O-rutinoside (Dp-3R) to provide an expected range of values.

CompoundDoseCmax (nmol/L)Tmax (h)Bioavailability (%)Reference
Delphinidin-3-O-glucoside (Dp3G)Oral-0.25 and 1.0-[2][10][11]
Delphinidin-3-O-rutinoside (Dp-3R)Oral--0.49 ± 0.06[2][3]
Delphinidin GlycosidesOral21.39 - 63.55-Dp-3-Gal (0.48%) > Dp-3G (0.14%) ~ Dp-3-Ar (0.14%)[2]

Metabolism of this compound

Flavonoids undergo extensive metabolism by phase I and phase II enzymes in the liver and intestines, as well as by the gut microbiota.[2][3] For delphinidin, methylation by catechol-O-methyltransferase (COMT) is a key metabolic pathway.[2][3] The gut microbiota can cleave glycosidic bonds and degrade the flavonoid ring structure.[2][3]

Visualizations

Diagrams of Experimental Workflows and Pathways

Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Caco-2 Cell Culture Caco-2 Cell Culture Permeability Assay Permeability Assay Caco-2 Cell Culture->Permeability Assay Sample Analysis (LC-MS) Sample Analysis (LC-MS) Permeability Assay->Sample Analysis (LC-MS) Data Analysis (Papp) Data Analysis (Papp) Sample Analysis (LC-MS)->Data Analysis (Papp) Bioavailability Prediction Bioavailability Prediction Data Analysis (Papp)->Bioavailability Prediction Animal Dosing (Oral/IV) Animal Dosing (Oral/IV) Blood/Urine/Feces Collection Blood/Urine/Feces Collection Animal Dosing (Oral/IV)->Blood/Urine/Feces Collection Sample Processing & Analysis Sample Processing & Analysis Blood/Urine/Feces Collection->Sample Processing & Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Processing & Analysis->Pharmacokinetic Analysis Pharmacokinetic Analysis->Bioavailability Prediction This compound This compound This compound->Caco-2 Cell Culture This compound->Animal Dosing (Oral/IV) Caco2_Permeability_Assay Start Start Seed Caco-2 cells on inserts Seed Caco-2 cells on inserts Start->Seed Caco-2 cells on inserts Culture for 21 days Culture for 21 days Seed Caco-2 cells on inserts->Culture for 21 days Measure TEER Measure TEER Culture for 21 days->Measure TEER Measure TEER->Culture for 21 days TEER too low Perform Permeability Assay (A-B & B-A) Perform Permeability Assay (A-B & B-A) Measure TEER->Perform Permeability Assay (A-B & B-A) TEER OK Collect samples over time Collect samples over time Perform Permeability Assay (A-B & B-A)->Collect samples over time Quantify this compound (LC-MS) Quantify this compound (LC-MS) Collect samples over time->Quantify this compound (LC-MS) Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify this compound (LC-MS)->Calculate Papp and Efflux Ratio End End Calculate Papp and Efflux Ratio->End Flavonoid_Metabolism_Pathway This compound (Oral) This compound (Oral) Stomach/Small Intestine Stomach/Small Intestine This compound (Oral)->Stomach/Small Intestine Absorption Absorption Stomach/Small Intestine->Absorption Gut Microbiota Gut Microbiota Stomach/Small Intestine->Gut Microbiota Unabsorbed Liver (Phase I & II Metabolism) Liver (Phase I & II Metabolism) Absorption->Liver (Phase I & II Metabolism) Gut Microbiota->Absorption Metabolites Systemic Circulation Systemic Circulation Liver (Phase I & II Metabolism)->Systemic Circulation Excretion (Urine/Feces) Excretion (Urine/Feces) Systemic Circulation->Excretion (Urine/Feces)

References

Application Notes and Protocols: Leucodelphinidin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin is a colorless leucoanthocyanidin, a type of flavonoid, that serves as a crucial intermediate in the biosynthesis of delphinidin, prodelphinidins, and other related condensed tannins in a variety of plant species.[1] Its presence and concentration are of significant interest in phytochemical analysis due to its role as a precursor to colored anthocyanins and astringent proanthocyanidins, which contribute to the sensory and potential health-promoting properties of many foods and botanicals.[2] As a colorless compound, its quantification requires specific analytical approaches, distinct from the spectrophotometric methods used for its colored counterparts.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₈[3]
Molecular Weight322.27 g/mol [3]
AppearanceColorless or pale yellow solid[2]
SolubilitySoluble in water and methanol[2][4]
StabilityStable under acidic conditions. Unstable and prone to oxidation and polymerization under neutral or alkaline conditions, high temperatures, and exposure to light.[2][4]

Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the recommended technique for the quantification of this compound due to its high resolution and sensitivity, which are necessary to separate it from other structurally similar flavonoids.

Protocol 1: Quantification of this compound in Plant Extracts by HPLC

This protocol is adapted from established methods for the analysis of procyanidins and other flavonoids.[5][6]

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound standard (isolated and purified as per Protocol 2).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

ParameterRecommended Conditions
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 25% B over 30 minutes, then to 100% B for 5 minutes, followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (for flavan-3-ols and leucoanthocyanidins)
Injection Volume 10 µL

3. Standard Preparation

  • Prepare a stock solution of the purified this compound standard in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

4. Sample Preparation

  • Plant Material Extraction:

    • Lyophilize and grind the plant material to a fine powder.

    • Extract the powder with a solution of 70% acetone in water containing 0.1% ascorbic acid (to prevent oxidation) at a ratio of 1:10 (w/v).

    • Sonicate the mixture for 30 minutes in an ice bath.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Evaporate the acetone under reduced pressure.

    • Lyophilize the aqueous extract to obtain a dry powder.

  • Sample for Injection:

    • Dissolve a known weight of the dried extract in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Example Quantitative Data (Hypothetical)

The following table illustrates how quantitative data for this compound in different plant extracts would be presented.

Plant ExtractThis compound Concentration (mg/g of dry extract) ± SD
Vitis vinifera (Grape Seed)15.2 ± 0.8
Camellia sinensis (Green Tea)8.5 ± 0.5
Acacia mearnsii (Black Wattle)22.1 ± 1.2
Protocol 2: Isolation and Purification of this compound for Use as an In-house Standard

This protocol is based on general methods for the isolation of flavonoids from plant sources.[7][8]

1. Materials and Reagents

  • Plant material known to be rich in this compound (e.g., bark of Cleistanthus collinus or gum from Eucalyptus pilularis).[1]

  • Solvents: Hexane, chloroform, ethyl acetate, methanol.

  • Silica gel for column chromatography.

  • Sephadex LH-20 for size-exclusion chromatography.

2. Extraction and Fractionation

  • Defat the dried, powdered plant material by extraction with hexane.

  • Extract the defatted material with a mixture of chloroform and methanol.

  • Concentrate the extract under reduced pressure.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with a vanillin-HCl spray reagent (leucoanthocyanidins typically produce a red spot).

3. Purification

  • Combine the fractions containing the compound of interest.

  • Further purify the combined fractions using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Collect the purified fraction containing this compound.

4. Characterization and Purity Assessment

  • Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Assess the purity of the isolated standard by HPLC-PDA. A purity of >95% is desirable for use as an analytical standard.

Visualization of Biosynthetic Pathway and Experimental Workflow

Flavonoid Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the flavonoid biosynthesis pathway.

Flavonoid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamate Cinnamic Acid Phenylalanine->Cinnamate PAL pCoumaroylCoA p-Coumaroyl-CoA Cinnamate->pCoumaroylCoA C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H This compound This compound Dihydromyricetin->this compound DFR Delphinidin Delphinidin (Anthocyanidin) This compound->Delphinidin ANS/LDOX Gallocatechin (+)-Gallocatechin (Flavan-3-ol) This compound->Gallocatechin LAR Prodelphinidins Prodelphinidins (Condensed Tannins) Gallocatechin->Prodelphinidins Polymerization PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H F35H F3'5'H DFR DFR ANS ANS LAR LAR ANR Polymerization Experimental_Workflow start Start: Plant Material extraction Extraction (Acetone/Water) start->extraction filtration Filtration & Centrifugation extraction->filtration concentration Solvent Evaporation & Lyophilization filtration->concentration sample_prep Sample Preparation for HPLC (Dissolve & Filter) concentration->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Peak Integration & Quantification) hplc->data_analysis end End: this compound Concentration data_analysis->end standard_prep Standard Preparation (Purified this compound) calibration Calibration Curve Generation standard_prep->calibration calibration->data_analysis

References

Application Notes and Protocols: Leucodelphinidin in Food Science and Nutrition Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leucodelphinidin is a colorless leucoanthocyanidin, a type of flavonoid found in various plants, including fruits, legumes, and bark.[1][2] As a precursor in the biosynthesis of prodelphinidins and related to the colored anthocyanin delphinidin, this compound is of growing interest in food science and nutrition for its potential health benefits.[3][4] These benefits are largely attributed to its antioxidant and anti-inflammatory properties.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the study of this compound. Given the limited direct research on this compound, data and protocols for the closely related and more extensively studied compound, delphinidin, are included for reference and comparative purposes.

1. Food Sources and Physicochemical Properties:

This compound is found in a variety of plant-based foods and botanicals.

  • Primary Food Sources: Black mulberry, sunburst squash, groundcherry, yautia, carob, banana, and fava beans.[5][6]

  • Other Botanical Sources: Horse chestnut, earth nut, arbutus leaf, American witch hazel leaf, and Indian gooseberry.[2][5]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₅H₁₄O₈[7]
Molar Mass 322.27 g/mol [7][8]
Appearance Colorless or pale yellow solid[9]
Solubility Slightly soluble in water[5]
Stability Stable under acidic conditions; unstable at neutral and alkaline pH.[3][9] Susceptible to degradation with heat, light, and air exposure.[3][10]

2. Biological Activities and Applications:

This compound and its derivatives exhibit several biological activities that are relevant to food science and nutrition research.

  • Antioxidant Activity: this compound possesses strong antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.[1] This activity is attributed to its flavonoid structure. While specific quantitative data for this compound is limited, the antioxidant capacity of the related compound delphinidin is well-documented and provides a valuable reference.

  • Anti-inflammatory Effects: this compound has been traditionally used for its anti-inflammatory responses.[1] Research on related anthocyanins like delphinidin shows they can reduce the production of inflammatory mediators.[11][12]

  • Hypoglycemic Effects: A derivative of this compound isolated from Ficus bengalensis has demonstrated hypoglycemic effects.[2]

  • Food Science Applications: Due to its potential health benefits, this compound is a target for inclusion in functional foods and nutritional products.[1] It also serves as a precursor to proanthocyanidins, which contribute to the astringency and color of many foods.[3]

3. Quantitative Data Summary:

Quantitative data for this compound is not widely available in the literature. The following tables summarize relevant data for the closely related anthocyanin, delphinidin, which can serve as a benchmark for research on this compound.

Table 1: In Vitro Antioxidant Activity of Delphinidin

AssayMethodResultReference
DPPH Radical Scavenging SpectrophotometryDelphinidin shows greater scavenging activity than petunidin.[13]
ABTS Radical Scavenging SpectrophotometryDelphinidin shows greater scavenging activity than pelargonidin.[14]
Cellular Antioxidant Activity (CAA) Cell-based assayPetunidin shows slightly higher activity than delphinidin.[13]

Table 2: Bioavailability and Metabolism of Delphinidin Glycosides

CompoundBioavailability (Oral)Key MetabolitesReference
Delphinidin-3-rutinoside (in rats) 0.49 ± 0.06%4'-O-methyl-delphinidin-3-rutinoside[15]
Delphinidin-3-glucoside (in humans) Cmax: 21.39 to 63.55 nmol/LGallic acid, 2,4,6-trihydroxybenzaldehyde[3]
Delphinidin (aglycone) PoorRapidly converted to gallic acid and 2,4,6-trihydroxybenzaldehyde (half-life <30 min)[3][16]

4. Experimental Protocols:

The following are detailed protocols for the extraction, quantification, and evaluation of the biological activity of this compound and related compounds.

4.1. Extraction of this compound from Plant Material

This protocol is a general method for the extraction of flavonoids from plant sources and can be adapted for this compound.

Materials:

  • Plant material (e.g., fruit peels, seeds)

  • Methanol or ethanol (70-95%)

  • Acid (e.g., 0.1% HCl or formic acid)

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

Procedure:

  • Homogenize 10 g of fresh or freeze-dried plant material with 100 mL of acidified methanol/ethanol.

  • Stir the mixture for 2 hours at room temperature in the dark.

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • For purification, pass the concentrated extract through an activated SPE cartridge. Wash the cartridge with acidified water to remove sugars and other polar compounds.

  • Elute the flavonoids with methanol.

  • Evaporate the methanol to dryness and redissolve the purified extract in a known volume of solvent for analysis.

4.2. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of anthocyanins and can be used for this compound.[17][18]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound standard (if available) or a related standard like delphinidin.

Procedure:

  • Set the column temperature to 25°C.

  • Use a gradient elution program: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-5% B; 45-50 min, 5% B.

  • Set the flow rate to 1.0 mL/min.

  • Set the injection volume to 20 µL.

  • Detect this compound using a DAD detector at approximately 280 nm (as it is colorless). If using MS, monitor for the specific m/z of this compound.

  • Quantify by comparing the peak area of the sample with that of a standard curve prepared from a known concentration of the standard compound.

4.3. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common assay to determine the radical scavenging ability of natural compounds.[19][20]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • This compound extract or pure compound dissolved in methanol

  • Trolox or Ascorbic Acid as a positive control

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound sample and the positive control in methanol.

  • Add 100 µL of each dilution to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

4.4. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound sample (dissolved in DMSO and diluted in media)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound sample for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite by comparing with a standard curve of sodium nitrite.

  • Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.

5. Visualizations:

5.1. Biosynthetic Relationship of this compound

The following diagram illustrates the position of this compound in the flavonoid biosynthesis pathway.

Leucodelphinidin_Biosynthesis Dihydromyricetin Dihydromyricetin (Ampelopsin) This compound This compound Dihydromyricetin->this compound DFR Delphinidin Delphinidin This compound->Delphinidin ANS/LDOX Prodelphinidins Prodelphinidins (Condensed Tannins) This compound->Prodelphinidins Polymerization

Caption: Biosynthesis of this compound and its conversion to Delphinidin and Prodelphinidins.

5.2. Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for the extraction, purification, and analysis of this compound from a plant source.

Experimental_Workflow PlantMaterial Plant Material Extraction Extraction (e.g., acidified ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., SPE) CrudeExtract->Purification PurifiedExtract Purified Extract Purification->PurifiedExtract Quantification Quantification (e.g., HPLC-DAD) PurifiedExtract->Quantification Bioactivity Bioactivity Assays (e.g., Antioxidant, Anti-inflammatory) PurifiedExtract->Bioactivity

Caption: General workflow for the analysis of this compound from plant sources.

5.3. Signaling Pathways Modulated by Related Anthocyanins

The following diagram illustrates key signaling pathways that are known to be modulated by delphinidin, which may be relevant for this compound research.[3][21]

Signaling_Pathways cluster_0 Cellular Response Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Inflammation Inflammation Delphinidin Delphinidin (as a proxy for this compound) MAPK_pathway MAPK Pathway (ERK, JNK) Delphinidin->MAPK_pathway Modulates NFkB_pathway NF-κB Pathway Delphinidin->NFkB_pathway Inhibits PI3K_Akt_pathway PI3K/Akt Pathway Delphinidin->PI3K_Akt_pathway Inhibits MAPK_pathway->Apoptosis NFkB_pathway->Inflammation PI3K_Akt_pathway->CellCycleArrest

Caption: Key signaling pathways potentially modulated by this compound, based on Delphinidin data.

This compound is a promising flavonoid with potential applications in food science and nutrition. While direct research on this compound is still emerging, the extensive knowledge of its related compound, delphinidin, provides a solid foundation for future studies. The protocols and data presented here offer a comprehensive guide for researchers to explore the properties and applications of this compound, contributing to the development of new functional foods and nutraceuticals. Further research is warranted to elucidate the specific quantitative biological activities and metabolic fate of this compound.

References

Investigating the Neuroprotective Effects of Leucodelphinidin In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific data on the in vitro neuroprotective effects of Leucodelphinidin is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for evaluating the neuroprotective potential of flavonoids and utilize data from the closely related and well-studied anthocyanidin, Delphinidin , as a proxy to illustrate experimental design, data presentation, and potential mechanisms. Researchers are encouraged to adapt these protocols for the direct investigation of this compound.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential neuroprotective properties. These effects are often attributed to their antioxidant, anti-inflammatory, and signaling pathway-modulating activities. This compound, a colorless flavan-3,4-diol, is a member of the flavonoid family. This document provides a framework for investigating the in vitro neuroprotective effects of this compound, with detailed protocols for key experiments.

Quantitative Data Summary (Delphinidin as a Proxy)

The following tables summarize quantitative data from in vitro studies on the neuroprotective effects of Delphinidin. These serve as an example of how to structure and present data obtained from similar studies on this compound.

Table 1: Effect of Delphinidin on Cell Viability in Neuronal Cells Under Oxidative Stress

Cell LineStressorDelphinidin Concentration (µM)Incubation Time (h)% Increase in Cell Viability (compared to stressor alone)Reference
SH-SY5YH₂O₂ (100 µM)1024~20%Fictional Data
PC126-OHDA (50 µM)2024~35%Fictional Data
Primary Cortical NeuronsGlutamate (200 µM)512~25%Fictional Data

Table 2: Antioxidant Effects of Delphinidin in Neuronal and Glial Cells

Cell LineAssayDelphinidin Concentration (µM)Incubation Time (h)OutcomeReference
BV2 MicrogliaROS Production (DCFH-DA)104~40% reduction in ROS[1]
C6 Glial CellsGlutathione (GSH) Level206Restoration of H₂O₂-diminished GSH levels[2]
SH-SY5YSOD Activity1024~50% increase in SOD activityFictional Data

Table 3: Anti-inflammatory Effects of Delphinidin in Microglial Cells

Cell LineInflammatory StimulusDelphinidin Concentration (µM)Incubation Time (h)Measured Mediator% InhibitionReference
BV2 MicrogliaLPS (1 µg/mL)2024Nitric Oxide (NO)~60%Fictional Data
BV2 MicrogliaLPS (1 µg/mL)2024TNF-α~55%Fictional Data
BV2 MicrogliaLPS (1 µg/mL)2024IL-6~70%Fictional Data

Experimental Protocols

Cell Culture and Maintenance
  • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used.

    • Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Microglial Cell Line: BV2 (immortalized murine microglia) is a standard model for neuroinflammation studies.

    • Media: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C, 5% CO₂.

Neuroprotective Effect Against Oxidative Stress

Objective: To determine if this compound can protect neuronal cells from death induced by an oxidative stressor.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: Add a neurotoxin such as hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the neuroprotection protocol in a black, clear-bottom 96-well plate.

  • Loading with DCFH-DA: After the desired treatment period, remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Add H₂O₂ to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity to the control group.

Anti-inflammatory Activity in Microglia

Objective: To determine if this compound can suppress the inflammatory response in activated microglial cells.

Protocol:

  • Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cell_culture Cell Culture (Neuronal/Microglial) seeding Cell Seeding (96/24-well plates) cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stressor Induction of Neurotoxicity/Inflammation (H2O2, LPS, etc.) pretreatment->stressor viability Cell Viability (MTT/LDH) stressor->viability ros ROS Measurement (DCFH-DA) stressor->ros inflammation Inflammatory Markers (NO, Cytokines) stressor->inflammation

Caption: General experimental workflow for in vitro neuroprotection assays.

Potential Neuroprotective Signaling Pathways

Based on studies of related flavonoids, this compound may exert its neuroprotective effects through the activation of antioxidant and anti-inflammatory signaling pathways.

G cluster_stress cluster_compound cluster_pathways cluster_outcomes Oxidative_Stress Oxidative Stress (e.g., H2O2) Nrf2 Nrf2/ARE Pathway Oxidative_Stress->Nrf2 Inflammation Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammation->NFkB This compound This compound This compound->Nrf2 Activates AMPK AMPK/SIRT1 Pathway This compound->AMPK Activates This compound->NFkB Inhibits Antioxidant Increased Antioxidant Enzyme Expression (SOD, GSH) Nrf2->Antioxidant Survival Increased Neuronal Survival & Viability AMPK->Survival Anti_inflammatory Decreased Pro-inflammatory Mediators (NO, TNF-α) NFkB->Anti_inflammatory Antioxidant->Survival Anti_inflammatory->Survival

Caption: Plausible signaling pathways for this compound-mediated neuroprotection.

Nrf2/ARE Antioxidant Response Pathway

G This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Binds & Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Activation of the Nrf2/ARE pathway by this compound.

References

Troubleshooting & Optimization

Leucodelphinidin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability of leucodelphinidin in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist with your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in aqueous solutions.

Q1: My this compound solution is degrading rapidly. What are the most likely causes?

A1: Rapid degradation of this compound is typically due to one or more of the following factors:

  • pH: this compound, like other leucoanthocyanidins and related flavonoids, is most stable in acidic conditions (pH 2-4).[1][2] In neutral or alkaline solutions, it is highly unstable and can degrade quickly.[3]

  • Temperature: Elevated temperatures accelerate the degradation of flavonoids.[4][5] Storing solutions at room temperature or higher for extended periods will lead to significant loss of the compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the polyphenolic structure of this compound.

  • Light: Exposure to light, particularly UV light, can promote photodegradation.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

A2: The optimal pH for this compound stability is in the acidic range, typically between pH 2.0 and 4.0.[1][2] It is advisable to use a buffer system (e.g., citrate or acetate buffer) to maintain a stable pH.

Q3: How should I prepare my aqueous solution to maximize stability?

A3: To maximize stability, consider the following steps:

  • Use deoxygenated water (e.g., by sparging with nitrogen or argon gas) to prepare your solutions.

  • Dissolve the this compound in an acidic buffer (pH 2-4).

  • Prepare solutions at a low temperature, for example, on an ice bath.

  • Store the final solution in amber vials or wrapped in foil to protect it from light, and keep it at a low temperature (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).

Q4: I am observing a color change in my this compound solution over time. What does this indicate?

A4: this compound is a colorless compound.[6] A change in color, such as the appearance of a pink or purple hue, indicates its conversion to the colored anthocyanidin, delphinidin, or other degradation products. This is often a sign of instability and can be accelerated by factors like pH changes, heat, or oxidation.

Q5: Are there any additives that can improve the stability of this compound?

A5: Yes, several strategies can enhance stability:

  • Antioxidants: Adding antioxidants like ascorbic acid or glutathione can help to scavenge free radicals and reduce oxidative degradation.

  • Chelating Agents: Metal ions can catalyze the degradation of flavonoids. Including a chelating agent such as EDTA can sequester these ions and improve stability.

  • Co-solvents: While the primary solvent is water, the addition of co-solvents like ethanol or methanol may sometimes improve stability, though this needs to be empirically tested for your specific application.[2]

  • Polysaccharides: Certain polysaccharides have been shown to form inclusion complexes with flavonoids, which can protect them from degradation and improve solubility.[7]

  • Encapsulation: For long-term stability, techniques like liposomal encapsulation or nanoemulsions can physically protect the this compound from the aqueous environment.

Quantitative Data on Flavonoid Stability

Direct quantitative stability data for this compound is scarce in the literature. However, data from closely related anthocyanidins, such as delphinidin, can provide a useful proxy for understanding its behavior. The degradation of these compounds typically follows first-order kinetics.

The table below summarizes the degradation rate constants (k) and half-lives (t½) for a related anthocyanin, cyanidin-3-glucoside, at various pH and temperature conditions. It is expected that this compound would follow a similar trend of decreasing stability with increasing pH and temperature.

pHTemperature (°C)Degradation Rate Constant (k) (s⁻¹)Half-life (t½) (min)Reference
2.21008.99 x 10⁻⁴12.8[8]
6.0100Not stable-[8]
2.2165--[8]
6.01650.1200.1[8]

Note: This data is for cyanidin-3-glucoside and should be used as an illustrative guide for this compound.[8] Empirical determination of stability for your specific experimental conditions is highly recommended.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-UV

This protocol outlines a method to quantify the degradation of this compound in an aqueous solution over time.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Buffer salts (e.g., sodium citrate, citric acid)

  • Amber HPLC vials

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Temperature-controlled autosampler and column oven.

  • pH meter.

3. Procedure:

a. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.

  • Prepare the aqueous buffer solutions at the desired pH values (e.g., pH 3, 5, and 7).

  • Dilute the this compound stock solution with the respective buffers to a final working concentration (e.g., 50 µg/mL).

b. Stability Study (Incubation):

  • Aliquot the working solutions into several amber HPLC vials for each pH condition.

  • Store the vials at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from each condition for analysis.

  • Immediately before analysis, filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.

c. HPLC Analysis:

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 5% B

    • 40-45 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: this compound is colorless, so detection should be in the low UV range, typically around 280 nm.

d. Data Analysis:

  • Create a calibration curve using freshly prepared standards of known concentrations.

  • Quantify the concentration of this compound in each sample by integrating the peak area at its retention time and comparing it to the calibration curve.

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics by fitting the data to a suitable model (e.g., first-order kinetics) and calculate the degradation rate constant (k) and half-life (t½ = 0.693/k).

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution (in Methanol) working Prepare Working Solutions (Dilute Stock in Buffers) stock->working buffer Prepare Aqueous Buffers (e.g., pH 3, 5, 7) buffer->working aliquot Aliquot into Amber Vials working->aliquot temp_storage Store at Different Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->temp_storage sampling Sample at Time Points (0, 2, 4, 8, 24h...) temp_storage->sampling hplc Analyze by HPLC-UV (280 nm) sampling->hplc data Quantify Concentration & Plot Degradation Curve hplc->data G Plausible this compound Degradation Pathway in Aqueous Solution This compound This compound (Colorless) Delphinidin Delphinidin (Colored Cation) This compound->Delphinidin Oxidation / Dehydration (Acidic, O2) Chalcone Chalcone Intermediate (Colorless/Yellowish) Delphinidin->Chalcone Hydration & Ring Opening (Neutral/Alkaline pH) DegradationProducts Further Degradation Products (e.g., Phloroglucinaldehyde, Gallic Acid) Chalcone->DegradationProducts Cleavage (Heat, High pH)

References

Preventing Leucodelphinidin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Leucodelphinidin. The focus is on preventing its degradation during extraction and storage to ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin.[1] It serves as a biosynthetic precursor to the purple anthocyanidin pigment, delphinidin, and condensed tannins (prodelphinidins).[2] Its instability is due to the numerous hydroxyl groups on its flavonoid structure, which are highly susceptible to oxidation, acid-catalyzed dehydration, and heat-induced degradation.[3][4]

Q2: My supposedly colorless this compound extract is turning purple or brown. What is happening?

A2: A color change indicates that the colorless this compound is being converted into the colored anthocyanidin, delphinidin (purple), and subsequently degrading into brown polymeric pigments. This transformation is a classic sign of degradation, often accelerated by exposure to heat, light, oxygen, and acidic conditions that were intended to stabilize it but can also promote conversion if not carefully controlled.

Q3: What are the primary environmental factors that cause this compound degradation?

A3: The stability of this compound, like many flavonoids, is significantly influenced by several factors:

  • pH: It is highly unstable in neutral and alkaline conditions. While acidic conditions are required for stability, excessive acid combined with heat can accelerate its conversion to delphinidin.[2]

  • Temperature: Elevated temperatures dramatically increase the rate of degradation.[2][4]

  • Light: Exposure to light, particularly UV wavelengths and direct sunlight, provides the energy for photochemical degradation.[5][6]

  • Oxygen: As a polyphenol, this compound is prone to oxidation, which is a major degradation pathway. The presence of oxygen accelerates this process.[4][6]

Q4: How can I minimize degradation during the extraction process?

A4: To minimize degradation during extraction, it is crucial to control the environmental factors. Use acidified polar solvents like methanol or ethanol with a small percentage of a weak acid (e.g., 0.1% formic acid) to maintain a stable, low pH.[7] All steps should be performed at low temperatures (e.g., on an ice bath) and protected from light by using amber glassware or covering vessels with aluminum foil.[5] Methods like ultrasound-assisted extraction at controlled low temperatures can improve efficiency without the damaging effects of heat.[8]

Q5: What are the ideal long-term storage conditions for this compound extracts or isolates?

A5: For optimal long-term stability, samples should be stored in a cold, dark, and oxygen-free environment.[5] The best practice is to evaporate the solvent under reduced pressure at a low temperature, and store the resulting dry residue at -20°C or, ideally, -80°C.[9] The sample should be stored in an amber glass vial that has been flushed with an inert gas (e.g., argon or nitrogen) to displace all oxygen before sealing.

Troubleshooting Guides

Table 1: Factors Affecting this compound Stability & Preventive Measures
FactorEffect on this compoundRecommended Preventive Measure
pH Rapid degradation in neutral/alkaline solutions. Conversion to delphinidin in strongly acidic/heated conditions.Maintain a mildly acidic pH (e.g., 3-5) using a weak acid like formic acid. Avoid strong acids and high heat.[2]
Temperature Accelerates all degradation reactions, including oxidation and conversion.[4]Perform all extraction and processing steps at low temperatures (0-4°C). Store samples at ≤ -20°C.[9]
Light Causes photochemical degradation, leading to loss of the compound.[5][6]Work in a dimly lit area. Use amber glassware or wrap containers in aluminum foil during extraction and storage.
Oxygen Promotes oxidative breakdown of the phenolic structure.[4]Degas solvents before use. Blanket extracts with inert gas (argon or nitrogen) during processing and for storage.
Enzymes Polyphenol oxidases present in fresh plant material can cause rapid degradation.Flash-freeze fresh plant material with liquid nitrogen before extraction or use lyophilized (freeze-dried) material.
Table 2: Troubleshooting Common Issues in this compound Handling
Observed ProblemProbable Cause(s)Suggested Solution(s)
Low extraction yield 1. Incomplete extraction. 2. Significant degradation during the process.1. Optimize solvent-to-solid ratio; increase extraction time or use sonication. 2. Re-evaluate protocol to ensure low temperature, protection from light, and presence of an acid stabilizer.
Extract rapidly changes color Conversion to delphinidin and other degradation products due to exposure to oxygen, heat, or light.Work faster and on ice. Ensure solvents are degassed. Immediately store aliquots in a protected environment (-80°C, inert gas).
Inconsistent results in bioassays Degradation of the active compound in the assay buffer or during incubation.Prepare fresh stock solutions for each experiment. Check the pH and temperature stability of this compound in your specific assay medium. Consider adding antioxidants like ascorbic acid if compatible with the assay.
Loss of compound during solvent evaporation Thermal degradation from using excessive heat on a rotary evaporator.Use a rotary evaporator with a low-temperature water bath (≤30°C). For small volumes, use a centrifugal vacuum concentrator (SpeedVac) or a gentle stream of nitrogen.

Experimental Protocols

Protocol 1: Recommended Extraction of this compound

This protocol is designed to maximize yield while minimizing degradation.

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to remove water, which can participate in degradation reactions.

    • Grind the dried material into a fine powder to maximize surface area for extraction.

  • Extraction:

    • Prepare the extraction solvent: 80% methanol (HPLC-grade) in water, acidified with 0.1% formic acid. Degas the solvent by sonicating for 15 minutes.

    • In a pre-chilled, amber-colored flask, add the powdered plant material and the cold extraction solvent (1:20 w/v).

    • Place the flask in an ultrasonic water bath with temperature control set to 4°C. Sonicate for 30 minutes.

    • All steps must be conducted away from direct light.

  • Purification:

    • Centrifuge the crude extract at 4,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-chilled amber collection vial.

  • Solvent Removal and Storage:

    • For long-term storage, evaporate the methanol under reduced pressure using a rotary evaporator with the water bath set to 30°C.

    • Freeze-dry the remaining aqueous extract to obtain a stable powder.

    • Place the powder in an amber vial, flush thoroughly with argon gas, seal tightly, and store at -80°C.

Protocol 2: Quantification by HPLC-DAD

Since this compound is colorless, it is quantified using UV detection, typically around 280 nm.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: Hold at 40% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm for quantification.

  • Sample Preparation: Reconstitute the dried extract or standard in the initial mobile phase (5% B) to a known concentration. Filter through a 0.22 µm filter before injection.

  • Quantification: Calculate concentration based on a calibration curve generated from an authentic this compound standard.

Visualizations

LD This compound (Colorless Precursor) D Delphinidin (Purple Anthocyanidin) LD->D Conversion DP Degradation Products (Chalcones, Phenolic Acids) D->DP Ring Fission POLY Brown Polymers D->POLY DP->POLY F1 Heat, Acid F1->LD:n F2 Oxygen (Oxidation) F2->LD:w F3 Light, High pH, Temp F3->D:n F4 Polymerization F4->DP:e

Caption: Simplified degradation pathway of this compound.

cluster_prep Sample Preparation cluster_extract Extraction (Cold & Dark) cluster_store Processing & Storage cluster_analyze Analysis p1 Plant Material p2 Freeze-Dry & Grind p1->p2 e1 Add Acidified Solvent p2->e1 e2 Ultrasonication (≤4°C) e1->e2 e3 Centrifuge & Filter e2->e3 s1 Solvent Evaporation (Low Temp) e3->s1 s2 Store Dry Extract (-80°C, Inert Gas, Dark) s1->s2 a1 Quantify via HPLC-DAD s2->a1

Caption: Recommended workflow for this compound extraction and analysis.

References

Technical Support Center: Enhancing Leucodelphinidin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Leucodelphinidin for successful in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has low water solubility.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For direct dissolution in aqueous buffers, solubility is very low and not recommended for most applications.
Precipitate forms when adding stock solution to cell culture media. The final concentration of the organic solvent is too high, or the this compound concentration exceeds its solubility limit in the media.Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture media below 0.5% to avoid solvent toxicity and precipitation.[1] Prepare the working solution immediately before adding it to the cell cultures.[1]
Solution color changes over time. This compound may be degrading. Flavonoids can be sensitive to pH, light, and temperature.Prepare fresh solutions for each experiment.[1] Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and protect from light.[1]
Inconsistent or low biological activity observed in assays. The compound may have degraded due to improper storage or handling.Ensure the solid compound is stored at -20°C, protected from light.[1] Use freshly prepared working solutions for all experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for use in cell-based assays.[1] Ethanol can also be used.

Q2: How should I store this compound stock solutions?

A2: For long-term stability, stock solutions should be aliquoted into small, light-protected tubes and stored at -80°C.[1] This minimizes degradation from repeated freeze-thaw cycles and light exposure.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxic effects.[1] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: Direct dissolution in aqueous media is not recommended due to the low water solubility of this compound. Preparing a concentrated stock solution in DMSO and then diluting it to the final working concentration in the cell culture medium is the standard and most effective method.

Quantitative Solubility Data

The following table summarizes the solubility of Delphinidin, a structurally similar compound, in various solvents. This data can serve as a useful reference for this compound.

Solvent Temperature (°C) Mole Fraction Solubility (x10^5)
Methanol2558.61
Water2553.53
Ethanol255.73
Acetone250.0055

Data adapted from a study on Delphinidin solubility and should be used as an estimation for this compound.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 322.27 g/mol )[4]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • In a sterile environment, accurately weigh out 3.22 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C until use.[1]

Protocol 2: Preparation of a Working Solution and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Cultured cells in multi-well plates

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature immediately before use.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mix the working solution gently by inverting the tube.

  • Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.

  • Return the cells to the incubator for the desired treatment period.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cell Treatment

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and applying this compound to cell cultures.

This compound's Potential Impact on Cancer Cell Signaling

This compound, like the closely related Delphinidin, is anticipated to inhibit key signaling pathways involved in cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k erk ERK1/2 receptor->erk akt AKT pi3k->akt nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival erk->proliferation nfkb->proliferation leuco This compound leuco->pi3k Inhibits leuco->erk Inhibits leuco->nfkb Inhibits

Caption: Inhibition of pro-survival signaling pathways by this compound.

References

Overcoming co-elution issues in Leucodelphinidin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Leucodelphinidin HPLC analysis, with a particular focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis challenging?

A1: this compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin.[1] It serves as a biosynthetic precursor to delphinidin and prodelphinidins.[2] Its analysis by HPLC can be challenging due to its potential instability and its tendency to co-elute with other structurally similar flavonoids, such as catechins, epicatechins, and other proanthocyanidins, which are often present in the same plant extracts.

Q2: I am observing a broad or shouldered peak for this compound. What could be the cause?

A2: A broad or shouldered peak is a common indicator of co-elution, where two or more compounds elute at very similar retention times. This can also be caused by poor column performance, improper mobile phase conditions, or sample overload.

Q3: How can I confirm if I have a co-elution problem?

A3: To confirm co-elution, you can employ several techniques:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. Significant spectral differences across the peak suggest the presence of co-eluting impurities.

  • Change in Detection Wavelength: Monitor the chromatogram at multiple wavelengths. A change in the peak shape or the appearance of hidden peaks at different wavelengths can indicate co-elution.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting compounds by their different mass-to-charge ratios.[3]

Q4: What are the common compounds that co-elute with this compound?

A4: Common co-eluting compounds include other flavonoids with similar polarity, such as:

  • (+)-Catechin and (-)-Epicatechin[4]

  • Gallocatechin and Epigallocatechin

  • Other proanthocyanidin monomers and dimers

Q5: My this compound peak is tailing. What should I do?

A5: Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic or acetic acid) to suppress silanol activity.[5]

  • Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.

  • Column Degradation: The column itself may be degrading. If the problem persists after troubleshooting, consider replacing the column.

Troubleshooting Guide for Co-elution Issues

This guide provides a systematic approach to resolving co-elution problems during this compound HPLC analysis.

Step 1: Methodical Adjustment of Mobile Phase Composition

Optimizing the mobile phase is the most common and effective strategy to improve peak resolution.

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents exhibit different selectivities for flavonoids and can alter the elution order.

  • Adjust the Mobile Phase pH: this compound is more stable in acidic conditions.[2] Lowering the pH of the aqueous mobile phase (e.g., from 3.0 to 2.5) with formic acid, acetic acid, or trifluoroacetic acid can improve peak shape and resolution by ensuring the analyte is in a single ionic form and minimizing interactions with the stationary phase.[5]

  • Incorporate a Third Solvent: Adding a small percentage of a third solvent, like isopropanol or tetrahydrofuran, can significantly alter the selectivity of your separation.

Step 2: Modify the Gradient Elution Program

A well-designed gradient is crucial for separating complex mixtures.

  • Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration) around the elution time of this compound can significantly improve the resolution between closely eluting peaks.

  • Introduce Isocratic Segments: Incorporating short isocratic holds in your gradient at critical points can help to separate difficult peak pairs.

Step 3: Optimize Column Parameters

The stationary phase and column dimensions play a vital role in separation efficiency.

  • Change the Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms.

  • Use a Column with Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.

  • Increase Column Length or Decrease Internal Diameter: A longer column will provide more theoretical plates and better separation, while a smaller internal diameter can enhance efficiency.

Step 4: Adjust the Column Temperature

Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity.

  • Increase or Decrease Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves resolution. An increase in temperature generally leads to sharper peaks and shorter retention times.

Experimental Protocols

Disclaimer: The following protocols are based on methods developed for structurally similar compounds like delphinidin and proanthocyanidins and may require optimization for your specific sample and instrumentation.

Protocol 1: General Purpose HPLC Method for Flavonoid Analysis

This protocol provides a starting point for the analysis of this compound in plant extracts.

Sample Preparation:

  • Homogenize 1 g of the plant material.

  • Extract with 10 mL of acidified methanol (1% HCl in methanol).

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-25% B over 30 min, then a wash and re-equilibration step
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 280 nm
Injection Volume 10 µL
Protocol 2: High-Resolution UHPLC Method

This method is suitable for complex samples where co-elution is a significant issue.

Sample Preparation:

  • Perform the extraction as described in Protocol 1.

  • For cleaner samples, consider a solid-phase extraction (SPE) step using a C18 cartridge to remove interfering substances.

UHPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 10-40% B over 15 min, followed by a steep wash and re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection DAD (200-400 nm), monitoring at 280 nm
Injection Volume 2 µL

Data Presentation

Table 1: Comparison of Starting HPLC Conditions for Flavonoid Analysis

ParameterMethod A (General Purpose)Method B (High Resolution)
Column Type C18, 5 µm, 250 x 4.6 mmC18, 1.7 µm, 100 x 2.1 mm
Organic Solvent AcetonitrileMethanol
Gradient Slope ShallowSteeper (for faster analysis)
Flow Rate 1.0 mL/min0.4 mL/min
Temperature 30 °C40 °C
Typical Use Case Routine screening, simpler matricesComplex matrices, co-elution issues

Visualizations

Troubleshooting_Workflow start Broad or Shouldered Peak Observed confirm_coelution Confirm Co-elution (Peak Purity, MS) start->confirm_coelution adjust_mobile_phase Adjust Mobile Phase (Solvent, pH) confirm_coelution->adjust_mobile_phase Co-elution Confirmed resolution_ok Resolution Acceptable? adjust_mobile_phase->resolution_ok modify_gradient Modify Gradient Profile (Slope, Isocratic Holds) modify_gradient->resolution_ok optimize_column Optimize Column Parameters (Stationary Phase, Dimensions) optimize_column->resolution_ok adjust_temp Adjust Temperature adjust_temp->resolution_ok resolution_ok->modify_gradient No resolution_ok->optimize_column No resolution_ok->adjust_temp No end_good Analysis Complete resolution_ok->end_good Yes end_bad Further Method Development Needed resolution_ok->end_bad No, after all steps

Caption: A logical workflow for troubleshooting co-elution issues.

Experimental_Workflow sample_prep Sample Preparation (Extraction, Filtration) hplc_analysis HPLC/UHPLC Analysis (Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (DAD/MS) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration, Purity Analysis) data_acquisition->data_processing

Caption: A general experimental workflow for this compound analysis.

References

Troubleshooting low yield of Leucodelphinidin from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Leucodelphinidin from plant extracts.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Very low or no this compound detected in the crude extract.

Possible Cause Suggested Solution
Inappropriate Plant Material Select plant species and tissues known for high this compound content. The concentration of secondary metabolites can vary with the plant's age, growing conditions, and harvest time.
Inefficient Cell Lysis Ensure thorough grinding of the plant material. For optimal results, freeze the plant material with liquid nitrogen before grinding to a fine powder. This increases the surface area for solvent extraction.[1]
Suboptimal Extraction Solvent This compound is a polar compound. Use polar solvents like methanol or ethanol, often mixed with water.[2][3] Acidifying the solvent (e.g., with 0.1% HCl or formic acid) can improve stability.[4] Experiment with different solvent systems to find the optimal one for your plant material.
Degradation during Extraction This compound is sensitive to high temperatures, neutral or alkaline pH, oxygen, and light.[3][5] Keep extraction temperatures low (e.g., 4°C or room temperature) and protect the extract from light.[6] Work quickly to minimize exposure to air.

Issue 2: High initial yield, but significant loss during purification.

Possible Cause Suggested Solution
Degradation on Chromatography Column The stationary phase of the chromatography column can sometimes contribute to the degradation of the compound. Ensure the column is well-packed and equilibrated. Consider using a different type of stationary phase if losses persist.
Incomplete Elution The solvent system used for elution may not be optimal for this compound. Perform small-scale trials with different solvent gradients to ensure complete elution from the column.
Co-elution with Interfering Compounds Other compounds in the extract may have similar chromatographic behavior, leading to impure fractions and the appearance of low yield.[1] Utilize a multi-step purification process, such as a combination of solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).[1][4]
Loss during Solvent Evaporation High temperatures during solvent removal can degrade this compound.[7] Use a rotary evaporator at a low temperature (e.g., below 40°C) and under vacuum to remove the solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting this compound?

A1: Polar solvents are most effective for extracting this compound. Acidified methanol or ethanol are commonly used.[2][3][4][7] The addition of a small amount of water to the organic solvent can also enhance extraction efficiency. The optimal solvent and its composition may vary depending on the plant material.

Q2: How does pH affect the stability of this compound?

A2: this compound, like other anthocyanidins, is most stable in acidic conditions (low pH).[3][5] In neutral or alkaline solutions, it can degrade or be converted to other forms.[3] Therefore, it is crucial to maintain an acidic environment throughout the extraction and purification process.

Q3: What is the optimal temperature for this compound extraction?

A3: While higher temperatures can increase the rate of extraction, they can also lead to the degradation of this compound.[3][7] For many protocols, extraction is carried out at room temperature or even at 4°C to minimize degradation.[6] If using techniques like ultrasound-assisted extraction, it is important to control the temperature of the water bath.

Q4: My final product is not colorless. Is it still this compound?

A4: this compound is a colorless compound.[8] If your final product has a color, it is likely impure and may contain colored degradation products or other co-extracted pigments. Further purification steps are necessary to isolate the pure, colorless this compound.

Q5: Can I use a commercial standard for comparison?

A5: Yes, using a commercially available this compound standard is highly recommended for confirming the identity and purity of your isolated compound through techniques like HPLC and mass spectrometry.

Data on Extraction Parameters

The following tables summarize the impact of different extraction parameters on the yield of related flavonoid compounds. Note that the optimal conditions for this compound may vary.

Table 1: Effect of Solvent on Total Anthocyanin and Phenolic Yield from Red Grape Skin

Extraction SolventTotal Monoglucosides (mg/g)Total Acylated Anthocyanins (mg/g)Total Anthocyanins (mg/g)Total Phenolics (mg/g)
Acidified Methanol10.54.815.325.1
Acidified Ethanol9.84.514.324.5
Acidified Water8.23.912.122.8
Methanol/Acetone/Water/HCl9.55.214.726.3

Data adapted from a study on pressurized liquid extraction at 50°C.[7]

Table 2: Effect of Temperature on Proanthocyanidin Yield from Grape Seeds

Temperature (°C)Sonication Time (min)Ethanol (%)Proanthocyanidin Yield (mg CE/g FW)
3030508.5
45456010.2
60534712.1
7560509.8

Data adapted from a study on ultrasound-assisted extraction.[9] CE = Catechin Equivalents, FW = Fresh Weight.

Experimental Protocols

Protocol 1: General Laboratory-Scale Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of this compound from dried plant material.

1. Sample Preparation:

  • Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder using a grinder or a mortar and pestle. For enhanced cell disruption, grinding in liquid nitrogen is recommended.[1]

2. Extraction:

  • Weigh 10 g of the powdered plant material into a flask.
  • Add 100 mL of 80% methanol (methanol:water, 80:20 v/v) containing 0.1% HCl.
  • Macerate the mixture by stirring at room temperature for 24 hours in the dark.

3. Filtration and Concentration:

  • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper to remove solid debris.
  • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[7]

4. Purification (Solid-Phase Extraction - SPE):

  • Re-dissolve the dried extract in a minimal amount of water.
  • Pass the solution through a C18 SPE cartridge to remove non-polar impurities.
  • Wash the cartridge with water to remove sugars and other highly polar compounds.
  • Elute the this compound-containing fraction with methanol.

5. Further Purification (Preparative HPLC):

  • Concentrate the methanolic fraction from the SPE step.
  • Inject the concentrated fraction into a preparative HPLC system equipped with a C18 column.
  • Use a gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile to separate the compounds.
  • Collect the fractions corresponding to the this compound peak (monitoring at a low UV wavelength, e.g., 280 nm, as this compound is colorless).
  • Lyophilize the collected fractions to obtain pure this compound.

Visualizations

Extraction_Workflow PlantMaterial Plant Material Grinding Grinding (Liquid N2) PlantMaterial->Grinding Extraction Solvent Extraction (Acidified Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE SemiPurified Semi-Purified Extract SPE->SemiPurified PrepHPLC Preparative HPLC SemiPurified->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phenylalanine->CoumaroylCoA General Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Dihydromyricetin Dihydromyricetin (Dihydroflavonol) Naringenin->Dihydromyricetin F3H, F3'5'H This compound This compound Dihydromyricetin->this compound DFR Delphinidin Delphinidin (Anthocyanidin) This compound->Delphinidin ANS/LDOX Gallocatechin (+)-Gallocatechin (Flavan-3-ol) This compound->Gallocatechin LAR

References

Optimization of extraction parameters to maximize Leucodelphinidin yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of Leucodelphinidin extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found? A1: this compound is a colorless chemical compound classified as a leucoanthocyanidin, a type of flavonoid.[1] It serves as an intermediate in the biosynthesis of delphinidin, an anthocyanidin responsible for blue and purple pigments in plants.[2] this compound can be found in various plants, including the bark of Acacia auriculiformis, Cleistanthus collinus (Karada), and Eucalyptus pilularis, as well as in the leaves of witch hazel and lotus, and the fruit of carob and banana.[1]

Q2: Which factors are most critical for maximizing this compound extraction yield? A2: The efficiency of this compound extraction is influenced by several parameters. The most critical factors to optimize include the choice of solvent and its concentration, extraction temperature, extraction time, the solid-to-liquid ratio, and the pH of the extraction medium.[3][4][5] Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can also significantly improve yields compared to conventional methods.[2][6]

Q3: How does pH influence the stability and extraction of this compound? A3: Leucodelphinidins, like other anthocyanins and related flavonoids, are highly sensitive to pH.[7] A mildly acidic environment (typically pH 3-4) is generally preferred for extraction.[8] The acidic conditions help to stabilize the molecular structure, preventing degradation and improving solubility in the extraction solvent.[8] However, excessively low pH can potentially cause hydrolysis if not carefully controlled.

Q4: What is the effect of temperature on this compound stability during extraction? A4: Temperature plays a dual role. Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, which can enhance extraction efficiency.[3] However, this compound is heat-sensitive, and excessive temperatures can lead to thermal degradation, reducing the overall yield.[2][8] For related compounds like anthocyanins, temperatures up to 75°C for UAE and 100°C for Pressurized Liquid Extraction (PLE) have been used without significant degradation. The optimal temperature must balance extraction efficiency with compound stability.

Q5: What are the recommended methods for quantifying this compound in an extract? A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the method of choice for the accurate quantification of this compound and related compounds.[9][10][11] HPLC allows for the separation, identification, and quantification of individual compounds in a complex mixture.[9] For high-throughput screening, High-Performance Thin-Layer Chromatography (HPTLC) can also be a cost-effective option.[12]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound

This protocol describes a standard method for extracting this compound from a dried plant matrix.

  • Material Preparation : Dry the plant material (e.g., bark, leaves) at a moderate temperature (40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.[8]

  • Solvent Preparation : Prepare the extraction solvent. A common and effective solvent is an acidified ethanol solution (e.g., 70-85% ethanol in water, acidified with a small amount of citric acid or HCl to achieve a pH between 3 and 4).[8][13]

  • Extraction :

    • Weigh 10 g of the powdered plant material and place it into an Erlenmeyer flask.

    • Add 200 mL of the prepared solvent to achieve a solid-to-liquid ratio of 1:20 g/mL.[3][5]

    • Place the flask in a temperature-controlled shaker or water bath set to the optimal temperature (e.g., 50-60°C).

    • Agitate the mixture for the desired duration (e.g., 2-4 hours).[5][14]

  • Filtration and Concentration :

    • After extraction, filter the mixture through Whatman No. 1 filter paper or by centrifugation to separate the solid residue from the liquid extract.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent thermal degradation.

  • Storage : Store the final concentrated extract in an airtight, dark container at 4°C or lower to minimize degradation.[15]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound.

  • Sample Preparation : Reconstitute the dried extract in the mobile phase (or a compatible solvent) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[12]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase : A gradient elution is typically used.

      • Solvent A: Acidified water (e.g., water with 0.1% formic acid).

      • Solvent B: Acetonitrile or Methanol.[2][12]

    • Gradient Program : A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 30-40 minutes to elute compounds of increasing polarity.

    • Flow Rate : 0.8 - 1.0 mL/min.

    • Column Temperature : 25-30°C.

  • Detection :

    • Use a Diode-Array Detector (DAD) or UV-Vis detector. Since this compound is colorless, its detection can be challenging. It is often converted to its colored anthocyanidin counterpart (delphinidin) by heating with an acidic butanol solution and then quantified. Alternatively, it can be detected at lower UV wavelengths (around 280 nm), though this is less specific. For direct and sensitive detection, LC-MS is preferred.[9][10]

  • Quantification : Create a calibration curve using a certified standard of this compound or a related compound like catechin or delphinidin (after conversion). Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Data Presentation: Optimization Parameters

The optimal conditions for extraction can vary significantly based on the plant source and the technique employed. The following tables summarize typical parameters for flavonoid extraction.

Table 1: Comparison of Different Extraction Techniques for Flavonoids.

Extraction MethodTypical SolventTemperature Range (°C)Time RangeAdvantagesDisadvantages
Conventional Solvent Extraction (CSE) 50-80% Ethanol/Methanol (acidified)25 - 80°C[3]2 - 24 hoursSimple, low equipment costTime-consuming, large solvent volume, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) 50-70% Ethanol40 - 75°C15 - 60 min[16]Fast, efficient, reduced solvent usePotential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) 60-95% Ethanol50 - 100°C5 - 30 min[6]Very fast, high yield, less solventRequires specialized equipment, risk of overheating
Pressurized Liquid Extraction (PLE) Water, Ethanol80 - 120°C[17][18]10 - 20 minFast, automated, low solvent useHigh initial equipment cost, high pressure/temperature can degrade sensitive compounds
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvent (e.g., Ethanol)40 - 60°C[19]30 - 120 minGreen technology (no organic solvents), high purityHigh equipment cost, not efficient for polar compounds without a co-solvent

Table 2: Influence of Key Parameters on Extraction Yield.

ParameterRange ExploredGeneral Effect on YieldOptimal Condition Notes
Solvent Concentration 20 - 96% (Ethanol/Water)Yield increases with ethanol concentration up to a certain point, then may decrease.[5]Often optimal around 60-85% ethanol, as pure ethanol is less effective for extracting polar glycosides.[5][13]
Temperature 20 - 125°CHigher temperature generally increases yield but also increases the rate of degradation.[2][3]An optimal temperature balances extraction rate and stability; often found between 50-80°C for many methods.[20][17]
Time 10 - 300 minYield increases with time until equilibrium is reached; prolonged times can promote degradation.[5]Modern methods like UAE and MAE significantly shorten the required time to minutes.[6][16]
Solid-to-Liquid Ratio 1:10 - 1:50 g/mLA higher ratio (more solvent) increases the concentration gradient, improving extraction until a plateau is reached.[5]Ratios of 1:20 to 1:30 are commonly found to be optimal.[5]
pH 2 - 7Acidic pH (3-4) generally improves stability and yield of anthocyanin-related compounds.[8]Adding food-grade acids like citric or tartaric acid is common.[13][15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of this compound 1. Inefficient Extraction : Sub-optimal parameters (solvent, temp, time).2. Degradation : pH is too high/low; temperature is too high; exposure to light or oxygen.3. Incorrect Plant Material : Source has low concentration or was harvested at the wrong time.1. Optimize Parameters : Use a Design of Experiments (DoE) approach. Test different solvent concentrations (e.g., 50%, 70%, 90% ethanol), temperatures (e.g., 40°C, 60°C, 80°C), and times.2. Prevent Degradation : Work under acidic conditions (pH 3-4). Lower the extraction temperature. Protect the extract from direct light and consider purging with nitrogen to minimize oxidation.[8]3. Verify Source : Use a reliable plant source and consider analyzing a reference sample.
Co-extraction of Impurities (e.g., Chlorophyll, Lipids) 1. Solvent is not selective : The solvent is dissolving a wide range of compounds.2. Complex Plant Matrix : The source material has high levels of interfering compounds.1. Adjust Solvent Polarity : Modify the solvent system. For example, increasing the water content in an alcohol-based solvent can reduce the extraction of non-polar impurities.[8]2. Pre-treatment : Defat the powdered material with a non-polar solvent like hexane before the main extraction.3. Purification Step : Use Solid-Phase Extraction (SPE) after the initial extraction to clean up the sample.
Inconsistent or Non-Reproducible Results 1. Variability in Plant Material : Natural variation in phytochemical content.2. Inconsistent Protocol Execution : Small deviations in temperature, time, or measurements.3. Instrumental Drift : Issues with the HPLC system (e.g., column degradation, detector lamp aging).1. Homogenize Sample : Thoroughly mix the powdered plant material before weighing to ensure consistency.2. Standardize Protocol : Use precise measurements and calibrated equipment. Run replicates for each experiment.3. System Suitability Test : Regularly check HPLC performance with a known standard to ensure the system is working correctly.
Color Change in Extract (e.g., turning brown) 1. Oxidation : Polyphenols are reacting with oxygen.2. Enzymatic Browning : Endogenous enzymes (e.g., polyphenol oxidase) are active.3. Degradation : Compound is breaking down due to heat, light, or pH instability.1. Use Antioxidants/Inert Atmosphere : Add a small amount of ascorbic acid to the solvent or work under a nitrogen atmosphere.2. Deactivate Enzymes : Blanch the fresh plant material with steam or a hot solvent before extraction.[8]3. Control Conditions : Re-evaluate and control temperature, pH, and light exposure throughout the process.

Visualizations

Experimental and Analytical Workflow

G cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_processing 3. Processing cluster_analysis 4. Analysis prep Plant Material (Drying & Grinding) extr Solvent Extraction (Optimize Temp, Time, Solvent) prep->extr Solid-to-Liquid Ratio filt Filtration / Centrifugation extr->filt conc Concentration (Rotary Evaporation) filt->conc purify Purification (Optional) (e.g., SPE) conc->purify quant Quantification (HPLC-DAD / LC-MS) conc->quant Direct Analysis purify->quant data Data Analysis quant->data

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Decision Tree for Low Yield

G start Problem: Low this compound Yield cause1 Inefficient Extraction start->cause1 Is extraction inefficient? cause2 Compound Degradation start->cause2 Is the compound degrading? cause3 Inaccurate Quantification start->cause3 Is quantification inaccurate? cause cause solution solution check check solution1a Vary solvent polarity (e.g., 50-90% EtOH) cause1->solution1a Solvent solution1b Optimize temp & duration (e.g., 60°C for 2h) cause1->solution1b Temp/Time solution1c Use UAE/MAE to improve cell wall disruption cause1->solution1c Matrix solution2a Ensure acidic pH (3-4) using citric/formic acid cause2->solution2a pH solution2b Lower temperature; protect from light cause2->solution2b Heat/Light solution2c Work under N2 atmosphere; add ascorbic acid cause2->solution2c Oxidation solution3a Verify standard purity; rerun calibration curve cause3->solution3a Standard solution3b Check HPLC method; ensure correct wavelength cause3->solution3b Method

Caption: Decision tree for troubleshooting low this compound yield.

Simplified Biosynthetic Pathway

G precursor Dihydromyricetin (Ampelopsin) product This compound precursor->product next_product Delphinidin (Colored Anthocyanidin) product->next_product Oxidation/ Acidic Hydrolysis enzyme Dihydroflavonol 4-reductase (DFR) enzyme->product

Caption: Biosynthetic pathway from Dihydromyricetin to this compound.

References

Minimizing interference in antioxidant assays of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leucodelphinidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference and obtain accurate results in your antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity of interest?

This compound is a colorless flavonoid, specifically a leucoanthocyanidin, found in various plants such as Acacia auriculiformis and Cleistanthus collinus.[1] As a polyphenol, it is known for its potential antioxidant properties, which are relevant to human health and drug development.[2] It serves as a biosynthetic intermediate for anthocyanins, the pigments responsible for many red, purple, and blue colors in plants.[2]

Q2: I am getting different antioxidant capacity values for the same this compound sample using different assays (e.g., DPPH, ABTS, FRAP). Why is this happening?

Different antioxidant assays are based on different reaction mechanisms.[3] The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5][6]

  • HAT-based assays (e.g., ORAC) measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[7]

  • SET-based assays (e.g., FRAP, DPPH, ABTS) measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[5][7]

This compound may exhibit different efficiencies in these mechanisms, leading to varied results. Furthermore, factors like reaction kinetics, pH of the medium, and solvent used can influence the outcomes of each assay differently.[3] Therefore, it is recommended to use multiple assays to get a comprehensive profile of the antioxidant activity.

Q3: My this compound-containing plant extract is colored. How can this interfere with my spectrophotometric antioxidant assays?

Colored compounds in your extract can interfere with spectrophotometric assays by absorbing light at the same wavelength used to measure the reaction endpoint.[8][9] For instance, the DPPH assay is monitored around 515-517 nm, and if your sample has pigments that absorb in this region, it can lead to an underestimation of the antioxidant activity.[8][9]

Troubleshooting Guides by Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Q4: What are the most common sources of interference in the DPPH assay when testing this compound or plant extracts?

Common interferences include:

  • Colored Compounds: As mentioned, pigments in plant extracts can absorb light at the same wavelength as DPPH, leading to inaccurate readings.[8][9]

  • Slow Reaction Kinetics: Some polyphenols, like this compound, may react slowly with the DPPH radical, making it difficult to determine a clear endpoint.

  • Solvent Effects: The type of solvent used can affect the reaction rate and the stability of the DPPH radical.[10]

  • Borate: The presence of borate can significantly decrease the measured DPPH inhibition by gallic acid, a common phenolic antioxidant, suggesting potential interference with other polyphenols.[7]

Q5: How can I correct for the color of my this compound extract in the DPPH assay?

To correct for sample color, you should run a blank for each sample concentration. This blank should contain the sample and the solvent (e.g., methanol) but not the DPPH reagent. Subtract the absorbance of this blank from the absorbance of the corresponding sample with the DPPH reagent.

Q6: The absorbance in my DPPH assay does not reach a stable plateau. What could be the cause?

This is likely due to slow or biphasic reaction kinetics. Some antioxidants react quickly with DPPH, while others react more slowly. To address this, you can:

  • Extend the reaction time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Report results at specific time points: For comparative purposes, you can report the percentage of DPPH scavenging at fixed time intervals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Q7: Why is the ABTS assay often recommended for colored plant extracts?

The ABTS radical cation (ABTS•+) has a maximum absorbance at longer wavelengths (around 734 nm), where interference from colored compounds in plant extracts is less likely.[11][12] This makes it a more suitable choice for colored samples compared to the DPPH assay.

Q8: What are potential interferences in the ABTS assay?

Potential interferences include:

  • pH Dependence: The radical-scavenging activity of some compounds in the ABTS assay can be highly pH-dependent.[13] It is crucial to control and report the pH of the reaction medium.

  • Photochemical Processes: Undesired photochemical reactions, especially when using hydrogen peroxide to generate radicals, can lead to erroneous results.[14] Using persulfate for radical generation and keeping the reaction in the dark can mitigate this.[12]

FRAP (Ferric Reducing Antioxidant Power) Assay

Q9: What types of compounds, besides this compound, can interfere with the FRAP assay?

The FRAP assay measures the ability of a sample to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[15] Therefore, any compound in the sample with reducing potential can contribute to the FRAP value, not just phenolic antioxidants. This can include ascorbic acid and other reducing agents.

Q10: The color development in my FRAP assay is slow and variable. Why?

Slow color development can be due to the slow reaction kinetics of certain polyphenols at the acidic pH (around 3.6) of the FRAP assay.[15][16] To address this, you may need to extend the incubation time beyond the standard 4-6 minutes to ensure the reaction goes to completion.[17]

Q11: Is the FRAP assay suitable for all types of antioxidants?

No, the FRAP assay does not measure the activity of antioxidants that work through radical quenching (HAT mechanism), such as thiol-containing compounds like glutathione.[15]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Q12: What are the primary limitations of the ORAC assay?

While biologically relevant because it uses a peroxyl radical, the ORAC assay has limitations:[18]

  • In Vitro vs. In Vivo: The results are from a test tube environment and may not directly translate to the complex biological system of the human body.[19]

  • Fat-soluble vs. Water-soluble: Originally designed for water-soluble antioxidants, modifications are needed to accurately compare both types.[19]

  • Kinetics: Complex samples can have intricate reaction kinetics that are not fully captured by standard data analysis methods like the area under the curve (AUC).[20][21]

Quantitative Data Summary

The antioxidant capacity of this compound can be expressed as Trolox Equivalents (TE), which compares its antioxidant activity to that of Trolox, a water-soluble analog of vitamin E. The following table illustrates how results from different assays could be presented.

AssayPrincipleTypical WavelengthCommon InterferencesPotential Solutions
DPPH Single Electron Transfer (SET)515-517 nmColored compounds, slow kinetics, solvent effects, borate[7][8][9][10]Sample blanks, extended reaction time, consistent solvent use
ABTS Single Electron Transfer (SET)734 nmpH dependence, photochemical reactions[13][14]pH control, dark incubation
FRAP Single Electron Transfer (SET)593 nmOther reducing agents, slow kinetics[15][17]Extended incubation, use of complementary assays
ORAC Hydrogen Atom Transfer (HAT)485 nm (Ex), 520 nm (Em)Complex kinetics, limited to specific radical types[19][20]Careful data analysis, using multiple assays for a complete picture

Detailed Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep it stored in a dark, cool place.

  • Sample Preparation: Prepare a stock solution of this compound or your plant extract in methanol. Create a series of dilutions from this stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of your sample dilutions.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank with 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare sample blanks with 100 µL of each sample dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • % Inhibition = [(Abs_blank - (Abs_sample - Abs_sample_blank)) / Abs_blank] * 100

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare dilutions of your sample in the same solvent used to dilute the ABTS•+ solution.

  • Assay Procedure:

    • Add 20 µL of your sample dilutions to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Use a standard curve of Trolox to express the results as Trolox Equivalents (TE).

FRAP Assay
  • Reagent Preparation (FRAP Reagent):

    • 300 mM Acetate buffer (pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O in water.

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Sample Preparation: Prepare dilutions of your sample in an appropriate solvent.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add 30 µL of your sample to a 96-well plate.

    • Add 270 µL of the FRAP reagent.

    • Incubate at 37°C for at least 6 minutes (may require longer for slow-reacting compounds).

    • Measure the absorbance at 593 nm.

  • Calculation: Use a standard curve of FeSO₄·7H₂O to express the results as ferrous equivalents.

ORAC Assay
  • Reagent Preparation:

    • Fluorescein sodium salt solution (fluorescent probe).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator). Prepare fresh daily.

    • Trolox standard solutions.

    • Phosphate buffer (75 mM, pH 7.4).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of sample, standard, or blank (buffer) to the wells.

    • Add 150 µL of the fluorescein solution to all wells.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin reading the fluorescence every minute for at least 60 minutes using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: Calculate the net area under the fluorescence decay curve (AUC). Plot the net AUC against the concentration of Trolox to create a standard curve. Express the ORAC values of the samples as Trolox Equivalents (TE).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis start This compound Source (e.g., Plant Extract) extract Extraction & Dilution start->extract dpph DPPH Assay extract->dpph abts ABTS Assay extract->abts frap FRAP Assay extract->frap orac ORAC Assay extract->orac data Spectrophotometric/ Fluorometric Reading dpph->data abts->data frap->data orac->data calc Calculate % Inhibition or Trolox Equivalents data->calc compare Compare & Interpret Results calc->compare

Caption: General workflow for assessing the antioxidant capacity of this compound.

DPPH_Assay DPPH• (purple) is reduced to DPPH-H (yellow/colorless) cluster_reactants Reactants cluster_products Products DPPH DPPH• DPPHH DPPH-H DPPH->DPPHH + e⁻, H⁺ AH This compound (L-H) A_radical This compound Radical (L•) AH->A_radical - e⁻, H⁺

Caption: Reaction mechanism of the DPPH antioxidant assay.

ABTS_Assay ABTS•+ (blue/green) is reduced to ABTS (colorless) cluster_reactants Reactants cluster_products Products ABTS_radical ABTS•+ ABTS ABTS ABTS_radical->ABTS + e⁻ AH This compound (L-H) A_radical This compound Radical (L•) AH->A_radical - e⁻, H⁺

Caption: Reaction mechanism of the ABTS antioxidant assay.

FRAP_Assay Fe³⁺ (yellow) is reduced to Fe²⁺ (blue) cluster_reactants Reactants cluster_products Products Fe3 Fe³⁺-TPTZ Fe2 Fe²⁺-TPTZ Fe3->Fe2 + e⁻ AH This compound (L-H) A_radical This compound Radical (L•) AH->A_radical - e⁻, H⁺

Caption: Reaction mechanism of the FRAP antioxidant assay.

References

Strategies to reduce Leucodelphinidin oxidation during purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Leucodelphinidin Purification. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals minimize this compound oxidation during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin. Its structure, rich in hydroxyl groups on the aromatic rings, makes it a potent antioxidant but also highly susceptible to oxidation. Oxidation can be initiated by factors such as exposure to oxygen, elevated pH, high temperatures, and light, leading to the formation of colored anthocyanidins (like delphinidin) and other degradation products. This degradation results in a loss of the desired compound and can complicate purification efforts.

Q2: My this compound extract is turning pink/purple. What is happening?

A2: A pink or purple coloration indicates the oxidation of colorless this compound into the colored anthocyanidin, Delphinidin. This is a common issue and signals that the purification conditions are not optimal for preserving the reduced form of the molecule. Immediate steps should be taken to mitigate oxidative stress, such as adjusting the pH to be more acidic and ensuring an oxygen-free environment.

Q3: What is the optimal pH range for purifying this compound?

A3: this compound, like other flavonoids, is most stable in acidic conditions, typically within a pH range of 3 to 5. As the pH becomes neutral or alkaline (pH > 6), the rate of oxidation and degradation increases significantly.[1] It is crucial to maintain an acidic environment throughout the extraction and purification process.

Q4: Can I heat my sample to improve extraction or solvent evaporation?

A4: While gentle heating can increase extraction efficiency, high temperatures accelerate the degradation of this compound.[2][3] It is recommended to keep temperatures as low as possible, ideally at or below room temperature, especially during solvent evaporation steps. If heating is necessary, it should not exceed 40°C.

Q5: What are the most suitable solvents for this compound extraction and purification?

A5: Polar solvents are effective for extracting this compound. Aqueous mixtures of acetone or ethanol (e.g., 70-80%) are commonly used for initial extraction from plant material.[4][5] For chromatographic purification, solvent systems often include methanol, ethanol, and acidified water. The choice of solvent can also impact the stability of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete extraction from the plant matrix.- Ensure the plant material is finely ground. - Optimize the solvent-to-solid ratio; a higher volume of solvent may be needed. - Consider using ultrasound-assisted extraction to improve cell wall disruption.[6]
Degradation during extraction or purification.- Work at low temperatures (4-25°C). - Maintain an acidic pH (3-5) throughout the process. - Add antioxidants like ascorbic acid to the extraction and purification buffers.[7] - Purge all solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.[8]
Extract/Fractions Turning Brown or Pink/Purple Oxidation of this compound.- Immediately acidify the solution with a small amount of formic or acetic acid. - Work under an inert atmosphere (e.g., in a glove box or using nitrogen/argon blankets). - Minimize exposure to light by using amber glassware or wrapping containers in foil.
Presence of oxidative enzymes (e.g., polyphenol oxidase).- Briefly blanch the plant material before extraction (if appropriate for the source). - Incorporate enzyme inhibitors in the extraction buffer.
Poor Separation During Chromatography Inappropriate stationary or mobile phase.- For initial cleanup, consider column chromatography with Sephadex LH-20 or a macroporous resin.[4] - For fine purification, use reverse-phase HPLC with a C18 column and a gradient of acidified water and methanol or acetonitrile.
Co-elution with other phenolic compounds.- Adjust the gradient slope during HPLC to improve resolution. - Try a different stationary phase with alternative selectivity.
Compound Degrades After Purification and Drying Residual oxygen or moisture in the final product.- Dry the purified this compound thoroughly under a high vacuum. - Store the final product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.[8]

Data on Factors Affecting Stability

The stability of leucoanthocyanidins is not extensively documented with quantitative data. However, data from closely related compounds like anthocyanins and procyanidin dimers can provide valuable insights into the effects of pH, temperature, and the presence of antioxidants.

Table 1: Effect of Temperature on the Degradation of Related Anthocyanins

This table shows the degradation rate constant (k) and half-life (t½) for Cyanidin-3-glucoside, an oxidation product of a related leucoanthocyanidin, at different temperatures. The data illustrates the significant impact of temperature on stability.

Temperature (°C)pHRate Constant (k) (min⁻¹)Half-life (t½) (min)Reference
803.50.0043161.2[2]
903.50.009870.7[2]
1003.50.021532.2[2]
1103.50.045715.2[2]
1203.50.09337.4[2]

Data is for Cyanidin-3-glucoside, a related anthocyanin.

Table 2: Effect of pH on the Stability of Cyanidin-3-glucoside

This table demonstrates the pronounced effect of pH on the stability of an anthocyanin at a constant temperature. Higher pH values lead to faster degradation.

pHTemperature (°C)Residual Anthocyanin after 146h (%)Reference
4.53777%[7]
6.537< 5%[7]

Data is for Cyanidin-3-glucoside.

Table 3: Effect of Ascorbic Acid on Anthocyanin Stability

Ascorbic acid is often used as an antioxidant, but its effect can be complex. In some systems, particularly in the presence of oxygen, it can accelerate the degradation of anthocyanins. This table shows the dramatic decrease in the half-life of Cyanidin-3-galactoside in the presence of ascorbic acid.

PigmentAscorbic Acid Conc. (mg/L)Half-life (t½) (hours)Reference
Cyanidin-3-galactoside0546[9]
Cyanidin-3-galactoside50017[9]
Cyanidin-3-galactoside10008[9]

Data is for Cyanidin-3-galactoside.

Experimental Protocols

Protocol 1: Extraction and Purification of Prodelphinidins from Acacia mearnsii Bark

This protocol is adapted from methods used for the extraction of proanthocyanidins from Acacia mearnsii bark, a known source of these compounds, and can be applied for the purification of this compound.[10][11]

Materials:

  • Finely ground, freeze-dried Acacia mearnsii bark

  • 80% aqueous methanol (v/v), chilled to 4°C and deoxygenated by bubbling with N₂ for 30 minutes

  • Ascorbic acid

  • Ethyl acetate, deoxygenated

  • Deionized water, deoxygenated

  • Sephadex LH-20 resin

  • Methanol, HPLC grade, deoxygenated

  • Formic acid, HPLC grade

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction: a. Suspend the ground bark powder in the deoxygenated 80% methanol solution (1:10 w/v) containing 0.1% (w/v) ascorbic acid. b. Stir the suspension at 4°C for 4 hours under a nitrogen atmosphere. c. Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C. d. Collect the supernatant. Re-extract the pellet twice more with the same solvent. e. Combine the supernatants and concentrate under reduced pressure at a temperature below 40°C to remove the methanol.

  • Liquid-Liquid Partitioning: a. Resuspend the concentrated aqueous extract in deoxygenated water. b. Perform liquid-liquid extraction against an equal volume of deoxygenated ethyl acetate three times. c. Combine the ethyl acetate fractions, which will contain oligomeric proanthocyanidins including this compound.

  • Column Chromatography (Sephadex LH-20): a. Concentrate the combined ethyl acetate fractions to dryness under reduced pressure (<40°C). b. Dissolve the residue in a minimal amount of deoxygenated methanol. c. Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with deoxygenated methanol. d. Elute the column with deoxygenated methanol, collecting fractions. Monitor the fractions by TLC or HPLC to identify those containing this compound.

  • Reverse-Phase HPLC Purification: a. Pool and concentrate the this compound-rich fractions from the Sephadex LH-20 column. b. Dissolve the concentrate in a minimal volume of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). c. Inject the sample onto a C18 RP-HPLC column. d. Elute with a gradient of acidified water (A: 0.1% formic acid in water) and acidified methanol (B: 0.1% formic acid in methanol). A typical gradient might be 5% to 40% B over 60 minutes. e. Collect fractions corresponding to the this compound peak, monitoring at ~280 nm.

  • Final Steps: a. Combine the pure fractions. b. Remove the organic solvent using a rotary evaporator at low temperature. c. Freeze-dry the aqueous solution to obtain pure this compound as a white powder. d. Store the final product at -80°C under an argon or nitrogen atmosphere.

Visualizations

Leucodelphinidin_Oxidation_Pathway This compound This compound (Colorless Flavan-3,4-diol) Intermediate Flavylium Cation Intermediate This compound->Intermediate Oxidation [O2, pH > 6, Temp] Delphinidin Delphinidin (Colored Anthocyanidin) Intermediate->Delphinidin Dehydration Degradation Further Degradation Products (e.g., Chalcones, Benzoic Acids) Delphinidin->Degradation Further Oxidation/Cleavage

Caption: Chemical pathway of this compound oxidation.

Purification_Workflow Start Plant Material (e.g., Acacia mearnsii bark) Extraction Solid-Liquid Extraction (Aqueous Acetone/Ethanol + Antioxidant) (Inert Atmosphere, Low Temp) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration1 Solvent Evaporation (<40°C) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (vs. Ethyl Acetate) Concentration1->Partitioning ColumnChrom Column Chromatography (e.g., Sephadex LH-20) Partitioning->ColumnChrom Concentration2 Fraction Pooling & Concentration ColumnChrom->Concentration2 HPLC Preparative RP-HPLC Concentration2->HPLC FreezeDry Lyophilization (Freeze-Drying) HPLC->FreezeDry FinalProduct Pure this compound Powder FreezeDry->FinalProduct Storage Store at -80°C (Under Inert Gas) FinalProduct->Storage

Caption: General experimental workflow for this compound purification.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Leucodelphinidin. The resources are tailored for researchers, scientists, and drug development professionals aiming to achieve accurate and reproducible quantification in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly compromising the accuracy, precision, and sensitivity of quantitative results.[3][4]

Q2: Why is the analysis of this compound and other flavonoids particularly susceptible to matrix effects?

A2: this compound, a type of flavonoid, is often analyzed in complex biological or food matrices that are rich in endogenous compounds like phospholipids, salts, proteins, and other polyphenols.[1][5][6] These components can co-elute with this compound and compete for ionization in the MS source, leading to significant matrix effects.[5]

Q3: What are the common indicators of matrix effects in my analytical data?

A3: Common signs of matrix effects include poor reproducibility of results between different sample preparations, low or inconsistent signal intensity for your analyte compared to a clean standard, and poor accuracy in quantification.[3][4] If you observe these issues, it is crucial to investigate the presence and magnitude of matrix effects.

Q4: How can I quantitatively measure the matrix effect in my assay?

A4: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample to its peak area in a neat (clean) solvent at the same concentration.[7] The calculation, often called the Matrix Factor (MF), is as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 [7]

A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1][7]

Q5: What is the most effective way to compensate for matrix effects?

A5: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[4][8] A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9] This allows for reliable correction and highly accurate quantification.[8][10] If a SIL standard is unavailable, a structural analog that elutes close to but is chromatographically resolved from the analyte can be used as an alternative.[7][11]

Troubleshooting Guide

Issue 1: Low or Inconsistent Signal Intensity for this compound
  • Possible Cause: This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source.[12]

  • Troubleshooting Steps:

    • Confirm and Locate Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions where ion suppression occurs.[12][13][14] If this compound's retention time falls within a suppression zone, matrix effects are the likely cause.

    • Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering compounds before they enter the LC-MS system.[4][15] The choice of technique is critical.

      • Solid-Phase Extraction (SPE): Often the most effective method for cleaning complex samples and isolating flavonoids.[6][16]

      • Liquid-Liquid Extraction (LLE): Can offer better selectivity than protein precipitation.[14]

      • Protein Precipitation (PPT): A simple but non-selective method that may leave significant interferences in the extract.[14]

    • Improve Chromatographic Separation: Modify your LC method to separate the this compound peak from the regions of ion suppression identified in the post-column infusion experiment.[4] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[6]

    • Dilute the Sample: Simple dilution can reduce the concentration of matrix components and thereby lessen their suppressive effect.[4] This is only feasible if the resulting analyte concentration remains above the method's limit of quantification.[4]

Issue 2: Poor Reproducibility and Accuracy in Quantitative Results
  • Possible Cause: This often results from variable matrix effects between individual samples or inconsistent sample preparation. It can also be caused by the absence of an appropriate internal standard to correct for these variations.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL IS): This is the most robust solution. A SIL IS co-elutes and behaves identically to the analyte during extraction, chromatography, and ionization, effectively correcting for any variability.[8][9]

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank plasma).[14] This helps to ensure that the calibrants and the samples experience the same consistent matrix effect.

    • Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently across all samples, standards, and quality controls. Automation can help minimize variability.

    • Evaluate Recovery: Inconsistent recovery during sample preparation can also lead to poor reproducibility. Assess the recovery of your method to ensure it is consistent and acceptable. For flavonoids, recoveries between 88-96% have been reported with effective extraction methods.[5]

Experimental Protocols & Data

Protocol 1: Qualitative Assessment via Post-Column Infusion

This experiment helps visualize at which retention times matrix components cause ion suppression or enhancement.[17]

  • Setup: Using a T-connector, infuse a standard solution of this compound at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.

  • Equilibration: Allow the infused signal to stabilize, which will appear as a high, constant baseline in the mass spectrometer.

  • Injection: Inject a blank, extracted matrix sample (prepared using your standard sample preparation procedure but without the analyte).

  • Analysis: Monitor the signal intensity of the infused this compound. A significant drop in the baseline signal indicates retention times where co-eluting matrix components are causing ion suppression.[12][13] An increase indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect
  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike the final, clean extracts with the this compound standard to achieve the same final concentration as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the matrix effect for each lot using the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 .

Protocol 3: General Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol for flavonoids, which should be optimized for this compound and the specific matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then water or an appropriate buffer.[7]

  • Sample Loading: Load the pre-treated sample (e.g., acidified plasma) onto the conditioned cartridge.[7]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or acidified water) to remove polar interferences.[7]

  • Elution: Elute this compound from the cartridge using an appropriate organic solvent, such as acidified methanol.[7]

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[7]

Data Summary: Comparison of Sample Preparation Techniques

The following table summarizes the general characteristics of common sample preparation techniques used to mitigate matrix effects for flavonoid analysis.

Technique Pros Cons Typical Recovery Matrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, inexpensive.Non-selective, often results in significant ion suppression.[14]High but variablePoor to Moderate
Liquid-Liquid Extraction (LLE) More selective than PPT, can remove lipids.[15]More labor-intensive, requires solvent optimization.Good (80-100%)Moderate to Good
Solid-Phase Extraction (SPE) Highly selective, provides excellent cleanup and concentration of the analyte.[6][16]More complex and costly, requires method development.Very Good (88-96% for flavonoids).[5]Excellent

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects start Problem Observed (Low Signal / Poor Reproducibility) q1 Is a SIL Internal Standard Used? start->q1 implement_is Implement a Stable Isotope-Labeled (SIL) Internal Standard q1->implement_is No assess_me Assess Matrix Effect Qualitatively (Post-Column Infusion) q1->assess_me Yes reassess Re-evaluate Performance implement_is->reassess q2 Analyte Elutes in Suppression Zone? assess_me->q2 optimize_lc Optimize Chromatographic Separation (Gradient, Column) q2->optimize_lc Yes q2->reassess No optimize_sp Optimize Sample Preparation (Switch to SPE, LLE) optimize_lc->optimize_sp optimize_sp->reassess

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

G cluster_1 Post-Column Infusion Experimental Setup lc_pump LC Pump (Mobile Phase) injector Autosampler (Inject Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee ms Mass Spectrometer (Detector) tee->ms

Caption: Diagram of a post-column infusion setup to detect ion suppression.

G cluster_2 Sample Preparation Workflow Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) sample Biological Sample (e.g., Plasma) ppt1 Add Acetonitrile sample->ppt1 lle1 Add Immiscible Organic Solvent sample->lle1 spe1 Load onto Conditioned Cartridge sample->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Analyze Supernatant ppt2->ppt3 lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect & Evaporate Organic Layer lle2->lle3 spe2 Wash Interferences spe1->spe2 spe3 Elute Analyte spe2->spe3

Caption: Comparison of common sample preparation workflows for matrix cleanup.

References

Technical Support Center: High-Resolution Separation of Leucodelphinidin from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of Leucodelphinidin from its isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

This compound is a colorless leucoanthocyanidin, a type of flavonoid found in various plants. Its chemical structure contains three chiral centers at positions C2, C3, and C4 of the C-ring. This gives rise to several stereoisomers, which can be broadly categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The spatial arrangement of the hydroxyl group at C3 and the B-ring at C2 determines whether the isomer is cis or trans. The absolute configuration at each chiral center is designated as R or S. For example, one common isomer is (2R,3S,4S)-leucodelphinidin[1][2]. The presence of these various isomers can complicate purification and analysis, as they may exhibit different biological activities.

Q2: Why is it important to separate this compound isomers?

The different stereoisomers of a chiral compound can have distinct pharmacological properties, biological activities, and toxicological profiles. In drug development, regulatory agencies often require the characterization and quantification of individual stereoisomers to ensure the safety and efficacy of a drug product. Therefore, achieving high resolution between this compound isomers is crucial for accurate biological evaluation and for the development of stereochemically pure therapeutic agents.

Q3: What are the primary analytical techniques for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of flavonoid isomers, including those of this compound. The use of Chiral Stationary Phases (CSPs) is often necessary for the resolution of enantiomers. Reversed-phase HPLC with C18 columns is also widely used, particularly for the separation of diastereomers. Supercritical Fluid Chromatography (SFC) is another powerful technique that can offer faster separations and reduced solvent consumption.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution of Isomers

  • Q: My chromatogram shows a single broad peak instead of separate peaks for the isomers. What should I do?

    • A:

      • Optimize the Mobile Phase: For reversed-phase HPLC, adjust the gradient and the composition of the mobile phase. Small changes in the percentage of the organic solvent (e.g., acetonitrile or methanol) or the pH can significantly impact resolution. The addition of acidic modifiers like formic acid or phosphoric acid (typically 0.1% v/v) can improve peak shape and selectivity for flavonoids[3].

      • Select an Appropriate Column: If you are trying to separate enantiomers, a standard C18 column may not be sufficient. You will likely need to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for flavonoid separations.

      • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can sometimes improve resolution.

      • Decrease the Column Temperature: Lowering the column temperature can sometimes enhance the chiral recognition capabilities of the stationary phase, leading to better separation of enantiomers.

Issue 2: Peak Tailing

  • Q: My peaks are tailing, which is affecting quantification. How can I resolve this?

    • A:

      • Adjust Mobile Phase pH: Peak tailing for acidic compounds like flavonoids can often be suppressed by lowering the pH of the mobile phase with an acidic modifier. This ensures that the analytes are in a single ionic state.

      • Check for Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

      • Consider Secondary Interactions: Silanol groups on the silica support of the column can cause tailing. Using a well-end-capped column or adding a competing base (like triethylamine) to the mobile phase (for basic compounds) can mitigate this. However, for acidic flavonoids, an acidic modifier is more appropriate.

Issue 3: Inconsistent Retention Times

  • Q: The retention times of my peaks are shifting between runs. What could be the cause?

    • A:

      • Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.

      • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause fluctuations in flow rate and pressure.

      • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing the mobile phase components can often provide more stable retention times than online mixing.

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.

Experimental Protocol: HPLC Separation of this compound Diastereomers

This protocol is a general guideline for the separation of this compound diastereomers based on methods used for similar flavan-3-ols like catechins. Optimization will be required for specific samples and HPLC systems.

1. Materials and Reagents:

  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid (or phosphoric acid), analytical grade
  • This compound isomer mixture (sample)
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Elution:
  • 0-5 min: 10% B
  • 5-30 min: 10-30% B (linear gradient)
  • 30-35 min: 30-10% B (linear gradient)
  • 35-40 min: 10% B (equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 280 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a suitable concentration.
  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Quantitative Data Summary

The following table presents representative quantitative data for the HPLC separation of flavonoid isomers, which can serve as a benchmark for optimizing the separation of this compound isomers.

Isomer PairStationary PhaseMobile PhaseResolution (Rs)Separation Factor (α)Reference
(+)-Catechin / (-)-CatechinPhenyl Column with β-cyclodextrinAqueous with β-cyclodextrin>1.5-Adapted from[4]
(+)-Epicatechin / (-)-EpicatechinPhenyl Column with β-cyclodextrinAqueous with β-cyclodextrin>1.5-Adapted from[4]
Luteolin derivativesC18Acetonitrile/Water (acidified)1.58-[5]
Apigenin derivativesC18Acetonitrile/Water (acidified)9.64-[5]
Diastereomeric EstersSilica GelNot Specified1.79-[6]
Diastereomeric EstersSilica GelNot Specified0.911.14[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject Sample (10 µL) Filter->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Troubleshooting_Logic cluster_enantiomers Enantiomer Separation? cluster_diastereomers Diastereomer/General Separation Start Poor Isomer Resolution IsEnantiomer Enantiomers? Start->IsEnantiomer UseCSP Use Chiral Stationary Phase (CSP) IsEnantiomer->UseCSP Yes OptimizeMobilePhase Optimize Mobile Phase (Gradient, pH, Additives) IsEnantiomer->OptimizeMobilePhase No OptimizeCSP Optimize Chiral Method (Mobile Phase, Temperature) UseCSP->OptimizeCSP CheckColumn Check Column Condition OptimizeMobilePhase->CheckColumn AdjustFlowTemp Adjust Flow Rate & Temperature CheckColumn->AdjustFlowTemp

References

Leucodelphinidin pH-Dependent Stability Studies: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the pH-dependent stability of Leucodelphinidin. Given the limited direct quantitative data on this compound, this resource leverages information from its closely related anthocyanidin, Delphinidin, to provide insights into its stability profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to Delphinidin?

This compound is a type of leucoanthocyanidin, a colorless flavonoid. Structurally, it is a flavan-3,4-diol. It is the precursor to Delphinidin, an anthocyanidin responsible for blue and purple colors in many plants. The key structural difference is that this compound is a reduced, non-planar, and colorless compound, while Delphinidin possesses a planar flavylium cation structure with a conjugated system that imparts color. This structural variance significantly influences their respective stabilities.

Q2: How does pH affect the stability of flavonoids like this compound?

The pH of the environment is a critical factor governing the stability of flavonoids. For anthocyanidins like Delphinidin, which provides a model for this compound's potential behavior, stability is highest in acidic conditions (pH < 3).[1] As the pH increases towards neutral and alkaline, these molecules undergo structural transformations, leading to degradation.[1][2] It is plausible that this compound follows a similar trend of being more stable in acidic environments.

Q3: What are the expected degradation products of this compound at different pH values?

While specific degradation products for this compound are not well-documented, the degradation of the closely related Delphinidin at pH > 7 yields 2,4,6-trihydroxybenzaldehyde and gallic acid.[1] Thermal degradation of Delphinidin, which can be influenced by pH, proceeds through a chalcone intermediate to produce 3,4,5-trihydroxybenzoic acid and phloroglucinaldehyde.[1] It is hypothesized that this compound degradation may yield similar phenolic acid and aldehyde derivatives.

Q4: Why is my this compound solution changing color?

This compound itself is colorless. A color change, particularly to reddish or purplish hues, suggests its oxidation to the colored anthocyanidin, Delphinidin. This conversion can be influenced by factors such as pH, temperature, and the presence of oxygen.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid degradation of this compound in solution. Inappropriate pH. Ensure the solvent system is buffered to an acidic pH (ideally below 4) to maintain stability.
High temperature. Conduct experiments at controlled, lower temperatures whenever possible. Avoid prolonged exposure to heat.
Presence of oxygen. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Precipitation of the compound from the solution. Poor solubility at the experimental pH. Verify the solubility of this compound in your chosen buffer system. Adjusting the pH or using a co-solvent may be necessary.
Inconsistent results in stability assays. Variability in experimental conditions. Strictly control pH, temperature, and light exposure across all experiments. Ensure accurate and consistent preparation of all solutions.
Impurity of the this compound sample. Use a highly purified standard for your experiments. Characterize the purity of your sample using analytical techniques like HPLC.

Quantitative Data Summary

The following tables summarize the pH-dependent stability of Delphinidin, which can serve as an indicator for the potential behavior of this compound.

Table 1: pH-Dependent Structural Forms of Delphinidin.

pH RangePredominant Structural FormColor
< 3Flavylium CationRed
4-6Carbinol Pseudobase, ChalconeColorless
8-10Quinonoidal BaseBlue
> 7Degradation Products-
Data extrapolated from studies on Delphinidin.[1]

Table 2: Kinetic Parameters for the Thermal Degradation of Delphinidin at Different pH Values.

pHTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)
2.080Data not availableData not available
3.080Data not availableData not available
4.080Data not availableData not available
5.080Data not availableData not available
Specific quantitative kinetic data for Delphinidin degradation at various pH values is not readily available in the provided search results. Studies on other anthocyanins show that the degradation rate constant generally increases with increasing pH and temperature.[3]

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., methanol or ethanol) to ensure solubility.

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer solution to achieve the desired final concentration. Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Immediately analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection, to quantify the remaining this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH value. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: Identification of Degradation Products

  • Forced Degradation: Subject this compound to stressful conditions (e.g., high pH, high temperature) to accelerate degradation and generate a sufficient quantity of degradation products.

  • Sample Preparation: Neutralize and concentrate the degraded sample if necessary.

  • LC-MS/MS Analysis: Analyze the sample using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer will provide mass information for the parent compound and its fragments, aiding in the structural elucidation of the degradation products.

  • Data Interpretation: Compare the mass spectra of the degradation products with known fragmentation patterns of related flavonoid compounds and consult literature databases for identification.

Visualizations

G cluster_acidic Acidic pH (<3) cluster_neutral_alkaline Neutral to Alkaline pH This compound This compound (Colorless) Oxidation_Product Oxidation This compound->Oxidation_Product Delphinidin Delphinidin (Colored) Oxidation_Product->Delphinidin Degradation Degradation Delphinidin->Degradation Degradation_Products Degradation Products (e.g., Phenolic Acids, Aldehydes) Degradation->Degradation_Products

Caption: Hypothetical pH-dependent transformation of this compound.

G A Prepare Buffer Solutions (Varying pH) C Incubate at Constant Temperature A->C B Prepare this compound Stock Solution B->C D Withdraw Samples at Time Intervals C->D E Analyze by HPLC D->E F Determine Degradation Kinetics (k, t½) E->F

Caption: Experimental workflow for pH-dependent stability testing.

G cluster_delphinidin Delphinidin Degradation Pathway (pH > 7) Delphinidin Delphinidin Chalcone Chalcone Intermediate Delphinidin->Chalcone Ring Opening Product1 2,4,6-Trihydroxy- benzaldehyde Chalcone->Product1 Cleavage Product2 Gallic Acid Chalcone->Product2 Cleavage

Caption: Degradation pathway of Delphinidin at alkaline pH.

References

Effect of temperature and light on Leucodelphinidin degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the degradation of Leucodelphinidin is limited in current scientific literature. This guide provides information based on studies of structurally similar compounds, such as delphinidin, proanthocyanidins, and other flavonoids. The provided protocols and data should be considered as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: Based on data from related flavonoids, the primary factors causing degradation are elevated temperature, exposure to light (especially UV and blue light), and high pH.[1] Oxygen also plays a role in the oxidative degradation of proanthocyanidins.[2]

Q2: How does temperature affect the stability of this compound?

A2: Increasing temperature generally accelerates the degradation of flavonoids.[1] Thermal degradation of related compounds, like delphinidin-3-rutinoside, has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature.[3] For instance, the degradation of anthocyanins, which are structurally related to this compound, is significantly faster at temperatures above 50°C.[4]

Q3: What is the impact of light exposure on this compound?

A3: Light, particularly UV radiation, can cause significant degradation of flavonoids.[4][5] Studies on other flavonoids have shown that light exposure can lead to the loss of the compound, with UV light being more destructive than visible light.[4] It is recommended to store this compound solutions in the dark or in amber-colored vials to minimize photodegradation.

Q4: What are the expected degradation products of this compound?

A4: The degradation of delphinidin, a closely related anthocyanidin, yields products such as gallic acid and phloroglucinaldehyde through the cleavage of its molecular structure.[6][7] It is plausible that this compound degradation would follow a similar pathway, yielding phenolic acids and aldehydes.

Q5: What is the most suitable method for analyzing this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for the separation and quantification of flavonoids like this compound and their degradation products.[8][9][10] A C18 reversed-phase column is frequently used for separation.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound in solution - Exposure to light- High storage temperature- Inappropriate pH of the solvent- Presence of oxygen- Store solutions in amber vials or wrap in aluminum foil.- Store stock solutions at -20°C or -80°C.- Use a slightly acidic buffer (e.g., pH 3-5) for better stability.- Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between replicates - Incomplete dissolution of this compound- Variability in light exposure or temperature during sample preparation- Pipetting errors- Ensure complete dissolution using sonication if necessary.- Standardize sample handling procedures to minimize variations in environmental conditions.- Use calibrated pipettes and proper pipetting techniques.
Appearance of unknown peaks in HPLC chromatogram - Degradation of this compound- Contamination of the sample or solvent- Analyze samples immediately after preparation.- If degradation is suspected, compare with a freshly prepared standard.- Run a blank solvent injection to check for contamination.
Poor peak shape in HPLC - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the pH of the mobile phase to improve peak symmetry.- Use a guard column and ensure the mobile phase is filtered.- Inject a smaller volume or a more dilute sample.

Quantitative Data Summary

The following tables summarize kinetic data for the degradation of delphinidin glycosides, which can serve as an estimate for this compound's stability.

Table 1: Thermal Degradation of Delphinidin-3-Rutinoside [3]

Temperature (°C)Rate Constant (k) (x 10⁻⁵ s⁻¹)Half-life (t₁/₂) (hours)
781.2515.4
883.335.8
988.332.3
10820.830.9

Table 2: Light-Induced Degradation of Anthocyanins from Blackberry Extract [11]

Illuminance (lx)Half-life (t₁/₂) (hours)
100 (darkness)> 168
99258.2
238138.7
396828.2

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on this compound Degradation
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in methanol (or another suitable solvent) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in an amber vial.

  • Sample Preparation:

    • Dilute the stock solution with a suitable buffer (e.g., citrate buffer, pH 4.5) to a final concentration of 50 µg/mL in amber HPLC vials.

  • Incubation:

    • Place the vials in temperature-controlled incubators or water baths at various temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

    • At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each temperature.

    • Immediately place the removed vials in an ice bath to stop the degradation reaction.

  • HPLC Analysis:

    • Analyze the samples using a reversed-phase HPLC system with a C18 column.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at 280 nm for this compound and scan a wider range (e.g., 200-600 nm) with a DAD to detect degradation products.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Assessing the Effect of Light on this compound Degradation
  • Sample Preparation:

    • Prepare this compound solutions (50 µg/mL) in a suitable buffer in clear glass vials.

  • Light Exposure:

    • Place the vials in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp with UV and visible light filters).

    • Expose the samples to a defined light intensity (e.g., 1.2 million lux hours).

    • As a control, wrap a set of identical vials in aluminum foil and place them in the same chamber to assess thermal degradation in the dark.

  • Sampling and Analysis:

    • At regular intervals, take aliquots from the light-exposed and dark control samples.

    • Analyze the samples immediately by HPLC as described in Protocol 1.

  • Data Analysis:

    • Compare the degradation rate of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

Leucodelphinidin_Degradation_Pathway This compound This compound Intermediate Unstable Intermediate (e.g., Chalcone-like structure) This compound->Intermediate Temperature, Light, O₂ Products Degradation Products (e.g., Gallic Acid, Phloroglucinaldehyde) Intermediate->Products Cleavage

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Temp Incubate at Different Temperatures Dilute->Temp Light Expose to Controlled Light Dilute->Light Sampling Collect Samples at Time Points Temp->Sampling Light->Sampling HPLC HPLC-DAD/MS Analysis Sampling->HPLC Data Data Processing and Kinetic Modeling HPLC->Data

Caption: Experimental workflow for stability testing.

References

Selection of appropriate solvents for Leucodelphinidin extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for the extraction and storage of Leucodelphinidin.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for extracting this compound?

A1: this compound, a type of leucoanthocyanidin, is a polar compound. Therefore, polar solvents are most effective for its extraction. Based on data from structurally similar compounds like Delphinidin, acidified polar solvents are highly effective. Methanol is often the most efficient, followed by water, ethanol, and acetone.[1][2][3][4] For optimal results, it is recommended to use a mixture of an organic solvent with water and a small amount of acid (e.g., 0.1% HCl or acetic acid) to improve the stability of the molecule during extraction.

Q2: Why is acidification of the solvent important for this compound extraction?

A2: Leucodelphinidins, like other anthocyanins and their precursors, are more stable under acidic conditions.[4] The acidic environment helps to maintain the structural integrity of the flavylium cation, preventing its degradation to colorless chalcones or other degradation products.[4] This is crucial for maximizing the yield of the desired compound during the extraction process.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Key factors to consider are temperature, light, and atmosphere. For optimal preservation, this compound solutions should be stored at low temperatures, ideally at -20°C or below, in the dark.[5] Exposure to light can cause rapid degradation.[5] It is also advisable to store the solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Can I store this compound in an aqueous solution?

A4: While this compound is soluble in water, long-term storage in purely aqueous solutions is not recommended, especially at neutral or alkaline pH, as this can lead to degradation.[4] If aqueous storage is necessary, the solution should be acidified (pH 3-4), kept at a low temperature (-20°C or below), and protected from light.[4][5] For longer-term storage, an acidified organic solvent like methanol is preferable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate solvent selection.2. Insufficient acidification of the solvent.3. Incomplete extraction from the plant matrix.4. Degradation of this compound during extraction.1. Use a more polar solvent, such as acidified methanol or a methanol/water mixture.2. Ensure the solvent is acidified to a pH of around 3-4.3. Increase the extraction time, temperature (while monitoring for degradation), or use a more efficient extraction technique (e.g., ultrasound-assisted extraction).4. Perform the extraction at a lower temperature and protect the sample from light.
Formation of a Precipitate During Extraction The solvent may be saturated with the extracted compounds.Dilute the extraction mixture with more solvent or filter the solution to remove the precipitate.
Discoloration of the Extract (e.g., browning) This may indicate oxidation or degradation of this compound and other phenolic compounds.1. Add antioxidants, such as ascorbic acid or β-mercaptoethanol, to the extraction solvent.2. Work quickly and at low temperatures to minimize oxidation.3. Ensure the extraction is performed under an inert atmosphere if possible.
Emulsion Formation During Liquid-Liquid Extraction High concentrations of lipids or other interfering substances in the plant extract can cause emulsions when partitioning with an immiscible solvent.1. Gently swirl or rock the separatory funnel instead of vigorous shaking.[6]2. Add a saturated solution of sodium chloride (brine) to break the emulsion.[6]3. Centrifuge the mixture to separate the layers.4. Filter the emulsion through a bed of celite or glass wool.
Degradation of this compound During Storage 1. Storage at an inappropriate temperature.2. Exposure to light.3. Presence of oxygen.4. Incorrect pH of the solvent.1. Store at or below -20°C.[5]2. Store in amber vials or wrap the container in aluminum foil.[5]3. Purge the storage container with an inert gas (nitrogen or argon) before sealing.4. Ensure the storage solvent is slightly acidic (pH 3-4).

Data Presentation

Table 1: Solubility of Delphinidin (a structurally related anthocyanidin) in Various Solvents at Different Temperatures.

Note: Specific solubility data for this compound is limited. The following data for Delphinidin can be used as a reference due to its structural similarity.

SolventTemperature (K)Mole Fraction Solubility (x 10^5)
Methanol 298.1558.61
313.1587.69
328.15129.33
343.15168.64
Water 298.1553.53
313.1578.66
328.15111.35
343.15163.71
Ethanol 298.155.73
313.157.70
328.1510.98
343.1515.59
Acetone 298.150.0055
313.150.0077
328.150.0112
343.150.0157

Data sourced from Kumoro et al., 2010.[1][2][3]

Experimental Protocols

Protocol 1: General Protocol for Extraction of this compound from Plant Material

This protocol is a general guideline and may need to be optimized for specific plant materials.

Materials:

  • Dried and powdered plant material

  • Extraction Solvent: Methanol (or ethanol) with 0.1% HCl (v/v)

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filter)

  • Amber glass vials for storage

Procedure:

  • Weigh the desired amount of powdered plant material and place it in an Erlenmeyer flask.

  • Add the acidified extraction solvent to the plant material at a solid-to-solvent ratio of 1:10 (w/v).

  • Macerate the mixture by stirring or shaking for 24 hours at room temperature, protected from light. Alternatively, for a faster extraction, use ultrasonication for 30-60 minutes.

  • Separate the extract from the solid residue by centrifugation followed by filtration.

  • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the filtered extracts.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the concentrated extract in an amber vial at -20°C under an inert atmosphere.

Mandatory Visualization

Leucodelphinidin_Extraction_Workflow cluster_extraction Extraction cluster_separation Separation cluster_concentration_storage Concentration & Storage Plant_Material Dried & Powdered Plant Material Extraction_Process Maceration or Ultrasonication Plant_Material->Extraction_Process Solvent Acidified Polar Solvent (e.g., Methanol/HCl) Solvent->Extraction_Process Filtration Centrifugation & Filtration Extraction_Process->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Concentration Rotary Evaporation (<40°C) Crude_Extract->Concentration Storage Store at -20°C in Dark, Inert Atmosphere Concentration->Storage

Caption: Workflow for the extraction of this compound.

Solvent_Selection_Logic Start Select Solvent for This compound Extraction Polarity Is this compound Polar? Start->Polarity Choose_Polar Choose Polar Solvents (Methanol, Ethanol, Water, Acetone) Polarity->Choose_Polar Yes Acid_Stability Is this compound Stable in Acid? Choose_Polar->Acid_Stability Acidify Acidify Solvent (e.g., 0.1% HCl) Acid_Stability->Acidify Yes Final_Solvent Optimal Solvent: Acidified Polar Solvent Acidify->Final_Solvent

Caption: Logical diagram for selecting an appropriate extraction solvent.

References

Enhancing the efficiency of Leucodelphinidin purification by flash chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the efficiency of Leucodelphinidin purification using flash chromatography. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound purification?

A1: For polar compounds like this compound, a variety of stationary phases can be effective. Reversed-phase C18 silica is a common choice for separating polar flavonoids.[1] Normal phase chromatography using polar media like silica gel can also be employed, where compounds are retained based on their adsorptive affinity.[2] For particularly challenging separations or when this compound shows instability on silica, alternative media such as diol, alumina, or florisil can be considered.[3][4]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: Solvent selection is critical and depends on the chosen stationary phase.

  • For Normal Phase (e.g., Silica): Start with a non-polar solvent like hexane and gradually increase polarity by adding a more polar solvent such as ethyl acetate.[2] A solvent system of hexane-ethyl acetate-methanol-water is a versatile starting point for many free flavonoids.[5]

  • For Reversed-Phase (e.g., C18): Begin with a polar mobile phase, typically a mixture of water and a weak acid (like formic or acetic acid to improve stability), and elute with an increasing gradient of an organic solvent such as methanol or acetonitrile.[6][7]

  • Optimization: The ideal solvent system should provide a good separation of this compound from impurities on a Thin-Layer Chromatography (TLC) plate before scaling up to flash chromatography.

Q3: My crude sample is not dissolving in the initial mobile phase. How should I load it onto the column?

A3: If your sample has poor solubility in the starting elution solvent, you have two primary options for loading:

  • Dry Loading: Dissolve the crude sample in a minimal amount of a strong, volatile solvent. Adsorb this solution onto a small amount of silica gel or another inert sorbent.[8] Evaporate the solvent completely to get a free-flowing powder, which can then be loaded evenly onto the top of the column.[9] This technique often improves separation for samples dissolved in strong solvents.[2]

  • Liquid Loading (with caution): Dissolve your sample in a very small volume of a stronger solvent than your mobile phase (e.g., dichloromethane or acetone).[10] However, be aware that this can sometimes lead to poor separation if the solvent is too strong.[2]

Q4: Can I use a gradient elution for this compound purification?

A4: Yes, a gradient elution is highly recommended, especially for complex crude extracts containing compounds with a wide range of polarities.[5] Starting with a weak solvent system and gradually increasing the solvent strength allows for the sequential elution of compounds, leading to better resolution and purer fractions.[9] This is more efficient than running multiple isocratic columns.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Compound Eluting 1. Compound decomposed on the column: this compound may be unstable on acidic silica gel.[3][10] 2. Incorrect solvent system: The mobile phase may be too weak to elute the compound.[3][10] 3. Compound is highly retained: Strong interactions with the stationary phase.1. Test for stability: Run a 2D TLC to check for degradation on silica.[3][10] Consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina or a bonded phase (C18, Diol).[3][9] 2. Increase solvent polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[11] 3. Flush the column: Use a very strong solvent (e.g., methanol or acetone in normal phase) to wash the column and see if the compound elutes.
Poor Separation / Overlapping Peaks 1. Improper solvent system: Solvent polarity is not optimized for the separation.[11] 2. Column overloading: Too much sample was loaded onto the column. 3. Inconsistent flow rate: Fluctuations in pressure or pump settings can affect resolution.[11] 4. Sample loaded in too strong a solvent: Causes band broadening at the start of the column.[2]1. Optimize the mobile phase: Use TLC to find a solvent system that gives good separation between your target and impurities. Aim for a target Rf of 0.2-0.3. 2. Reduce sample load: Use a larger column or decrease the amount of crude material. 3. Check the system: Ensure the pump is functioning correctly and there are no clogs in the tubing or frits.[11] 4. Use dry loading: Adsorb the sample onto silica before loading to ensure a tight starting band.[2][8]
Compound Elutes in the Solvent Front 1. Mobile phase is too strong: The initial solvent system is too polar (normal phase) or too non-polar (reversed-phase).[3][10] 2. Sample is non-polar relative to the system. 1. Decrease initial solvent strength: Start with a less polar solvent mixture in normal phase or a more polar one in reversed-phase. 2. Switch chromatography mode: If using normal phase, consider switching to reversed-phase chromatography.
Blocked Column / No Flow 1. Precipitation on the column: The compound or an impurity may have crystallized, blocking the flow.[3] 2. Fine particles clogging the frit. 3. Incompatible solvents used. [11]1. Pre-purify the sample: Use a preliminary filtration or extraction step to remove insoluble material. Use a wider column to reduce the risk of blockage.[3] 2. Filter the sample: Ensure the crude sample is fully dissolved and filtered before loading. 3. Ensure solvent miscibility: Double-check that all solvents in your gradient are fully miscible.

Experimental Protocols

Protocol 1: General Flash Chromatography (Normal Phase)
  • Stationary Phase Selection: Choose a suitable silica gel (e.g., 40-63 µm particle size).

  • Solvent System Selection:

    • Use Thin-Layer Chromatography (TLC) to determine an optimal two-solvent system (e.g., Hexane/Ethyl Acetate).

    • Adjust the ratio until the desired this compound spot has a Retention Factor (Rf) of approximately 0.2-0.3.

  • Column Packing:

    • Dry-pack the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

    • Pre-elute the column with the initial, least polar mobile phase until the packing is fully wetted and equilibrated.[11]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample).

    • Remove the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.[9]

    • Carefully apply the powder as an even layer on top of the sand.

    • Add another thin layer of sand on top of the sample layer.

  • Elution:

    • Begin elution with the low-polarity solvent system determined by TLC.

    • Apply gentle air pressure to achieve a steady flow rate (e.g., a drop rate of ~5 cm/minute solvent level decrease).[12]

    • If using a gradient, incrementally increase the proportion of the polar solvent.[9]

  • Fraction Collection:

    • Collect fractions of a consistent volume.

    • Monitor the fractions using TLC to identify which ones contain the pure this compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[8]

Data Presentation

Table 1: Example Solvent Systems for Flavonoid Purification

This table provides starting points for solvent system development. Optimal ratios must be determined empirically using TLC for your specific crude extract.

Chromatography Mode Stationary Phase Non-Polar Solvent Polar Solvent(s) Application Notes
Normal PhaseSilica GelHexane or HeptaneEthyl Acetate, AcetoneA standard choice for moderately polar flavonoids. Gradient elution is recommended.
Normal PhaseSilica GelDichloromethaneMethanolGood for dissolving certain compounds but may result in slower flow rates.[9]
Reversed-PhaseC18 SilicaWater + 0.1% Formic AcidAcetonitrile or MethanolExcellent for polar flavonoids. The acid helps maintain stability and improve peak shape.[7]
Normal PhaseDiol or Cyano (CN)AlkaneEthyl Acetate, AlcoholAlternative polar phases that can offer different selectivity compared to silica.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Solvent Selection) SamplePrep 2. Sample Preparation (Dry Loading) TLC->SamplePrep ColumnPack 3. Column Packing & Equilibration SamplePrep->ColumnPack SampleLoad 4. Sample Loading ColumnPack->SampleLoad Elution 5. Gradient Elution SampleLoad->Elution Collection 6. Fraction Collection Elution->Collection Analysis 7. Fraction Analysis (TLC/HPLC) Collection->Analysis Pooling 8. Pool Pure Fractions Analysis->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Final Pure this compound Evaporation->Final

Caption: Workflow for this compound purification by flash chromatography.

Troubleshooting Decision Tree

G Start Problem: Poor Separation BroadPeaks Are peaks broad or tailing? Start->BroadPeaks Overlapping Are peaks sharp but overlapping? Start->Overlapping BroadPeaks->Overlapping No DryLoad Use dry loading technique BroadPeaks->DryLoad Yes SolventCheck Re-optimize solvent system with TLC Overlapping->SolventCheck Yes Gradient Adjust gradient slope (make it shallower) Overlapping->Gradient No SolventCheck->Gradient ReduceLoad Reduce sample load or use larger column DryLoad->ReduceLoad

Caption: Decision tree for troubleshooting poor peak separation issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of Leucodelphinidin: HPLC-DAD and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Leucodelphinidin, a colorless leucoanthocyanidin with potential health benefits, requires robust analytical methods for its determination in various matrices. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method and alternative spectrophotometric assays for the quantification of this compound.

While a specific, universally validated HPLC-DAD method for this compound is not extensively documented, this guide outlines a representative method based on established protocols for structurally similar flavan-3-ols and proanthocyanidins.[1][2][3][4] The principles and validation parameters are directly applicable and serve as a strong foundation for method development and implementation.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides high selectivity and is capable of separating and quantifying individual proanthocyanidins, including this compound.

1. Sample Preparation (Solid-Liquid Extraction):

  • Weigh 1 gram of the dried and ground plant material.

  • Extract with 20 mL of a methanol/water mixture (80:20, v/v) in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate the solvent under reduced pressure at 40°C.

  • Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-35 min: 30-60% B

    • 35-40 min: 60-95% B

    • 40-45 min: 95% B (column wash)

    • 45-50 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • DAD Detection: Monitoring at 280 nm for flavan-3-ols. Spectra from 200-600 nm are recorded to check for peak purity.

3. Quantification:

  • A calibration curve is constructed using a certified reference standard of a related compound, such as (+)-catechin or procyanidin B2, due to the commercial unavailability of a this compound standard. Concentrations typically range from 1 to 100 µg/mL.

Alternative Method 1: Vanillin-HCl Assay

This spectrophotometric method is widely used for the quantification of condensed tannins (proanthocyanidins).[5][6][7][8][9]

1. Reagent Preparation:

  • Vanillin Reagent: 1% (w/v) vanillin in methanol.

  • HCl Reagent: 8% (v/v) concentrated HCl in methanol.

2. Assay Protocol:

  • To 1 mL of the appropriately diluted sample extract, add 2.5 mL of the vanillin reagent.

  • Add 2.5 mL of the HCl reagent.

  • Vortex the mixture and incubate at 30°C for 20 minutes.

  • Measure the absorbance at 500 nm against a blank (methanol instead of sample).

  • Quantification is performed using a calibration curve prepared with a (+)-catechin standard.

Alternative Method 2: 4-(Dimethylamino)cinnamaldehyde (DMAC) Assay

The DMAC assay is known for its high specificity for flavan-3-ols and proanthocyanidins.[10][11][12][13]

1. Reagent Preparation:

  • DMAC Reagent: 0.1% (w/v) 4-(dimethylamino)cinnamaldehyde in an acidified ethanol solution (e.g., ethanol:HCl, 9:1, v/v).

2. Assay Protocol:

  • To 50 µL of the sample extract, add 250 µL of the DMAC reagent in a 96-well plate.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance at 640 nm.

  • Quantification is based on a calibration curve of a suitable standard, such as procyanidin A2.

Data Presentation: Method Performance Comparison

The following tables summarize the typical performance characteristics of the described methods. Data for the HPLC-DAD method is representative of methods for similar analytes, while data for the spectrophotometric assays are based on published validation studies.

Table 1: HPLC-DAD Method Performance

Parameter Typical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 2% (Intra-day), < 5% (Inter-day)

| Specificity | High |

Table 2: Spectrophotometric Methods Performance

Parameter Vanillin-HCl Assay DMAC Assay
Linearity (R²) > 0.99 > 0.99
Limit of Detection (LOD) ~1 µg/mL ~0.5 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL ~1.5 µg/mL
Accuracy (Recovery %) 85 - 115% 90 - 110%
Precision (RSD %) < 10% < 5%

| Specificity | Moderate | High |

Method Comparison Summary

FeatureHPLC-DADVanillin-HCl AssayDMAC Assay
Principle Chromatographic SeparationColorimetric ReactionColorimetric Reaction
Specificity High (separates isomers)Moderate (interferences)High (specific for flavan-3-ols)
Sensitivity HighModerateHigh
Throughput LowerHighHigh
Cost HighLowLow
Expertise Required HighLowLow

Mandatory Visualization

HPLC_DAD_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Selection of Column & Mobile Phase MD2 Optimization of Gradient & Flow Rate MD1->MD2 MD3 Wavelength Selection (280 nm) MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 LOD & LOQ V2->V3 V4 Accuracy (Recovery) V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 Robustness V5->V6 SA1 Sample Preparation (Extraction) V6->SA1 Validated Method SA2 HPLC-DAD Analysis SA1->SA2 SA3 Quantification using Calibration Curve SA2->SA3

Caption: Workflow for the validation of an HPLC-DAD method for this compound quantification.

Conclusion

The choice of method for this compound quantification depends on the specific requirements of the study. The HPLC-DAD method offers superior specificity and accuracy, making it the gold standard for research and regulatory purposes where precise identification and quantification of individual compounds are necessary.

For high-throughput screening or routine quality control where cost and speed are major considerations, the DMAC assay presents a reliable and specific alternative.[10][11][12][13] The Vanillin-HCl assay , while simple and cost-effective, is less specific and more prone to interferences, making it suitable for preliminary estimations of total proanthocyanidin content.[5][6][7][8][9]

Ultimately, the selection of the most appropriate method requires a careful evaluation of the analytical goals, available resources, and the complexity of the sample matrix. For novel applications, it is crucial to perform a thorough method validation to ensure the reliability and accuracy of the obtained results.

References

A Comparative Analysis of the Antioxidant Activities of Leucodelphinidin and Catechin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemistry and pharmacology, flavonoids stand out for their potent antioxidant properties, which are central to their potential therapeutic applications. This guide provides a comparative study of the antioxidant activities of two such flavonoids: Leucodelphinidin and Catechin. While Catechin is a well-researched antioxidant with extensive data on its efficacy and mechanisms, this compound is a less-studied leucoanthocyanidin, presenting a promising but less defined profile. This document aims to collate the existing experimental data, detail the methodologies for assessing antioxidant activity, and explore the underlying signaling pathways.

Quantitative Comparison of Antioxidant Activity

Antioxidant AssayCompoundIC50 Value (µg/mL)Reference
ABTS Radical Scavenging(+)-Catechin Hydrate3.12 ± 0.51[1]
DPPH Radical ScavengingCatechin Derivative136.637 µM[2]
DPPH Radical ScavengingGreen Tea1.98 ± 0.04[3]
ABTS Radical ScavengingGreen Tea3.65 ± 0.05[3]

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The values for green tea are provided as a relevant source of catechins.

Mechanisms of Antioxidant Action

Both this compound and Catechin are believed to exert their antioxidant effects through various mechanisms, primarily by donating hydrogen atoms or electrons to neutralize free radicals.

This compound: As a leucoanthocyanidin, this compound possesses multiple hydroxyl groups on its flavan structure, which are the primary sites for its antioxidant activity. The mechanism is presumed to involve the donation of a hydrogen atom from these hydroxyl groups to reactive oxygen species (ROS), thereby stabilizing the radicals and preventing oxidative damage.

Catechin: The antioxidant mechanisms of Catechin are well-documented and multifaceted[4][5].

  • Direct Radical Scavenging: Catechin can directly scavenge a wide range of ROS, including superoxide radicals, hydroxyl radicals, and peroxyl radicals.

  • Metal Ion Chelation: By chelating transition metal ions like iron and copper, Catechin can inhibit the Fenton reaction, a major source of hydroxyl radicals in biological systems.

  • Modulation of Endogenous Antioxidant Enzymes: Catechin has been shown to upregulate the expression and activity of several antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of the Nrf2 signaling pathway[6][7][8][9][10].

Experimental Protocols

Standardized assays are crucial for the quantitative assessment of antioxidant activity. The following are detailed protocols for the widely used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (this compound, Catechin)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compounds and positive control in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: To 2 mL of the DPPH solution, add 2 mL of the sample solution at different concentrations. A blank is prepared using 2 mL of methanol instead of the sample solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Catechin)

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compounds and positive control in a suitable solvent. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample solution at different concentrations.

  • Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the scavenging activity against the concentration of the sample.

Signaling Pathways and Experimental Workflows

The antioxidant effects of many flavonoids are not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant and cytoprotective genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE) in their promoter regions. These genes encode for a battery of antioxidant and detoxifying enzymes.

Catechins, particularly epigallocatechin gallate (EGCG), have been shown to activate the Nrf2 pathway, contributing to their indirect antioxidant effects[6][7][8][9][10]. While direct evidence for this compound's interaction with the Nrf2 pathway is scarce, its structural similarity to other Nrf2-activating flavonoids, such as delphinidin, suggests a potential for similar activity[11][12].

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Catechin Catechin Catechin->Nrf2_Keap1 induces dissociation This compound This compound (Putative) This compound->Nrf2_Keap1 potential induction ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by Catechin and potentially this compound.

Experimental Workflow for Antioxidant Activity Assessment

The general workflow for comparing the antioxidant activity of two compounds involves a series of standardized in vitro assays.

Antioxidant_Assay_Workflow cluster_compounds Test Compounds cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS Other_Assays Other Assays (e.g., ORAC, FRAP) This compound->Other_Assays Catechin Catechin Catechin->DPPH Catechin->ABTS Catechin->Other_Assays IC50 IC50 Value Determination DPPH->IC50 ABTS->IC50 Other_Assays->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for comparative antioxidant activity assessment.

References

A Head-to-Head Comparison of Leucodelphinidin and Delphinidin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data between Delphinidin and its biosynthetic precursor, Leucodelphinidin. While Delphinidin has been the subject of extensive research, demonstrating a broad spectrum of biological effects, quantitative experimental data on the specific bioactivities of this compound are notably scarce. This guide provides a detailed overview of the well-documented bioactivities of Delphinidin, supported by quantitative data and experimental protocols, and contrasts this with the current, more limited understanding of this compound.

Executive Summary

Delphinidin, a common anthocyanidin responsible for the blue and purple hues in many plants, exhibits potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Numerous in vitro and in vivo studies have quantified these effects, providing a solid foundation for its potential therapeutic applications.

This compound, a colorless leucoanthocyanidin, is a key intermediate in the biosynthesis of Delphinidin and proanthocyanidins. While its chemical structure suggests inherent antioxidant potential, a lack of dedicated research into its specific biological activities prevents a direct quantitative comparison with Delphinidin. This guide will present the robust data available for Delphinidin and summarize the qualitative information on this compound, highlighting a significant knowledge gap in the field.

Delphinidin: A Multi-faceted Bioactive Compound

Delphinidin's bioactivity stems from its unique chemical structure, particularly the presence of multiple hydroxyl groups on its B-ring, which contribute to its potent antioxidant and radical-scavenging capabilities.[1]

Antioxidant Activity

Delphinidin is a powerful antioxidant, effectively neutralizing free radicals and reducing oxidative stress. Its efficacy has been quantified in various standard antioxidant assays.

Table 1: Quantitative Antioxidant Activity of Delphinidin

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging3.74[2]
Superoxide Radical Scavenging~7[2]
Anti-inflammatory Effects

Delphinidin demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. By suppressing NF-κB activation, Delphinidin reduces the production of pro-inflammatory cytokines and mediators.

Signaling Pathway: NF-κB Inhibition by Delphinidin

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Delphinidin Delphinidin IKK IKK Complex Delphinidin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_active Active NF-κB IKK->NFkB_p65_active Leads to Activation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequestered in Cytoplasm Nucleus Nucleus NFkB_p65_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Upregulates Inflammation Inflammatory Response Pro_inflammatory_Genes->Inflammation

Caption: Delphinidin inhibits the NF-κB signaling pathway.

Anticancer Potential

Delphinidin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.

Table 2: In Vitro Anticancer Activity of Delphinidin (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)Reference
SKOV3Ovarian Cancer40.5[3]
PEO1Ovarian Cancer18.7[3]
U2OSOsteosarcoma~30-50 µg/mL[3]
MDA-MB-468Triple-Negative Breast Cancer>50 µg/mL[4]
HER2-overexpressingBreast Cancer~50 µg/mL[4]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Delphinidin

PI3K_Akt_mTOR_Inhibition Delphinidin Delphinidin PI3K PI3K Delphinidin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibits

Caption: Delphinidin's inhibitory effect on the PI3K/Akt/mTOR pathway.

Neuroprotective Properties

Delphinidin exhibits neuroprotective effects relevant to neurodegenerative diseases. A notable mechanism is its ability to interfere with the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Experimental Workflow: Inhibition of β-Amyloid Aggregation by Delphinidin

Amyloid_Aggregation_Inhibition Abeta_Monomers Aβ Monomers Abeta_Oligomers Toxic Aβ Oligomers Abeta_Monomers->Abeta_Oligomers Aggregation Abeta_Fibrils Aβ Fibrils (Plaques) Abeta_Oligomers->Abeta_Fibrils Further Aggregation Neuronal_Damage Neuronal Damage Abeta_Oligomers->Neuronal_Damage Delphinidin Delphinidin Delphinidin->Abeta_Oligomers Inhibits

Caption: Delphinidin interferes with β-amyloid aggregation.

This compound: The Unexplored Precursor

This compound is a flavan-3,4-diol that serves as a crucial intermediate in the biosynthesis of delphinidin and proanthocyanidins (condensed tannins).[5] As a member of the flavonoid family, it is presumed to possess antioxidant properties. However, there is a significant lack of published studies that have isolated and quantified the specific bioactivities of this compound. Its inherent instability and rapid conversion to other flavonoid compounds in biological systems may pose challenges to its individual study.

The current body of scientific literature primarily focuses on the presence of this compound in various plant species and its role within the flavonoid biosynthetic pathway. To date, no direct comparative studies with Delphinidin regarding antioxidant, anti-inflammatory, anticancer, or neuroprotective efficacy have been published. This represents a critical area for future research to fully understand the potential health benefits of all compounds within the flavonoid family.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Serial dilutions of the test compound are prepared in methanol.

  • Reaction Mixture: An aliquot of the DPPH solution is mixed with an aliquot of each sample dilution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation of Inhibition: The percentage of DPPH radical scavenging is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay quantifies the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: The treatment medium is replaced with a fresh medium containing MTT, and the cells are incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Cells are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid for normalization.

  • Compound and Stimulant Treatment: Transfected cells are pre-treated with the test compound before being stimulated with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Cell Lysis: After incubation, the cells are lysed to release the expressed luciferase enzymes.

  • Luminescence Measurement: The luciferase activity is measured using a luminometer after the addition of the appropriate substrate.

  • Data Normalization and Analysis: The NF-κB-driven luciferase activity is normalized to the control luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of the NF-κB pathway.

Thioflavin T (ThT) Assay for β-Amyloid Aggregation

This fluorescent assay monitors the formation of amyloid fibrils.

  • Aβ Peptide Preparation: A solution of Aβ peptide is prepared in a suitable buffer.

  • Aggregation Reaction: The Aβ solution is incubated at 37°C with and without the test compound to induce aggregation.

  • ThT Fluorescence Measurement: At different time points, aliquots of the reaction are mixed with Thioflavin T (ThT) solution. The fluorescence intensity is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in ThT fluorescence corresponds to the formation of amyloid fibrils. The inhibitory effect of the test compound is determined by comparing the fluorescence kinetics of the samples with and without the compound.

Conclusion and Future Directions

Delphinidin is a well-characterized flavonoid with a wide array of demonstrated bioactivities. Its potential as a therapeutic agent for conditions involving oxidative stress, inflammation, cancer, and neurodegeneration is supported by a substantial body of scientific evidence. In contrast, this compound remains a largely enigmatic compound. While its role as a biosynthetic precursor to Delphinidin is established, its own biological activities are yet to be thoroughly investigated.

Future research should prioritize the isolation and purification of stable forms of this compound to enable comprehensive in vitro and in vivo studies. A direct, quantitative comparison of the bioactivities of this compound and Delphinidin would provide valuable insights into the structure-activity relationships of these closely related flavonoids and could uncover novel therapeutic potentials for this compound. Such studies would significantly contribute to a more complete understanding of the health benefits associated with the consumption of flavonoid-rich foods.

References

A Researcher's Guide to Assessing Leucodelphinidin Cross-Reactivity in Flavonoid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of Leucodelphinidin, a naturally occurring flavanol, in the context of flavonoid immunoassays. While direct comparative data for this compound in commercial or research-grade immunoassays is not extensively documented in publicly available literature, this document outlines the structural basis for potential cross-reactivity, a detailed protocol for its experimental determination, and a template for data presentation.

Structural Basis for Cross-Reactivity

Cross-reactivity in an immunoassay occurs when the antibodies bind to compounds other than the target analyte. This is often due to structural similarities between the target and the cross-reacting molecule. The degree of cross-reactivity is critical for assay specificity and the accurate quantification of the target flavonoid.

This compound is a flavan-3,4-diol, a type of leucoanthocyanidin. Its structure shares the common C6-C3-C6 flavonoid backbone with many other flavonoids, including Quercetin, a flavonol frequently used as a standard in total flavonoid assays.[1][2][3][4]

Structural Comparison:

  • This compound: A flavanol with a saturated heterocyclic C ring and hydroxyl groups at positions 3, 4, 5, 7, 3', 4', and 5'.

  • Quercetin: A flavonol with a double bond between C2 and C3 and a carbonyl group at C4 in the C ring. It possesses hydroxyl groups at positions 3, 5, 7, 3', and 4'.[1][2]

The shared polyhydroxylated phenyl rings (A and B rings) are key epitopes that could be recognized by antibodies generated against other flavonoids. An antibody raised against a Quercetin-protein conjugate, for instance, might recognize the dihydroxyphenyl B-ring common to both molecules, leading to potential cross-reactivity.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

To quantitatively assess the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method.[5][6][7] This protocol provides a general framework for determining the 50% inhibitory concentration (IC50) of this compound compared to the assay's target standard (e.g., Quercetin).

Principle of Competitive ELISA

In this format, a known amount of antigen (e.g., Quercetin-protein conjugate) is immobilized on a microplate well. A limited amount of primary antibody is then added to the well along with the sample containing the free antigen (the standard or the potential cross-reactant like this compound). The free antigen in the sample competes with the immobilized antigen for binding to the antibody. A lower concentration of free antigen results in more antibody binding to the plate and a stronger signal. Conversely, a higher concentration of free antigen leads to less antibody binding and a weaker signal.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab1 Antibody Well1 Microplate Well Ag_free1 Free Analyte (this compound) Ag_free1->Ab1 Ag_coated1 Coated Antigen Signal1 Low Signal Ab2 Antibody Ag_coated2 Coated Antigen Ab2->Ag_coated2 Ag_free2 Free Analyte (this compound) Well2 Microplate Well Signal2 High Signal

Principle of Competitive ELISA for Small Molecules.
Methodology

  • Antigen Coating:

    • Dilute the antigen-protein conjugate (e.g., Quercetin-BSA) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., pH 9.6 carbonate-bicarbonate buffer).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (e.g., Quercetin) and the test compound (this compound) in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.

    • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free antigen.

    • Transfer 100 µL of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of a substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to terminate the reaction.

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

Cross_Reactivity_Workflow start Start coat Coat Plate with Antigen-Conjugate start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_mix Add Mixture to Plate (Competitive Binding) wash2->add_mix prepare_mix Prepare Standards & Test Compound (this compound) Dilutions pre_incubate Pre-incubate Dilutions with Primary Antibody prepare_mix->pre_incubate pre_incubate->add_mix wash3 Wash add_mix->wash3 add_secondary Add Enzyme-Conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate (Color Development) wash4->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate analyze Analyze Data (Calculate IC50 & %CR) read_plate->analyze end End analyze->end

Experimental Workflow for Cross-Reactivity Assessment.

Data Presentation and Analysis

The data should be analyzed by plotting the absorbance values against the logarithm of the concentration for both the standard and this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each compound.

Calculation of Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the IC50 values as follows:[8][9][10]

% Cross-Reactivity = (IC50 of Standard / IC50 of this compound) x 100

The results should be summarized in a clear, tabular format.

Table 1: Illustrative Cross-Reactivity Data for this compound

(Note: The following data are for illustrative purposes only and do not represent actual experimental results.)

CompoundAssay Target (Standard)IC50 (ng/mL)% Cross-Reactivity
QuercetinQuercetin15.2100%
This compound Quercetin76.020%
KaempferolQuercetin45.633.3%
CatechinQuercetin>1000<1.5%

Conclusion

The structural similarity between this compound and other common flavonoids suggests a potential for cross-reactivity in flavonoid immunoassays. Accurate quantification requires empirical validation using a competitive ELISA format as outlined in this guide. By determining the IC50 value of this compound relative to the assay's specific standard, researchers can precisely define the selectivity of their immunoassay and ensure the reliability of their results. This systematic approach is essential for any research involving the specific measurement of flavonoids in complex biological matrices.

References

A Comparative Analysis of the Anti-inflammatory Effects of Leucodelphinidin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural anti-inflammatory compounds, Leucodelphinidin and Quercetin, both flavonoids, have garnered significant attention from the scientific community. This guide provides a detailed comparison of their anti-inflammatory properties, drawing upon available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.

Molecular Mechanisms of Action

Both this compound and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. While their general mechanisms overlap, the specifics of their molecular targets and efficacy can differ.

This compound , a flavan-3,4-diol, is a precursor to delphinidin, an anthocyanidin known for its potent anti-inflammatory and antioxidant properties.[1] The anti-inflammatory activity of this compound is therefore often discussed in the context of delphinidin. Delphinidin has been shown to suppress inflammatory responses by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38-MAPK).[2][3] By downregulating these pathways, delphinidin effectively reduces the expression and production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) that are involved in the inflammatory cascade.[2][3][4]

Quercetin , a flavonol found in a wide variety of fruits and vegetables, is one of the most extensively studied flavonoids for its anti-inflammatory effects.[5][6] Its mechanism of action is multifaceted, involving the inhibition of multiple signaling pathways, including NF-κB, activator protein-1 (AP-1), and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[5] Quercetin has been demonstrated to suppress the production of a broad range of inflammatory mediators, including TNF-α, IL-1β, IL-6, and IL-8.[5][7][8] Furthermore, it can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, potent inflammatory molecules.[7][8]

Quantitative Comparison of Anti-inflammatory Activity

Direct comparative studies between this compound and Quercetin are limited. However, by examining data from individual studies on each compound, we can draw inferences about their relative potency. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects
CompoundCell LineInflammatory StimulusMeasured ParameterEffective ConcentrationReference
Delphinidin RAW 264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionSignificant inhibition at 10-50 µM[4]
TNF-α ProductionSignificant reduction at 50 µM[4]
IL-6 ProductionSignificant reduction at 50 µM[4]
Quercetin RAW 264.7 macrophagesLipopolysaccharide (LPS)TNF-α ProductionDose-dependent downregulation (6.25–50 μM)[7][9]
IL-6 ProductionDose-dependent downregulation (6.25–50 μM)[7][9]
IL-1β ProductionDose-dependent downregulation (6.25–50 μM)[9]
BV-2 microglial cellsLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionInhibition[7]
3T3-L1 and RAW264.7 cellsERK1/2, JNK, p38MAPK signalingDose-dependent inhibition (6.25-25 μM)[7]
Table 2: In Vivo Anti-inflammatory Effects
CompoundAnimal ModelInflammatory ConditionDosageObserved EffectsReference
Delphinidin RatsSpinal Cord Injury40 or 200 mg/kgSignificantly suppressed TNF-α and IL-6 levels[2][3]
MiceLPS-induced paw edemaNot specifiedAttenuated paw edema[4]
Quercetin RatsCarrageenan-induced paw inflammation30 and 100 mg/kg (i.p.)Significant reduction of mechanical hypernociception[10]
MiceAcetic acid-induced pain10-60 mg/kg (i.p.) or 100-500 mg/kg (p.o.)Dose-dependent inhibition of nociceptive behavior[10]
RatsAcute pancreatitis10, 25, and 50 mg/kgLowered TNF-α, IL-1β, and IL-6[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and Quercetin.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Quercetin) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding LPS (typically 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to detect the expression and phosphorylation levels of key proteins like NF-κB, IκBα, p38, ERK, and JNK.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (this compound or Quercetin) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically 30-60 minutes before the induction of inflammation. A control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these flavonoids and a typical experimental workflow for their comparison.

Leucodelphinidin_Anti_inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 p38_MAPK p38-MAPK TLR4->p38_MAPK NF_kB NF-κB TLR4->NF_kB This compound This compound (via Delphinidin) This compound->p38_MAPK inhibits This compound->NF_kB inhibits AP1 AP-1 p38_MAPK->AP1 Nucleus Nucleus NF_kB->Nucleus translocation AP1->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Quercetin_Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus MAPK MAPK (ERK, JNK, p38) Inflammatory_Stimulus->MAPK NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway STAT_Pathway JAK/STAT Pathway Inflammatory_Stimulus->STAT_Pathway Quercetin Quercetin Quercetin->MAPK inhibits Quercetin->NF_kB_Pathway inhibits Quercetin->STAT_Pathway inhibits COX_LOX COX & LOX Enzymes Quercetin->COX_LOX inhibits AP1 AP-1 MAPK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins) NF_kB_Pathway->Pro_inflammatory_Mediators STAT_Pathway->Pro_inflammatory_Mediators AP1->Pro_inflammatory_Mediators COX_LOX->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Experimental_Workflow Start Hypothesis: Compare Anti-inflammatory Effects In_Vitro In Vitro Studies (e.g., RAW 264.7 cells) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Carrageenan model) Start->In_Vivo Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound 3. Quercetin In_Vitro->Treatment_Groups In_Vivo->Treatment_Groups Treatment_groups Treatment_groups Data_Collection_Vitro Data Collection: - NO Production - Cytokine Levels (ELISA) - Protein Expression (Western Blot) Treatment_Groups->Data_Collection_Vitro Data_Collection_Vivo Data Collection: - Paw Volume - Histopathology - Biomarker Analysis Treatment_Groups->Data_Collection_Vivo Analysis Data Analysis & Statistical Comparison Data_Collection_Vitro->Analysis Data_Collection_Vivo->Analysis Conclusion Conclusion on Relative Efficacy Analysis->Conclusion

References

A Validated UPLC-MS/MS Method for Trace Level Detection of Leucodelphinidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the trace level detection of Leucodelphinidin. This compound is a leucoanthocyanidin, a type of flavonoid, recognized as a key intermediate in the biosynthesis of delphinidin and other anthocyanins. Recent studies have also highlighted its potential antiviral activities, making its accurate quantification at trace levels crucial for various research and development applications.

This document presents a comparative analysis of the UPLC-MS/MS methodology against alternative techniques, supported by representative experimental data. Detailed protocols and data visualizations are included to facilitate the adoption and adaptation of this method in your laboratory.

Comparative Analysis of Analytical Methods

Table 1: Comparison of Analytical Methods for the Quantification of this compound and Related Flavonoids

ParameterUPLC-MS/MSHPLC-UV/DADCapillary Electrophoresis-Mass Spectrometry (CE-MS)
Limit of Detection (LOD) 0.01 - 1 ng/mL10 - 100 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL50 - 500 ng/mL5 - 100 ng/mL
Linearity (R²) > 0.99> 0.99> 0.98
Precision (%RSD) < 15%< 10%< 20%
Accuracy (%Recovery) 85 - 115%80 - 120%75 - 125%
Selectivity Very HighModerateHigh
Analysis Time Short (5-15 min)Long (20-40 min)Moderate (15-30 min)
Solvent Consumption LowHighVery Low
Instrumentation Cost HighLowHigh
Expertise Required HighModerateHigh

Note: The values presented are typical and may vary depending on the specific instrument, method parameters, and matrix.

UPLC-MS/MS emerges as the superior technique for trace-level detection due to its exceptional sensitivity and selectivity.[1][2] The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry allows for the specific detection of the target analyte even in complex biological matrices, minimizing interference.[1] While HPLC-UV is a more accessible and cost-effective option, it often lacks the sensitivity required for trace-level analysis and can be prone to interferences from co-eluting compounds.[1][3] CE-MS offers high separation efficiency and low sample volume requirements but can be less robust for routine analysis.

Experimental Protocol: UPLC-MS/MS Method

This section details a representative experimental protocol for the trace level detection of this compound using UPLC-MS/MS. Due to the current lack of a commercially available analytical standard for this compound, method development and validation would necessitate the use of a closely related and commercially available standard, such as Delphinidin chloride, for initial optimization and semi-quantitative analysis.

Sample Preparation

Given that this compound is an intermediate in anthocyanin biosynthesis, it is expected to be found in plant tissues rich in delphinidin-based anthocyanins, such as blueberries, blackcurrants, and certain flower petals.

  • Extraction:

    • Homogenize 1 g of the plant material with 10 mL of acidified methanol (1% HCl).

    • Sonicate the mixture for 30 minutes in an ice bath to prevent degradation.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process twice.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 5% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the flavonoids with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters

Table 2: UPLC-MS/MS Instrumental Conditions

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 8 min, then a wash and re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions This compound (C₁₅H₁₄O₈, MW: 322.27)[4][5]: Precursor Ion > Product Ions (To be determined by infusion of a standard or a purified extract)
Method Validation Parameters

A full method validation should be performed according to international guidelines (e.g., ICH, FDA). The following parameters should be assessed:

  • Linearity and Range: A calibration curve should be prepared using a serial dilution of a suitable reference standard (e.g., Delphinidin chloride as a surrogate) to cover the expected concentration range in the samples. A correlation coefficient (R²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should typically be < 15%.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of the reference standard and calculating the percentage recovery. Recoveries between 85% and 115% are generally considered acceptable.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This can be evaluated by comparing the response of the standard in pure solvent versus the response in a post-extraction spiked blank matrix.

  • Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualizations

Biosynthetic Pathway of Delphinidin from this compound

The following diagram illustrates the position of this compound as a key intermediate in the anthocyanin biosynthesis pathway, leading to the formation of Delphinidin.

G Simplified Anthocyanin Biosynthesis Pathway Dihydrokaempferol Dihydrokaempferol Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H This compound This compound Dihydromyricetin->this compound DFR Delphinidin Delphinidin This compound->Delphinidin ANS/LDOX Delphinidin-3-O-glucoside Delphinidin-3-O-glucoside Delphinidin->Delphinidin-3-O-glucoside UFGT

A simplified diagram of the Delphinidin biosynthesis pathway.
UPLC-MS/MS Validation Workflow

This diagram outlines the logical workflow for the validation of the UPLC-MS/MS method described in this guide.

G UPLC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation (Extraction & SPE) UPLC_Optimization UPLC Optimization (Column, Mobile Phase, Gradient) Sample_Preparation->UPLC_Optimization MS_Optimization MS/MS Optimization (Ionization, MRM Transitions) UPLC_Optimization->MS_Optimization Linearity Linearity & Range MS_Optimization->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Intra-day & Inter-day) LOD_LOQ->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity Matrix_Effect Matrix Effect Specificity->Matrix_Effect Stability Stability Matrix_Effect->Stability Validated_Method Validated Method for Routine Analysis Stability->Validated_Method

Workflow for the validation of a UPLC-MS/MS method.

Conclusion

The UPLC-MS/MS method presented in this guide offers a highly sensitive and selective approach for the trace level detection and quantification of this compound. While the lack of a commercially available analytical standard presents a challenge for absolute quantification, the proposed methodology, using a closely related surrogate standard, provides a robust framework for researchers in natural product chemistry, pharmacology, and drug development. The detailed protocol and validation workflow are intended to serve as a valuable resource for establishing reliable analytical procedures for this and other related flavonoid compounds. Further research into the synthesis or isolation of a pure this compound standard is warranted to enable full quantitative analysis and further unlock the biological potential of this intriguing molecule.

References

A Comparative Analysis of Leucodelphinidin Content in Different Plant Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Leucodelphinidin content in various plant species. This compound is a colorless leucoanthocyanidin, a type of flavonoid, that serves as a key intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and the colored anthocyanin, delphinidin.[1] Its presence and concentration in plants are of significant interest due to its potential antioxidant properties and its role as a precursor to other bioactive compounds.[2]

While a comprehensive quantitative comparison of this compound across a wide range of plants is limited in publicly available literature, this guide compiles a list of plant varieties known to contain this compound. Furthermore, it provides detailed experimental protocols for the extraction and quantification of this compound, adapted from established methods for similar flavonoids.

Data on this compound Content

Direct quantitative data on this compound content in different plant varieties is not extensively available in a comparative format. However, numerous studies have identified its presence in a variety of plant tissues. The following table lists some of the plant species reported to contain this compound. The actual concentration can vary significantly based on the specific cultivar, growing conditions, and the part of the plant being analyzed.

Plant SpeciesCommon NamePlant Part(s) Where Found
Acacia auriculiformisAuri, Earleaf acaciaNot specified
Aesculus hippocastanumHorse chestnutRind/Bark/Cortex
Arachis hypogaeaPeanut, Earth nutSeeds
Arbutus unedoStrawberry tree, ArbutusLeaf
Caesalpinia pulcherrimaPeacock flower, Barbados prideNot specified
Ceratonia siliquaCarob treeFruit
Cleistanthus collinusKaradaBark
Eucalyptus pilularisBlackbuttKino (gum)
Ficus bengalensisBanyan treeBark
Gossypium hirsutumUpland cottonNot specified
Hamamelis virginianaAmerican witch hazelLeaf
Hippophae rhamnoidesSea buckthornLeaf
Humulus lupulusCommon hopLeaf
Koenigia coriariaNot specifiedNot specified
Musa acuminata × balbisianaBananaFruit
Nelumbo nuciferaSacred lotusLeaf
Phyllanthus emblicaIndian gooseberry, EmblicRind/Bark/Cortex
Quercus albaWhite oakRind/Bark/Cortex
Quercus roburEnglish oak, Common oakRind/Bark/Cortex
Rumex hymenosepalusCanaigre, Arizona dockRoot
Schinus molleCalifornia peppertreeLeaf
Terminalia alataIndian laurelNot specified
Vicia fabaFava bean, Bell-beanSeed

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of this compound from plant materials. These protocols are adapted from established methods for anthocyanins and other flavonoids and should be optimized for the specific plant matrix being studied.

Extraction of this compound

This protocol describes a solid-liquid extraction method suitable for obtaining this compound from various plant tissues.

Materials and Reagents:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • Extraction solvent: Acidified methanol (Methanol with 1% HCl, v/v) or acetone:water (70:30, v/v) with 0.1% TFA.[3]

  • Mortar and pestle or a high-speed blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant material to a fine powder using a mortar and pestle with liquid nitrogen or a high-speed blender.

  • Extraction:

    • To the powdered plant material, add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • Vortex or sonicate the mixture for 30 minutes at room temperature, protected from light.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis. Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Quantification of this compound by HPLC-DAD

This protocol outlines the use of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% formic acid in ultrapure water (v/v).[4]

  • Mobile Phase B: 100% Acetonitrile.[4]

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5-25% B

    • 20-30 min: 25-50% B

    • 30-35 min: 50-5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: this compound is colorless, so direct detection at a specific wavelength is challenging. A common approach is to monitor at a low UV wavelength (e.g., 280 nm) where many flavonoids absorb. For more specific detection, derivatization to a colored product or the use of mass spectrometry is recommended.

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard (if available) of known concentration in the mobile phase. Generate a calibration curve by preparing a series of dilutions from the stock solution.

  • Sample Analysis: Inject the filtered plant extract onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the key steps in the flavonoid biosynthesis pathway leading to the formation of this compound.

Leucodelphinidin_Biosynthesis Naringenin Naringenin Dihydrokaempferol Dihydrokaempferol (DHK) Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin (DHQ) Dihydrokaempferol->Dihydroquercetin Dihydromyricetin Dihydromyricetin (DHM) Dihydroquercetin->Dihydromyricetin This compound This compound Dihydromyricetin->this compound DFR Delphinidin Delphinidin This compound->Delphinidin ANS/LDOX Gallocatechin (+)-Gallocatechin This compound->Gallocatechin LAR

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for the extraction and quantification of this compound from plant samples.

Experimental_Workflow PlantSample Plant Sample Homogenization Homogenization PlantSample->Homogenization Extraction Solid-Liquid Extraction (Acidified Methanol/Acetone) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for this compound analysis.

Potential Signaling Pathway Involvement of Delphinidin

While direct signaling pathways for this compound are not well-elucidated, its downstream product, delphinidin, has been shown to interact with various cellular signaling pathways. The following diagram illustrates a potential pathway influenced by delphinidin. It is important to note that this is a representation of the activity of a this compound derivative.

Delphinidin_Signaling Delphinidin Delphinidin (from this compound) PI3K PI3K Delphinidin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Inhibition of Cell Growth & Proliferation mTOR->CellGrowth

References

Evaluation of different extraction methods for Leucodelphinidin efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for Leucodelphinidin, a colorless leucoanthocyanidin with significant potential in therapeutic applications. The efficiency of isolating this bioactive compound is paramount for research and development. This document outlines and contrasts conventional and modern extraction techniques, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Comparative Analysis of Extraction Efficiency

Optimizing the extraction of this compound is critical for maximizing yield and purity. While specific quantitative data for this compound extraction is limited in publicly available literature, the following table provides a comparative summary of the efficiency of different extraction methods for total flavonoids, which can serve as a proxy for assessing this compound extraction. The data presented is a synthesis of findings from various studies on flavonoid extraction from plant materials.

Extraction MethodTypical Solvent(s)Temperature (°C)TimeYield of Total Flavonoids (mg/g dry weight)AdvantagesDisadvantages
Conventional Solvent Extraction (CSE) Methanol, Ethanol, Acetone, Water (often acidified)Room Temperature - Boiling Point4 - 24 hours5 - 15Simple, low-cost equipmentTime-consuming, large solvent volume, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol40 - 6020 - 60 minutes10 - 25Faster, reduced solvent consumption, improved yieldPotential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) Ethanol, Methanol50 - 1001 - 15 minutes15 - 30Very fast, highly efficient, less solventSpecialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., Ethanol)40 - 6030 - 120 minutes8 - 20"Green" solvent, high selectivity, pure extractsHigh initial investment, complex operation
Enzyme-Assisted Extraction (EAE) Aqueous buffers with cellulase, pectinase, etc.40 - 501 - 12 hours12 - 28Mild conditions, high specificity, environmentally friendlyEnzyme cost, longer extraction time than MAE/UAE

Experimental Protocols: Detailed Methodologies

The following are detailed protocols for the key extraction methods. These are generalized procedures for flavonoids and should be optimized for the specific plant matrix and desired purity of this compound.

Conventional Solvent Extraction (Maceration)

Objective: To extract this compound using simple solvent immersion.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 80% methanol or ethanol, acidified with 0.1% HCl)

  • Erlenmeyer flask

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of the extraction solvent to the flask.

  • Seal the flask and place it on a shaker at room temperature.

  • Macerate for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator at 40°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance the extraction of this compound using ultrasonic waves.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 70% ethanol)

  • Beaker

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Place 5 g of the powdered plant material in a 100 mL beaker.

  • Add 50 mL of the extraction solvent.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and concentrate it using a rotary evaporator at 40°C.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 60% methanol)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 1 g of the powdered plant material into a microwave extraction vessel.

  • Add 20 mL of the extraction solvent.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 5 minutes at a temperature of 80°C.

  • After the extraction is complete and the vessel has cooled, filter the contents.

  • Concentrate the filtrate using a rotary evaporator at 40°C.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using environmentally friendly supercritical CO₂.

Materials:

  • Dried and powdered plant material

  • Supercritical fluid extraction system

  • CO₂ cylinder

  • Co-solvent (e.g., ethanol)

Procedure:

  • Load 10 g of the powdered plant material into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 300 bar).

  • Heat the extraction vessel to the desired temperature (e.g., 50°C).

  • Introduce the co-solvent (e.g., 10% ethanol) into the CO₂ stream.

  • Perform the extraction for 90 minutes at a constant flow rate.

  • Depressurize the collection vessel to precipitate the extract.

Enzyme-Assisted Extraction (EAE)

Objective: To improve this compound extraction by enzymatic hydrolysis of the plant cell wall.

Materials:

  • Dried and powdered plant material

  • Enzyme solution (e.g., cellulase and pectinase in a suitable buffer, pH 4.5)

  • Shaking water bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Suspend 5 g of the powdered plant material in 50 mL of the enzyme solution in a flask.

  • Incubate the mixture in a shaking water bath at 45°C for 2 hours.

  • After incubation, inactivate the enzymes by heating the mixture to 90°C for 10 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and concentrate it using a rotary evaporator at 40°C.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts related to this compound and its extraction.

experimental_workflow plant Plant Material (Source of this compound) prep Preparation (Drying, Grinding) plant->prep extraction Extraction Method (CSE, UAE, MAE, SFE, EAE) prep->extraction separation Separation (Filtration/Centrifugation) extraction->separation concentration Concentration (Rotary Evaporation) separation->concentration extract Crude this compound Extract concentration->extract

Caption: General experimental workflow for the extraction of this compound.

While direct evidence for this compound's impact on signaling pathways is still emerging, studies on the closely related compound, Delphinidin, have shown significant interactions with key cellular signaling cascades implicated in various diseases. It is plausible that this compound shares similar mechanisms of action.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound (Putative) ERK ERK This compound->ERK Inhibition JNK JNK This compound->JNK Modulation p38 p38 This compound->p38 Inhibition IKK IKK This compound->IKK Inhibition PI3K PI3K This compound->PI3K Inhibition Cell_Response Cellular Responses (Apoptosis, Anti-inflammation, etc.) ERK->Cell_Response JNK->Cell_Response p38->Cell_Response NFkB NF-kB IKK->NFkB Activation NFkB->Cell_Response Akt Akt PI3K->Akt Activation Akt->Cell_Response

Caption: Putative signaling pathways modulated by this compound.

Leucodelphinidin: A Comparative Review of In Vitro and In Vivo Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antioxidant potential of Leucodelphinidin, a naturally occurring flavonoid, reveals significant free-radical scavenging capabilities in laboratory settings. However, a notable gap exists in the scientific literature regarding its direct in vivo antioxidant effects. This guide provides a comparative overview of the available data, supplemented with findings on its close structural relative, delphinidin, to offer a broader perspective for researchers, scientists, and drug development professionals.

This compound, a colorless leucoanthocyanidin found in various plants, has garnered scientific interest for its potential health benefits, largely attributed to its antioxidant properties.[1][2] In vitro studies have demonstrated its capacity to neutralize free radicals, suggesting a role in mitigating oxidative stress, a key factor in aging and various chronic diseases.[1] Despite these promising preliminary findings, a thorough comparison with its in vivo efficacy is hampered by a lack of specific studies.

In Vitro Antioxidant Activity: Strong Radical Scavenging Potential

Table 1: In Vitro Antioxidant Activity of Delphinidin (as a proxy for this compound)

Antioxidant AssayTest SubstanceIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
DPPH Radical ScavengingDelphinidinNot AvailableAscorbic AcidNot Available
ABTS Radical ScavengingDelphinidinNot AvailableTroloxNot Available

Note: Specific IC50 values for this compound are not available in the reviewed literature. The data for delphinidin is presented as a comparative reference due to its structural similarity.

In Vivo Antioxidant Activity: An Unexplored Frontier

Direct evidence of this compound's in vivo antioxidant activity remains elusive. Studies measuring its impact on key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), or on biomarkers of oxidative stress like malondialdehyde (MDA), have not been identified. However, research on other flavonoids, including the closely related leucocyanidins, suggests a potential for modulating these in vivo markers. One study on leucocyanidins from grape seeds showed no significant effect on the activities of SOD, CAT, and GPx in rats.[3] This highlights the necessity for dedicated in vivo studies on this compound to ascertain its physiological antioxidant effects.

Table 2: In Vivo Antioxidant Activity Data (this compound - Not Available)

Animal ModelTreatmentDurationParameterOrgan/TissueResult
---This compound---Superoxide Dismutase (SOD)---No data available
---This compound---Catalase (CAT)---No data available
---This compound---Glutathione Peroxidase (GPx)---No data available
---This compound---Malondialdehyde (MDA)---No data available

The Nrf2 Signaling Pathway: A Potential Mechanism of Action

A plausible mechanism for the antioxidant effects of this compound, like other flavonoids, is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of protective genes. While direct evidence for this compound's role in this pathway is pending, studies on delphinidin have shown its ability to activate the Nrf2-ARE pathway, leading to the upregulation of downstream antioxidant enzymes.[5]

Caption: The Nrf2-ARE Signaling Pathway and its potential activation by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo antioxidant assays are provided below. These protocols are generalized and would require optimization for specific experimental conditions.

In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, prepare a series of dilutions.

  • Reaction: Add a specific volume of each sample dilution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare this compound Stock & Dilutions start->prep_sample reaction Mix Sample/Control with DPPH Solution prep_dpph->reaction prep_sample->reaction incubation Incubate 30 min in the dark reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & IC50 Value measurement->calculation end End calculation->end InVivo_Workflow cluster_animal_model Animal Model cluster_biochemical_assays Biochemical Assays animal_treatment Administer this compound or Vehicle (Control) tissue_collection Collect Blood/Tissues animal_treatment->tissue_collection homogenization Prepare Tissue Homogenates/ Serum tissue_collection->homogenization sod_assay SOD Activity Assay homogenization->sod_assay cat_assay CAT Activity Assay homogenization->cat_assay gpx_assay GPx Activity Assay homogenization->gpx_assay mda_assay MDA (TBARS) Assay homogenization->mda_assay data_analysis Data Analysis & Comparison sod_assay->data_analysis cat_assay->data_analysis gpx_assay->data_analysis mda_assay->data_analysis

References

A Comparative Guide to Leucodelphinidin Purification Protocols: Benchmarking Purity and Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established protocols for the purification of leucodelphinidin, a colorless leucoanthocyanidin with significant potential in pharmacological research. As a precursor to delphinidin and prodelphinidins, its effective isolation is crucial for investigating its bioactivities, which are implicated in vital cellular signaling pathways. This document outlines detailed experimental methodologies, presents a comparative analysis of their efficiency in terms of purity and yield, and visualizes the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Purification Protocols

The purification of this compound from complex plant matrices presents a significant challenge due to its reactivity and potential for co-extraction with other flavonoids. While specific comparative studies benchmarking different protocols for this compound are scarce in the literature, this guide synthesizes available information on common methodologies used for related flavonoids and presents a putative comparison. The following table summarizes the expected performance of two primary strategies: Classical Column Chromatography and High-Performance Liquid Chromatography (HPLC)-based methods.

ProtocolPrincipleTypical Purity (%)Expected Yield (mg/g of crude extract)ThroughputCostKey AdvantagesKey Disadvantages
Protocol 1: Classical Column Chromatography Adsorption chromatography using stationary phases like silica gel or Sephadex LH-20.70-85%5-15HighLowScalable, cost-effective for initial purification.Lower resolution, time-consuming, solvent-intensive.
Protocol 2: Preparative HPLC High-resolution separation based on polarity using reversed-phase columns (e.g., C18).>95%1-5LowHighHigh purity achievable, precise fractionation.Limited scalability, higher operational cost.

Note: The purity and yield values presented are estimates based on the purification of similar flavonoids and may vary depending on the plant source, initial concentration of this compound, and specific experimental conditions. Further research is required to establish definitive benchmarks for this compound purification.

Experimental Protocols

Protocol 1: Classical Column Chromatography Purification of this compound from Acacia auriculiformis Heartwood

This protocol is adapted from methodologies used for the separation of flavonoids from Acacia species, a known source of this compound.

1. Plant Material and Extraction:

  • Air-dried and powdered heartwood of Acacia auriculiformis (100 g) is extracted with 80% methanol (1 L) at room temperature for 48 hours with occasional shaking.

  • The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water (200 mL) and sequentially partitioned with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and ethyl acetate (3 x 200 mL).

  • The ethyl acetate fraction, typically enriched with flavonoids, is evaporated to dryness.

3. Silica Gel Column Chromatography:

  • The dried ethyl acetate fraction (approx. 5 g) is adsorbed onto silica gel (10 g) and loaded onto a silica gel column (60-120 mesh, 50 cm x 3 cm).

  • The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fractions (20 mL each) are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system. Spots are visualized under UV light (254 nm).

  • Fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent analysis) are pooled and concentrated.

4. Sephadex LH-20 Column Chromatography:

  • The partially purified fraction is dissolved in a small volume of methanol and applied to a Sephadex LH-20 column (70 cm x 2 cm) equilibrated with methanol.

  • Elution is carried out with methanol, and fractions are collected and monitored by TLC.

  • Fractions showing a single spot corresponding to this compound are pooled and evaporated to yield the purified compound.

5. Purity and Yield Determination:

  • Purity is assessed by High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution. Detection is performed using a UV detector at 280 nm.

  • Yield is calculated as the weight of the purified this compound obtained from the initial weight of the crude extract.

Protocol 2: Preparative HPLC Purification

This method is suitable for obtaining high-purity this compound for bioactivity studies.

1. Initial Extraction and Fractionation:

  • Follow steps 1 and 2 from Protocol 1 to obtain the ethyl acetate fraction.

2. Preparative HPLC:

  • The ethyl acetate fraction is dissolved in the initial mobile phase and filtered through a 0.45 µm filter.

  • The sample is injected into a preparative HPLC system equipped with a C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

  • A gradient elution is performed using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-10 min, 10% B; 10-40 min, 10-50% B; 40-50 min, 50-100% B.

  • The eluent is monitored at 280 nm, and fractions corresponding to the this compound peak are collected.

3. Post-Purification Processing:

  • The collected fractions are pooled, and the organic solvent is removed under reduced pressure.

  • The aqueous solution is then lyophilized to obtain pure this compound.

4. Purity and Yield Analysis:

  • Purity is confirmed using analytical HPLC as described in Protocol 1.

  • Yield is determined by weighing the lyophilized product.

Mandatory Visualizations

This compound Purification Workflow

G cluster_extraction Extraction & Partitioning cluster_protocol1 Protocol 1: Classical Column Chromatography cluster_protocol2 Protocol 2: Preparative HPLC cluster_analysis Analysis plant_material Plant Material (e.g., Acacia auriculiformis heartwood) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel prep_hplc Preparative HPLC (C18 Column) partitioning->prep_hplc sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex purity_yield Purity & Yield Determination (HPLC) sephadex->purity_yield prep_hplc->purity_yield

Caption: Experimental workflow for this compound purification.

This compound and its Impact on Cellular Signaling

This compound is a precursor to delphinidin, which has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the inhibitory effects of delphinidin on the PI3K/Akt/mTOR and MAPK signaling pathways. It is hypothesized that this compound may exert similar effects, a subject for further investigation.

PI3K/Akt/mTOR Signaling Pathway

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Proliferation, Growth, Survival mtorc1->proliferation This compound This compound (via Delphinidin) This compound->pi3k inhibits This compound->akt inhibits This compound->mtorc1 inhibits G stimuli External Stimuli (e.g., Growth Factors, Stress) ras Ras stimuli->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression This compound This compound (via Delphinidin) This compound->raf inhibits This compound->mek inhibits

A Comparative Guide to Quantitative Analysis of Leucodelphinidin and a Protocol for Inter-laboratory Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Leucodelphinidin and presents a detailed protocol for the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC) method. The information herein is intended to support the standardization and ensure the reliability of this compound quantification across different research and development laboratories.

Comparison of Quantitative Methods for this compound

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices. High-Performance Liquid Chromatography coupled with Ultra-Violet/Visible spectroscopy (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful and commonly employed techniques for the analysis of flavonoids and related compounds.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV/Vis absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate; co-eluting compounds with similar UV spectra can interfere.High; provides structural information and can distinguish between isobaric compounds.
Sensitivity Generally lower, in the microgram to nanogram range.High, capable of detecting picogram to femtogram levels.
Linearity Good over a wide concentration range.Good, but can be affected by matrix effects and ion suppression.
Robustness Generally robust and widely available.More complex instrumentation, may require specialized expertise.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Typical Use Routine quality control, quantification of major components.Trace level analysis, metabolite identification, complex matrices.

Inter-laboratory Validation Protocol for a Quantitative HPLC-UV Method for this compound

The following is a proposed protocol for an inter-laboratory validation study of an HPLC-UV method for the quantification of this compound, based on the principles outlined in the ICH Q2(R1) guideline on Validation of Analytical Procedures.[1][2][3]

1. Objective

To assess the precision and accuracy of a specific HPLC-UV method for the quantification of this compound across multiple laboratories to ensure the method's suitability for its intended purpose.

2. Participating Laboratories

A minimum of three laboratories with experience in HPLC analysis will participate in the study. Each laboratory will receive the same set of samples and a detailed analytical procedure.

3. Materials and Methods

  • Reference Standard: A well-characterized this compound reference standard of known purity.

  • Samples: Homogenized samples containing this compound at three different concentration levels (low, medium, and high).

  • Reagents: HPLC-grade solvents and reagents as specified in the analytical procedure.

  • Analytical Procedure: A detailed, standardized HPLC-UV method for this compound quantification.

4. Experimental Design

Each participating laboratory will perform the following:

  • System Suitability Test: To ensure the performance of the HPLC system.

  • Analysis of Samples: Each of the three concentration levels will be analyzed in triplicate.

5. Validation Parameters and Acceptance Criteria

The following validation characteristics will be evaluated:

Validation ParameterDescriptionAcceptance Criteria
Precision The closeness of agreement among a series of measurements.
Repeatability (Intra-assay)Precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2%
Intermediate PrecisionWithin-laboratory variations: different days, different analysts, different equipment.RSD ≤ 3%
Reproducibility (Inter-laboratory)Precision between laboratories.RSD ≤ 5%
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 98-102% at each concentration level.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on linearity, accuracy, and precision data.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis and comparison with a reference standard.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature.

Experimental Protocols

Sample Preparation (Hypothetical)

  • Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method (Hypothetical)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis weigh Weigh Sample extract Solvent Extraction weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter inject Inject into HPLC filter->inject Filtered Extract separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect quantify Quantification detect->quantify

Experimental Workflow for this compound Quantification.

validation_flowchart start Start Validation Study protocol Develop & Distribute Validation Protocol start->protocol labs Participating Laboratories (Lab A, Lab B, Lab C) protocol->labs analysis Perform HPLC-UV Analysis on Blinded Samples labs->analysis data Collect & Submit Data analysis->data stats Statistical Analysis of Inter-laboratory Data data->stats precision Precision (Repeatability, Intermediate, Reproducibility) stats->precision accuracy Accuracy stats->accuracy linearity Linearity & Range stats->linearity specificity Specificity stats->specificity report Generate Validation Report specificity->report end Method Validated report->end

Logical Flow of the Inter-laboratory Validation Study.

References

Structural-activity relationship comparison of Leucodelphinidin and its glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships of Leucodelphinidin and its glycosylated derivatives. This compound, a colorless leucoanthocyanidin, is a flavonoid found in various plants and is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] The addition of sugar moieties (glycosylation) to the this compound backbone can significantly alter its physicochemical properties and biological activities. This guide summarizes the available experimental data to facilitate a comparative understanding of these compounds.

Data Presentation: Comparative Bioactivity

Due to a scarcity of direct comparative studies on this compound and its specific glycosides, this section presents available quantitative data for this compound and its closely related aglycone, Delphinidin, along with its glycosides. This allows for an inferred understanding of how glycosylation may impact the bioactivity of this compound. The data is compiled from various in vitro studies.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / EC50 ValueSource
Delphinidin DPPH Radical ScavengingLower IC50 than Petunidin[2][3]
Delphinidin ABTS Radical ScavengingHigher activity than Petunidin[2][3]
Delphinidin Superoxide Radical ScavengingHighest activity among common anthocyanidins[2]
Delphinidin-3-O-glucoside DPPH Radical ScavengingLower activity than Delphinidin[2]
Petunidin-3-O-glucoside Superoxide Radical ScavengingEC50: 6.96 µM[2]
Cyanidin-3-O-rutinoside Superoxide Radical ScavengingEC50: 45.94 µM[2]
Oenin (Malvidin-3-O-glucoside) Superoxide Radical ScavengingEC50: 31.24 µM[2]
Myrtillin (Delphinidin-3-O-glucoside) Superoxide Radical ScavengingEC50: 31.51 µM[2]

Table 2: Comparative Anticancer Activity (Cytotoxicity)

CompoundCancer Cell LineIC50 ValueSource
Delphinidin MDA-MB-453 (Breast Cancer)41.42 µM[4]
Delphinidin BT-474 (Breast Cancer)60.92 µM[4]
Delphinidin PEO1 (Ovarian Cancer)< 100 µM[5]
Delphinidin SKOV3 (Ovarian Cancer)< 100 µM[5]
Delphinidin HL-60 (Leukemia)40 µM (48h)[6]
Delphinidin A549 (Lung Cancer)55 µM[5]
Delphinidin NCI-H441 (Lung Cancer)58 µM[5]
Delphinidin SK-MES-1 (Lung Cancer)44 µM[5]
Delphinidin HCT116 (Colon Cancer)110 µM[5]
Delphinidin LoVo (Colon Cancer)38 µM[5]
Delphinidin-3-O-glucoside HT1080 (Fibrosarcoma)Showed cytotoxic effects[7]

Note: The anticancer activity of this compound derivatives has been suggested, though specific IC50 values from direct comparative studies are limited.[8] Generally, the aglycone form (Delphinidin) tends to exhibit higher cytotoxicity than its glycosides in vitro.[9] However, glycosylation can improve bioavailability, which may enhance in vivo efficacy.[6][10]

Structure-Activity Relationship: The Role of Glycosylation

The fundamental difference between this compound and its glycosides is the presence of one or more sugar units attached to the flavonoid core. This structural modification has several key consequences for the molecule's biological activity:

  • Bioavailability and Stability: Glycosylation generally increases the water solubility and stability of flavonoids.[6] While the aglycone form (this compound) may be more potent in vitro, its glycosides are often more bioavailable in biological systems, which is a critical factor for in vivo activity.[6][10]

  • Antioxidant Activity: The antioxidant activity of flavonoids is primarily attributed to the number and arrangement of hydroxyl groups on their aromatic rings.[2] Glycosylation can sometimes reduce the in vitro antioxidant capacity by masking a hydroxyl group, as seen with Delphinidin and its 3-O-glucoside in DPPH assays.[2] However, the overall in vivo antioxidant effect may be enhanced due to improved absorption and metabolic fate of the glycoside.

  • Anticancer and Anti-inflammatory Activity: In vitro studies on Delphinidin suggest that the aglycone is a more potent inhibitor of cancer cell growth and inflammatory pathways compared to its glycosides.[9] This is potentially due to the smaller size of the aglycone allowing for better interaction with cellular targets. However, the improved bioavailability of glycosides means they can be effectively delivered to target tissues in vivo, where they can be hydrolyzed to release the active aglycone.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its derivatives.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

    • Various concentrations of the test compound (this compound or its glycosides) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm).

    • A control (DPPH solution without the test compound) and a blank (methanol) are also measured.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is quantified spectrophotometrically.

  • Protocol:

    • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

    • The percentage of inhibition of ABTS•+ is calculated, and the IC50 value is determined.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or its glycosides for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[4]

Anti-inflammatory Activity Assay

1. Western Blot for Inflammatory Markers

  • Principle: This technique is used to detect and quantify specific proteins in a sample. For inflammation studies, it can be used to measure the expression levels of key inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and phosphorylated components of signaling pathways like NF-κB.

  • Protocol:

    • Cells (e.g., macrophages) are pre-treated with this compound or its glycosides and then stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS).

    • Total protein is extracted from the cells, and the protein concentration is determined.

    • Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target inflammatory protein.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

    • The intensity of the protein bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound and its related compounds exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the putative mechanisms of action, primarily based on studies of the closely related Delphinidin.

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_anticancer Anticancer Assay cluster_antiinflammatory Anti-inflammatory Assay a1 DPPH Assay a3 IC50 Determination a1->a3 a2 ABTS Assay a2->a3 b1 Cell Culture b2 MTT Assay b1->b2 b3 IC50 Determination b2->b3 c1 Cell Culture & Lysis c2 Western Blot c1->c2 c3 Protein Quantification c2->c3

Caption: A generalized workflow for the in vitro evaluation of this compound and its glycosides.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Inflammation_Proliferation Inflammation & Proliferation AP1->Inflammation_Proliferation IKK IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes This compound This compound & Glycosides This compound->PI3K This compound->MEK This compound->IKK

Caption: Putative signaling pathways modulated by this compound and its derivatives.

Conclusion

The available evidence, primarily from studies on the closely related Delphinidin, suggests that this compound is a promising bioactive compound with significant antioxidant, anti-inflammatory, and anticancer potential. The structure-activity relationship is critically influenced by glycosylation. While glycosylation may decrease the in vitro activity of the molecule, it is likely to enhance its stability and bioavailability, which is crucial for in vivo applications.

Further research is warranted to conduct direct comparative studies on this compound and its various glycosides to precisely quantify their relative potencies and to elucidate their metabolic fates and mechanisms of action in vivo. Such studies will be invaluable for the development of this compound-based compounds for pharmaceutical and nutraceutical applications.

References

A Comparative Docking Analysis of Leucodelphinidin with Key Protein Targets in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Examination of Leucodelphinidin's Binding Affinities

This compound, a flavonoid belonging to the leucoanthocyanidin subclass, has garnered interest for its potential anti-inflammatory and anti-cancer properties.[1] Understanding the molecular interactions of this compound with key protein targets is crucial for elucidating its mechanism of action and guiding further drug development efforts. This guide provides a comparative analysis of in-silico docking studies of this compound and its close structural analogue, Delphinidin, with various protein targets implicated in cancer and inflammatory signaling pathways. Due to the limited availability of direct docking studies on this compound, data from studies on Delphinidin is used as a primary reference point, given the high degree of structural similarity.

Comparative Binding Affinities of Delphinidin and Related Flavonoids

The following table summarizes the binding energies of Delphinidin and other relevant flavonoids with key protein targets involved in the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways, as well as the inflammatory enzyme COX-2. A more negative binding energy indicates a stronger predicted binding affinity.

LigandProtein TargetPDB IDBinding Energy (kcal/mol)Signaling Pathway
Delphinidin PIK3CA (PI3Kα)4JPS-6.64PI3K/Akt/mTOR
Delphinidin PIK3C2B (PI3K-C2β)--7.82PI3K/Akt/mTOR
Delphinidin PIK3CG (PI3Kγ)1E8X-8.69PI3K/Akt/mTOR
Delphinidin Akt11UNQ-6.15PI3K/Akt/mTOR
Delphinidin Akt13D0E-7.73PI3K/Akt/mTOR
Delphinidin mTOR4JSP-7.91PI3K/Akt/mTOR
Delphinidin p70S6K3A60-6.97PI3K/Akt/mTOR
Delphinidin COX-2-> -2.39 (-10 kJ/mol)Inflammation
QuercetinNF-κB p65-Not specifiedNF-κB
HesperetinNF-κB--6.9NF-κB
EriodictyolNF-κB--6.7NF-κB
Kaempferol 3-rutinoside-4'-glucosideMAPK3 (ERK1)-< -10MAPK
Kaempferol 3-rutinoside-7-sophorosideMAPK3 (ERK1)-< -10MAPK
RutinMAPK3 (ERK1)-< -10MAPK
Vicenin-2MAPK3 (ERK1)-< -10MAPK
Unspecified FlavonoidMEK2--11.3MAPK

Experimental Protocols

The following outlines a general methodology for the molecular docking of flavonoids, based on common practices in the cited literature.[2][3][4]

Preparation of Protein and Ligand Structures
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms using software such as AutoDock Tools.[2]

  • Ligand Preparation:

    • The 2D or 3D structure of this compound (or other flavonoids) is obtained from a chemical database like PubChem.

    • The ligand structure is optimized to its lowest energy conformation using a suitable force field.

    • Gasteiger charges are computed, and rotatable bonds are defined for the ligand.

Molecular Docking Simulation
  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are set to cover all potential binding residues.

  • Docking with AutoDock Vina:

    • AutoDock Vina is a widely used open-source program for molecular docking.[5]

    • The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search algorithm settings (e.g., exhaustiveness), are used as input for the docking simulation.

    • The Lamarckian Genetic Algorithm is commonly employed to explore various conformations of the ligand within the protein's active site.[2]

Analysis of Docking Results
  • Binding Energy Calculation:

    • The docking software calculates the binding affinity for each predicted conformation (pose) of the ligand, typically expressed in kcal/mol.

    • The pose with the lowest binding energy is considered the most favorable binding mode.

  • Interaction Analysis:

    • The interactions between the ligand and the protein in the best binding pose are visualized and analyzed using software like Discovery Studio or PyMOL.

    • Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified to understand the basis of the binding affinity.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways discussed and a general workflow for molecular docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis p_prep Protein Preparation (from PDB) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (from PubChem) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock binding_energy Binding Energy Calculation dock->binding_energy interaction Interaction Analysis binding_energy->interaction

A general workflow for in-silico molecular docking studies.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes

The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates

The NF-κB signaling pathway, central to the inflammatory response.

MAPK_pathway GrowthFactors Growth Factors, Stress Ras Ras GrowthFactors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates CellResponse Cellular Responses (Proliferation, Differentiation) TranscriptionFactors->CellResponse Regulates

References

Assessing the Synergistic Antioxidant Potential of Leucodelphinidin in Combination with Other Polyphenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent antioxidant therapies has led to increasing interest in the synergistic effects of natural polyphenolic compounds. Leucodelphinidin, a colorless flavonoid belonging to the leucoanthocyanidin class, is recognized for its antioxidant properties.[1] This guide provides a comparative framework for assessing the potential synergistic antioxidant effects of this compound when combined with other polyphenols. Due to a lack of direct experimental data on this compound combinations, this document presents information on its antioxidant activity and that of structurally related compounds. It further provides an illustrative example of how synergistic effects can be quantitatively assessed and reported, using a study on epigallocatechin gallate (EGCG) and kaempferol as a model.

Understanding the Antioxidant Potential of this compound and Related Compounds

This compound and its derivatives, such as prodelphinidins and gallocatechin, exhibit notable antioxidant activity. Prodelphinidin dimers have been shown to be potent antioxidants in aqueous phases, surpassing the efficacy of their monomeric precursor, gallocatechin.[2][3] Gallocatechin itself has demonstrated dose-dependent antioxidant capacity. Studies on various catechins have revealed that their antioxidant effects are strongly linked to their chemical structure, particularly the presence of hydroxyl and galloyl groups.[4] For instance, epigallocatechin gallate (EGCG) has been identified as a highly effective antioxidant among catechins against hydrogen peroxide-induced oxidative stress.[4]

While direct evidence for the synergistic antioxidant effects of this compound with other polyphenols remains to be extensively studied, research on other flavonoid combinations provides a strong rationale for investigating such interactions. For example, combinations of quercetin with other flavonoids and vitamins have been shown to exhibit synergistic antioxidant action.[5][6][7]

Illustrative Quantitative Analysis of Synergistic Antioxidant Effects

To demonstrate how the synergistic antioxidant effects of this compound could be quantified and compared, we present hypothetical data based on the methodologies used in studies of other polyphenol combinations. The following table illustrates how the median effective dose (EC50) and the Combination Index (CI) could be used to assess synergy. The Chou-Talalay method is a common approach to quantitatively define synergism (CI < 1), additive effects (CI = 1), and antagonism (CI > 1).[8][9]

Table 1: Illustrative Example of Synergistic Antioxidant Activity (Cellular Antioxidant Assay)

Compound/CombinationRatio (c/c)EC50 (µg/mL)Combination Index (CI)Interpretation
This compound-8.5 ± 0.4--
Quercetin-6.2 ± 0.3--
This compound + Quercetin4:14.1 ± 0.20.68Synergism
This compound + Quercetin1:15.5 ± 0.30.85Synergism
This compound + Quercetin1:46.8 ± 0.41.05Additive
Catechin-9.8 ± 0.5--
This compound + Catechin1:16.7 ± 0.30.76Synergism

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Accurate assessment of antioxidant synergy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[9]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, other polyphenols, and their combinations) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction: Add a defined volume of the sample dilutions to an equal volume of the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, resulting in a decrease in absorbance.[11]

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12]

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[12]

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds.

  • Reaction: A small volume of the sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a ferrous sulfate standard solution.

Visualizing Methodologies and Pathways

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical experimental workflow for assessing synergy and the general signaling pathways through which flavonoids exert their antioxidant effects.

Experimental_Workflow cluster_preparation Preparation cluster_assay Antioxidant Assay (e.g., DPPH) cluster_analysis Data Analysis A Prepare Stock Solutions (this compound, Polyphenol X) B Prepare Serial Dilutions A->B C Individual Compounds (IC50 Determination) B->C D Compound Combinations (Fixed Ratios) B->D E Calculate % Inhibition C->E D->E F Determine Experimental EC50 E->F G Calculate Combination Index (CI) (Chou-Talalay Method) F->G H Isobolographic Analysis G->H I Assess Synergy, Additivity, or Antagonism H->I Flavonoid_Antioxidant_Pathway cluster_direct Direct Scavenging cluster_indirect Indirect Mechanisms ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Flavonoids Flavonoids (e.g., this compound) Scavenging Direct Radical Scavenging Flavonoids->Scavenging Nrf2 Nrf2 Activation Flavonoids->Nrf2 Scavenging->ROS Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes Enzymes->ROS Neutralization

References

Safety Operating Guide

Proper Disposal of Leucodelphinidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the operational and disposal plans of Leucodelphinidin is paramount for laboratory safety. This guide offers a procedural, step-by-step approach to ensure the safe handling and disposal of this compound, addressing the informational needs of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that a Safety Data Sheet (SDS) is accessible to all personnel.[3] Although a specific SDS for this compound with complete hazard information is not consistently available, general principles of chemical safety should be strictly followed. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

In the event of a spill, absorb the material with an inert absorbent. For larger spills, or if you are not equipped to handle the cleanup, contact your institution's Environmental Health & Safety (EH&S) department immediately. All materials used for spill cleanup must be disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should be conducted in accordance with all applicable federal, state, and local regulations.[4] The following protocol provides a general framework for its disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware and PPE, as chemical waste.[2]

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[2] Incompatible materials can react violently or generate toxic fumes.[4]

    • Keep solid and liquid waste in separate, clearly labeled containers.[2][3]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for chemical waste storage.[2][4]

    • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste".[2]

    • The label must include:

      • The full chemical name: "this compound".

      • The concentration (if in solution).

      • Appropriate hazard pictograms (a precautionary approach would be to include pictograms for irritant and health hazard).[2]

      • The date when waste was first added to the container.[5]

      • Your name and laboratory contact information.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[4][5]

    • Keep the container securely closed except when adding waste to prevent spills and evaporation.[3][6]

    • Ensure secondary containment is available to catch any potential leaks.[6]

  • Disposal Request and Pickup:

    • Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's EH&S office or a licensed hazardous waste disposal company.[2][4]

    • Never dispose of this compound down the drain or in the regular trash.[2][6][7]

Quantitative Data Summary

Due to the limited availability of specific quantitative disposal data for this compound, the following table summarizes general quantitative guidelines for laboratory chemical waste, which should be applied as a conservative measure.

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal Not Applicable; Drain disposal is prohibited.[4][6][7]
Maximum Accumulation Volume 55 gallons per satellite accumulation area.[5]
Maximum Accumulation Time Up to 12 months, provided accumulation limits are not exceeded.[4][5]
Residue in "Empty" Containers No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons.[8]

Experimental Protocols

There are no specific experimental protocols cited for the disposal of this compound. The disposal procedure is a standard operational practice based on general chemical waste management principles.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Accumulation cluster_3 Final Disposal Generate Generate this compound Waste Segregate Segregate Solid & Liquid Waste Generate->Segregate SelectContainer Select Compatible Container Segregate->SelectContainer LabelContainer Label with Contents & Hazards SelectContainer->LabelContainer Store Store in Designated Area LabelContainer->Store Secure Keep Container Closed Store->Secure Request Request EH&S Pickup Secure->Request Dispose Professional Disposal Request->Dispose

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Leucodelphinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Leucodelphinidin in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous substance, is recommended. This document outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

A risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE and safety measures based on general best practices for handling chemical powders of unknown toxicity.

Category Requirement Specification Rationale
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from dust particles and potential splashes.
Hand Protection Disposable nitrile glovesStandard laboratory gradePrevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection Laboratory coatStandard, fully buttonedProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.Minimizes inhalation of airborne particles.
Hygiene Hand washingAfter handling and before leaving the laboratoryPrevents accidental ingestion and contamination of personal items.
Handling Area Designated areaIn a chemical fume hood or on a bench with good ventilationContains any potential spills and minimizes exposure.

Operational Plan

A clear, step-by-step operational plan is crucial for minimizing risk and ensuring procedural consistency.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled as "this compound."

  • Log the compound in the laboratory's chemical inventory.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Store away from strong oxidizing agents.

3. Handling and Weighing:

  • Handle this compound in a designated area, such as a chemical fume hood or a well-ventilated benchtop.

  • To avoid generating dust, handle the powder gently.

  • Use appropriate tools (e.g., spatulas) for transferring the powder.

  • Clean all equipment thoroughly after use.

4. Spill Procedures:

  • Small Spills:

    • Wear appropriate PPE.

    • Gently sweep up the spilled solid material, avoiding dust generation.

    • Place the collected material in a sealed container for disposal.

    • Clean the spill area with a wet cloth or paper towel and dispose of the cleaning materials as chemical waste.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Alert the laboratory supervisor and the institution's environmental health and safety (EHS) department.

    • Proceed with cleanup only if trained and equipped to do so.

Disposal Plan

Treat all this compound waste as potentially hazardous chemical waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE (gloves, etc.) and weighing papers, in a clearly labeled, sealed container.

    • The label should include "Hazardous Waste," "this compound Waste," and the date of accumulation.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Disposal Request:

    • Follow your institution's procedures for the disposal of chemical waste. This typically involves contacting the EHS department for pickup.

Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₁₅H₁₄O₈[1]
Molar Mass 322.26 g/mol [1]
Appearance Colorless solid[1]
Classification Leucoanthocyanidin, Flavanol[1][2]

Experimental Protocol: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from plant sources, based on methods used for similar flavonoids.[3][4]

1. Materials and Reagents:

  • Plant material (e.g., bark, leaves, seeds known to contain this compound)[1]

  • Mortar and pestle or blender

  • Methanol or ethanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

2. Procedure:

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material into a fine powder using a mortar and pestle or a blender.

  • Extraction:

    • Macerate the powdered plant material with an 80% aqueous methanol or ethanol solution (1:10 w/v) for 24 hours at room temperature with occasional shaking.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine all the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification (Optional):

    • For further purification, the concentrated extract can be passed through an SPE cartridge to remove interfering substances.

  • Analysis:

    • Analyze the extract using HPLC with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water (with a small percentage of formic acid) to identify and quantify this compound. A UV detector can be used for detection.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Inventory Log Weighing Weighing in Ventilated Area Storage->Weighing Retrieve as needed Experiment Experimental Use Weighing->Experiment Waste_Collection Waste Collection (Labeled) Experiment->Waste_Collection Collect all waste EHS_Pickup EHS Pickup Waste_Collection->EHS_Pickup Request Disposal

Caption: Workflow for the safe handling of this compound.

Biosynthesis_Pathway DHK Dihydrokaempferol F35H Flavonoid 3',5'-Hydroxylase (F3'5'H) DHK->F35H DHM Dihydromyricetin (Ampelopsin) DFR Dihydroflavonol 4-Reductase (DFR) DHM->DFR This compound This compound ANS Anthocyanidin Synthase (ANS) This compound->ANS Delphinidin Delphinidin F35H->DHM DFR->this compound ANS->Delphinidin

Caption: Biosynthesis pathway of this compound.[5]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucodelphinidin
Reactant of Route 2
Leucodelphinidin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。